molecular formula C10H14N2O4S B3034079 Benzyl (2-sulfamoylethyl)carbamate CAS No. 136027-17-3

Benzyl (2-sulfamoylethyl)carbamate

Cat. No.: B3034079
CAS No.: 136027-17-3
M. Wt: 258.3 g/mol
InChI Key: FPMDBOVKAOIQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of cholinesterase inhibitors . This sulfonamide-based carbamate has been identified as a key synthetic precursor and active scaffold in the development of novel selective inhibitors for butyrylcholinesterase (BChE) . Scientific studies have shown that derivatives within this structural class exhibit strong preferential inhibition of BChE over acetylcholinesterase (AChE), with several compounds demonstrating higher in vitro inhibitory activity than the clinically used drug rivastigmine . The mechanism of action for these inhibitors involves the carbamylation of the serine residue in the active site of BChE, which is a critical process for the reactivation of the enzyme and is extensively studied through molecular modeling and kinetic assays . With a molecular formula of C10H14N2O4S and a molecular weight of 258.29 g/mol, this compound is characterized for research applications . It is supplied with a typical purity of 98% and should be stored sealed in a dry, ambient environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

benzyl N-(2-sulfamoylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDBOVKAOIQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237557
Record name Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136027-17-3
Record name Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136027-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-sulfamoylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3), also known as


-benzyloxycarbonyl-taurinamide, is a critical intermediate in the synthesis of Taurolidine , an antimicrobial agent used in catheter lock solutions to prevent catheter-related bloodstream infections (CRBSIs).

This guide details a robust, three-step synthetic pathway starting from Taurine (2-aminoethanesulfonic acid) . Unlike routes relying on expensive or unstable amino-sulfonamide precursors, this protocol utilizes a "protect-activate-amidate" strategy that ensures high purity and scalability. The workflow addresses the primary technical challenge: the instability of the intermediate sulfonyl chloride, providing specific handling parameters to prevent hydrolysis and cyclization.

Retrosynthetic & Process Logic

The synthesis is designed around the Schotten-Baumann protection of the amine followed by sulfonyl chloride activation . Direct conversion of taurine to taurinamide is difficult due to the zwitterionic nature of taurine; therefore,


-protection is the requisite first step to solubilize the intermediate and prevent self-polymerization during activation.
Process Workflow Diagram

G Taurine Taurine (Starting Material) CbzTaurine N-Cbz-Taurine (Intermediate 1) Taurine->CbzTaurine Step 1: Protection CbzCl Cbz-Cl + NaOH (Schotten-Baumann) CbzCl->CbzTaurine SulfonylCl Cbz-Tauryl Chloride (Unstable Intermediate) CbzTaurine->SulfonylCl Step 2: Activation PCl5 PCl5 or SOCl2/DMF (Chlorination) PCl5->SulfonylCl Product Benzyl (2-sulfamoylethyl)carbamate (Final Product) SulfonylCl->Product Step 3: Amidation Ammonia NH3 (gas/aq) (Ammonolysis) Ammonia->Product

Figure 1: Critical path workflow for the synthesis of Benzyl (2-sulfamoylethyl)carbamate.

Detailed Experimental Protocol

Step 1: N-Benzyloxycarbonyl Protection of Taurine

Objective: Mask the nucleophilic amine to allow subsequent activation of the sulfonic acid.

  • Reagents: Taurine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaOH (2.5 eq), Water/Acetone (1:1 v/v).

  • Mechanism: Nucleophilic attack of the amine on the carbamate carbonyl under basic conditions (Schotten-Baumann).

Protocol:

  • Dissolve Taurine (12.5 g, 100 mmol) in 2M NaOH (125 mL, 250 mmol).

  • Cool the solution to 0–5 °C in an ice bath.

  • Add Benzyl chloroformate (Cbz-Cl) (17 mL, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential as the reaction is biphasic.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or disappearance of ninhydrin activity.

  • Workup: Extract the reaction mixture with Diethyl Ether (

    
     mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
    
  • Acidify the aqueous layer carefully with 6M HCl to pH ~1.

  • Extract the product (Cbz-Taurine) into Ethyl Acetate (

    
     mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield 
    
    
    
    -Cbz-taurine as a white solid or thick oil.
    • Yield Target: >90%

    • Checkpoint: The product must be completely dry before Step 2. Residual water destroys the chlorinating agent.

Step 2: Activation to Sulfonyl Chloride

Objective: Convert the sulfonic acid moiety into a reactive sulfonyl chloride. Critical Control Point: The sulfonyl chloride intermediate is moisture-sensitive.

  • Reagents:

    
    -Cbz-Taurine (1.0 eq), Phosphorus Pentachloride (
    
    
    
    , 1.1 eq) OR Thionyl Chloride (
    
    
    ) with catalytic DMF.
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol (PCl5 Method - Preferred for mildness):

  • Suspend dried

    
    -Cbz-Taurine  (25.9 g, 100 mmol) in anhydrous DCM  (250 mL) under Nitrogen atmosphere.
    
  • Add

    
      (22.9 g, 110 mmol) in portions at 0 °C.
    
  • Stir at room temperature for 2–3 hours. The solution should become clear as the sulfonic acid reacts.

  • Quench/Workup: Pour the reaction mixture onto crushed ice (approx. 100 g) with rapid stirring to wash out phosphoric acid byproducts. Note: Do this quickly to minimize hydrolysis of the sulfonyl chloride.

  • Separate the organic layer immediately. Wash with cold water (

    
     mL) and cold brine.
    
  • Dry over

    
     (magnesium sulfate is preferred over sodium sulfate for speed here) and filter.
    
  • Do not concentrate to dryness if possible; use the DCM solution directly in Step 3 to maximize yield. If isolation is required, evaporate at low temperature (<30 °C).

Step 3: Ammonolysis (Amidation)

Objective: Displace the chloride with ammonia to form the primary sulfonamide.

  • Reagents: Cbz-Tauryl Chloride solution (from Step 2), Aqueous Ammonia (28%, excess) or Ammonia gas.

Protocol:

  • Cool the Cbz-Tauryl Chloride/DCM solution to -10 °C (salt/ice bath).

  • Add Aqueous Ammonia (28%) (50 mL, excess) dropwise, or bubble anhydrous

    
     gas through the solution.
    
  • The reaction is exothermic; maintain temperature < 0 °C during addition.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Workup: If a solid precipitates, filter it off (this is often the product). If no precipitate, separate the organic layer.

  • Wash the organic layer with 1M HCl (to remove excess ammonia) and brine.

  • Concentrate to yield crude Benzyl (2-sulfamoylethyl)carbamate .

  • Purification: Recrystallize from Ethanol/Water or Toluene to obtain analytical grade white crystals.

Characterization & Data Analysis

Validation of the synthesized compound requires confirming the integrity of the carbamate (Cbz) group and the formation of the sulfonamide (


).
Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline solidPowder form upon drying
Melting Point 170 – 174 °CLiterature range for purified intermediate [1, 2]
Solubility DMSO, DMF, hot EthanolSparingly soluble in water
Molecular Formula

MW: 258.29 g/mol
Spectroscopic Data (Expected)

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

)
  • 
     7.30 – 7.40 (m, 5H):  Aromatic protons of the Benzyl group (Cbz).
    
  • 
     7.25 (t, 1H):  Carbamate NH  (triplet due to coupling with 
    
    
    
    ).
  • 
     6.90 (s, 2H):  Sulfonamide 
    
    
    
    (broad singlet,
    
    
    exchangeable).
  • 
     5.05 (s, 2H):  Benzylic 
    
    
    
    (
    
    
    ).
  • 
     3.35 (q, 2H):  Methylene adjacent to Nitrogen (
    
    
    
    ).
  • 
     3.15 (t, 2H):  Methylene adjacent to Sulfur (
    
    
    
    ).

2. Infrared Spectroscopy (FT-IR)

  • 3350, 3260 cm

    
    :  N-H stretching (Sulfonamide and Carbamate).
    
  • 1695 cm

    
    :  C=O stretching (Carbamate carbonyl).
    
  • 1320 cm

    
    :  Asymmetric 
    
    
    
    stretch.
  • 1150 cm

    
    :  Symmetric 
    
    
    
    stretch.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 2 Hydrolysis of Sulfonyl ChlorideEnsure all glassware is oven-dried. Use fresh

. Minimize water contact time during Step 2 workup.
Oily Product Residual Benzyl AlcoholThe Cbz-Cl reagent often contains benzyl alcohol or generates it. Wash the final solid thoroughly with cold ether or hexane.
Cyclization Formation of SultamIf the Cbz group is cleaved or unstable, the amine can attack the sulfonyl chloride. Maintain pH neutral/basic in Step 3 and avoid high heat in Step 2.

References

  • Preparation of Taurolidine . New Drug Approvals. (2022). Describes the synthesis of Taurolidine starting from Benzyl (2-sulfamoylethyl)carbamate (TAUR-001) via Cbz removal.[1][2]

  • Synthesis of Taurine-Containing Peptides and Sulfonopeptides . ResearchGate. (2014). Details the N-protection of taurine with Cbz and activation strategies.

  • Process for Producing Taurine Derivatives . Google Patents. (2016). General methodologies for sulfonyl chloride formation from taurine precursors.

  • Brouwer, A. J., & Liskamp, R. M. (2011). A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett. Provides analogous protocols for Cbz-tauryl sulfonyl chloride handling.

Sources

Technical Whitepaper: Physicochemical Properties & Applications of Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), widely recognized in industrial organic chemistry as Cbz-Taurinamide , is a critical bifunctional intermediate. It serves as the protected precursor to Taurinamide , the direct scaffold for the antimicrobial and anti-endotoxic drug Taurolidine .

This guide provides a rigorous technical analysis of its physicochemical behavior, synthetic pathways, and utility in drug development. Unlike simple reagents, this molecule bridges the gap between lipophilic protecting group chemistry and polar sulfonamide pharmacophores, requiring specific handling protocols to maintain yield and purity during deprotection sequences.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 2-aminoethanesulfonamide core protected at the N-terminus by a benzyloxycarbonyl (Cbz) group. This structure imparts a unique amphiphilic character, balancing the hydrophobic benzyl tail with the hydrophilic sulfonamide head.

Attribute Technical Detail
IUPAC Name Benzyl N-(2-sulfamoylethyl)carbamate
Common Synonyms Cbz-Taurinamide; N-Cbz-2-aminoethanesulfonamide; (2-Sulfamoylethyl)carbamic acid benzyl ester
CAS Number 136027-17-3
Molecular Formula

Molecular Weight 258.29 g/mol
SMILES C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)N
InChI Key FPMDBOVKAOIQAH-UHFFFAOYSA-N
Structural Pharmacophore

The molecule features two distinct domains:[1]

  • Lipophilic Domain: The Benzyl carbamate (Cbz) moiety provides steric bulk and lipophilicity, facilitating solubility in organic solvents during synthesis.

  • Polar Domain: The primary sulfonamide (

    
    ) acts as a strong hydrogen bond donor/acceptor, critical for the biological activity of its derivatives (e.g., Taurolidine).
    

Physicochemical Properties[3][6][7][8][9][10]

The following data aggregates experimental observations and calculated consensus values essential for process chemistry.

Physical State & Solubility[8]
  • Appearance: White to off-white crystalline solid.[2]

  • Melting Point: Typically observed in the range of 170–174°C (Note: High purity samples may exhibit sharp transitions; crude intermediates often melt lower).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Pyridine (due to polar sulfonamide/carbamate interaction).

    • Moderate Solubility: Methanol, Ethanol, Acetonitrile (often used for recrystallization).

    • Low Solubility: Water, Hexanes, Diethyl Ether (The Cbz group dominates the solubility profile, reducing water solubility compared to free Taurinamide).

Molecular Descriptors[11]
PropertyValueImplication for Handling
LogP (Octanol/Water) ~0.20Amphiphilic; amenable to reverse-phase chromatography.
H-Bond Donors 2Includes Sulfonamide

and Carbamate

.
H-Bond Acceptors 4Sulfonyl oxygens and Carbamate carbonyl.
pKa (Sulfonamide) ~10.0Weakly acidic; stable in mild base, deprotonates in strong base.
pKa (Carbamate) >15Non-ionizable under standard aqueous conditions.

Synthesis & Manufacturing Workflows

The synthesis of Benzyl (2-sulfamoylethyl)carbamate is the pivot point in the production of Taurolidine. The most robust industrial route avoids the direct handling of unstable sulfonyl chlorides by protecting the amine first.

Primary Synthetic Route (The "Taurine" Pathway)

This route is preferred for scale-up due to the availability of Taurine and the stability of intermediates.

  • Protection: Taurine is reacted with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH) to yield Cbz-Taurine (Sodium Salt) .

  • Activation: The sulfonate is converted to the sulfonyl chloride using

    
     or 
    
    
    
    .
  • Amidation: Treatment with Ammonia (

    
    ) yields the target Cbz-Taurinamide .[3]
    
Visualization of Synthetic Logic

SynthesisPathway Taurine Taurine (2-Aminoethanesulfonic acid) CbzTaurine Intermediate A: Cbz-Taurine (Acid/Salt) Taurine->CbzTaurine Schotten-Baumann (pH > 10) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzTaurine CbzTaurinylCl Intermediate B: Cbz-Taurinyl Chloride CbzTaurine->CbzTaurinylCl Chlorination (-POCl3) Activation Reagent: PCl5 or SOCl2 Activation->CbzTaurinylCl Target TARGET: Benzyl (2-sulfamoylethyl)carbamate (Cbz-Taurinamide) CbzTaurinylCl->Target Amidation (-HCl) Ammonia Reagent: NH3 (gas/aq) Ammonia->Target

Figure 1: Step-wise industrial synthesis of Benzyl (2-sulfamoylethyl)carbamate from Taurine.

Applications in Drug Discovery[4][6]

Precursor to Taurolidine

The primary utility of CAS 136027-17-3 is its role as the stable precursor to Taurinamide .

  • Mechanism: The Cbz group is removed via catalytic hydrogenolysis (

    
    , Pd/C).
    
  • Why Cbz? The Cbz group is orthogonal to the sulfonamide. Unlike Boc (acid labile) or Fmoc (base labile), Cbz is cleaved under neutral reduction conditions, preserving the sulfonamide integrity.

  • Downstream: The resulting Taurinamide reacts with formaldehyde to form Taurolidine (bis(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane).

Protease Inhibition

Research indicates that the (2-sulfamoylethyl)carbamate motif mimics the P1/P2 residues in peptide substrates.

  • Calpain Inhibitors: Derivatives of this molecule act as cysteine protease inhibitors by occupying the active site S1 pocket.

  • Peptidomimetics: The sulfonamide group acts as a stable isostere for the tetrahedral transition state of amide hydrolysis.

Analytical Characterization Protocols

To validate the identity of synthesized Benzyl (2-sulfamoylethyl)carbamate, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 – 7.40 Multiplet5HAromatic protons (Benzyl group)
7.20 Triplet (br)1HCarbamate

6.90 Singlet (br)2HSulfonamide

5.05 Singlet2HBenzylic

3.35 Quartet2H

(Ethyl chain)
3.15 Triplet2H

(Ethyl chain)

Note: Sulfonamide protons are exchangeable and may vary in shift or disappear with


 shake.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expect peak at 259.07 m/z .
    
  • Sodium Adduct (

    
    ):  Expect peak at 281.05 m/z .
    

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, standard precautions for sulfonamides and carbamates apply.

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[4]

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store sealed in a dry place at room temperature (2-8°C preferred for long-term stability to prevent slow hydrolysis).

References

  • Process for the preparation of taurolidine and its intermediates thereof.
  • Synthesis of Taurolidine and Intermediates.
  • PubChem Compound Summary: Benzyl N-(2-sulfamoylethyl)

    • Source: National Center for Biotechnology Inform
    • Context: Chemical structure, molecular formula, and computed properties.[5]

    • URL:[Link]

  • Taurolidine: A Review of its Antimicrobial Properties.

    • Source:New Drug Approvals (2022).
    • Context: Discusses the melting point and application of the precursor in Taurolidine synthesis.
    • URL:[Link]

Sources

Benzyl (2-sulfamoylethyl)carbamate Mechanism of Action: A Technical Whitepaper on Precursor Pharmacology and Active Moiety Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, certain molecules operate outside the traditional paradigm of direct receptor antagonism or enzyme inhibition. Benzyl (2-sulfamoylethyl)carbamate (commonly referred to as Cbz-Taurinamide or TAUR-001) is a prime example. As a biologically inert precursor, its "mechanism of action" is defined by its critical role as the foundational synthetic scaffold for Taurolidine , a potent, broad-spectrum antimicrobial and antineoplastic agent[1].

This whitepaper elucidates the chemical mechanism by which Benzyl (2-sulfamoylethyl)carbamate is transformed into its active derivative, explores the multi-modal biological signaling of the resulting active moiety, and provides field-proven, self-validating protocols for its synthesis and evaluation.

Chemical Mechanism of Action: The Precursor Paradigm

The pharmacological utility of Benzyl (2-sulfamoylethyl)carbamate relies on the precise, catalytic cleavage of its benzyloxycarbonyl (Cbz) protecting group, followed by a targeted condensation reaction.

  • Deprotection (Hydrogenolysis): The parent compound undergoes catalytic hydrogenation to remove the Cbz group, yielding a taurinamide intermediate (TAUR-002)[1].

  • Condensation: The taurinamide intermediate is subsequently condensed with formaldehyde to form the active pharmaceutical ingredient, Taurolidine (bis(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methane)[2].

G A Benzyl (2-sulfamoylethyl)carbamate (Cbz-Taurinamide) B Catalytic Hydrogenation [Pd(OH)2 / HCl] A->B C Taurinamide Intermediate B->C D Condensation [+ Formaldehyde] C->D E Taurolidine (Active Antimicrobial) D->E

Fig 1. Chemical transformation workflow of Benzyl (2-sulfamoylethyl)carbamate to Taurolidine.

Optimization of the Catalytic Pathway

Historically, the deprotection of Benzyl (2-sulfamoylethyl)carbamate utilized 10% Palladium on Carbon (Pd/C) in Class 2 solvents (e.g., Toluene). However, this conventional pathway often results in the formation of benzyl alcohol and toluene by-products, which are difficult to purge[3]. Furthermore, the use of solvents like DMSO can exhibit an organotropic action that enhances the carcinogenic effect of nitrosamine impurities[4]. Modern optimized syntheses substitute Pd/C with Pearlman's catalyst (Pd(OH)₂) in Class 3 solvents (Acetone/Water) to drive rapid deprotection kinetics while ensuring an ultra-pure API profile[3].

Table 1: Comparative Efficiency of Deprotection Catalysts for Benzyl (2-sulfamoylethyl)carbamate

Synthesis MethodCatalyst SystemSolvent ClassificationPrimary By-productsRelative Deprotection Efficiency
Conventional 10% Pd/C + Succinic AcidClass 2 (Toluene, DMSO)Benzyl alcohol, TolueneModerate (Prone to side reactions)
Optimized Pearlman's Catalyst [Pd(OH)₂] + HClClass 3 (Acetone, Water)MinimalHigh (Rapid Cbz cleavage)

(Data synthesized from US Patent 11738120B1[3])

Biological Mechanism of Action: The Active Moiety

Once synthesized from Benzyl (2-sulfamoylethyl)carbamate, the active derivative (Taurolidine) exhibits a unique chemical-based biological mechanism that precludes the development of standard bacterial resistance[1].

  • Methylol Transfer: Upon entering physiological environments, Taurolidine metabolizes back into taurinamide and ultimately taurine, liberating highly reactive N-methylol groups in the process[1].

  • Antimicrobial & Anti-Endotoxic Action: These electrophilic methylol groups covalently cross-link the nucleophilic amino and hydroxyl groups of mureins in bacterial cell walls (causing rapid lysis) and neutralize lipopolysaccharide (LPS) exotoxins[1].

  • Antineoplastic Action: Beyond its antimicrobial properties, the active derivative induces tumor cell cytotoxicity by triggering apoptosis via a mitochondrial cytochrome-c dependent mechanism and a direct extrinsic pathway[1].

G T Taurolidine (Active Derivative) M Liberation of Methylol Groups T->M B1 Bacterial Cell Wall (Murein Cross-linking) M->B1 B2 Endotoxin (LPS) Neutralization M->B2 B3 Tumor Cells (Cytochrome-c Apoptosis) M->B3 O1 Cell Lysis & Death B1->O1 O2 Prevention of Septic Shock B2->O2 O3 Antineoplastic Effect B3->O3

Fig 2. Multi-modal biological mechanism of action of the active derivative, Taurolidine.

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: High-Efficiency Catalytic Hydrogenation of Benzyl (2-sulfamoylethyl)carbamate
  • Step 1: Suspend 100 g of Benzyl (2-sulfamoylethyl)carbamate in 1000 mL of a Class 3 solvent system (e.g., Acetone/Water). Causality: Eliminates the use of Class 2 solvents (like Toluene) which pose toxicity risks and are notoriously difficult to purge during final API crystallization[3].

  • Step 2: Add 1.0 g of Pearlman's catalyst [Pd(OH)₂] and a stoichiometric amount of Hydrochloric acid. Causality: Pd(OH)₂ accelerates the cleavage of the Cbz group significantly faster than standard Pd/C, minimizing the formation of benzyl alcohol by-products[3].

  • Step 3: Subject the suspension to hydrogenation at 45-50 psi at 25°C until hydrogen uptake ceases (typically 4-6 hours).

  • Step 4 (Self-Validation): Filter the catalyst and analyze the filtrate via HPLC coupled with UV/Vis spectroscopy. Validation Check: The reaction is only considered complete when the Cbz-protected precursor peak is undetectable, ensuring >99% conversion to the taurinamide intermediate before proceeding to formaldehyde condensation[4].

Protocol 2: In Vitro Endotoxin Neutralization Assay (LAL Assay)
  • Step 1: Synthesize the active derivative (Taurolidine) from the taurinamide intermediate via condensation with formaldehyde[2].

  • Step 2: Incubate 5 mg/mL of the synthesized active derivative with a known concentration of E. coli Lipopolysaccharide (LPS) (e.g., 100 EU/mL) in a buffered solution.

  • Step 3: Pre-warm and maintain the incubation at exactly 37°C for 30 minutes. Causality: The mechanism of action relies on the liberation of methylol groups, a chemical reaction that is kinetically accelerated and maximized at physiological temperatures (37°C)[1].

  • Step 4: Perform a standard Limulus Amebocyte Lysate (LAL) chromogenic assay and measure absorbance at 405 nm.

  • Step 5 (Self-Validation): Compare the results against a non-incubated baseline control (LPS + Taurolidine measured at T=0) and a vehicle control. Validation Check: A successful assay will show a time-dependent reduction in Endotoxin Units (EU) exclusively in the 37°C incubated sample, confirming that neutralization is driven by the progressive release of methylol cross-linkers rather than assay interference.

References

  • [1] Title: TAUROLIDINE - New Drug Approvals | Source: New Drug Approvals | URL:[Link]

  • [3] Title: US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs | Source: Google Patents | URL:

  • [2] Title: Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules | Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) | URL:[Link]

  • [4] Title: US Patent Application (Analytical Methods and Impurity Profiles for Taurolidine) | Source: Google APIs / US Patent Office | URL:

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of Sulfamoyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Sulfamoyl carbamate derivatives represent a privileged scaffold in medicinal chemistry, characterized by their ability to modulate multiple enzymatic targets simultaneously. This dual-pharmacophore architecture combines the acylating potential of carbamates (targeting serine hydrolases like Acetylcholinesterase) with the zinc-binding capability of sulfonamides (targeting Carbonic Anhydrases).

Core Value: This guide dissects the structure-activity relationships (SAR), mechanistic kinetics, and experimental protocols required to evaluate these compounds. It is designed for researchers aiming to develop Multitarget-Directed Ligands (MTDLs) for complex pathologies such as Alzheimer’s disease (AD), epilepsy, and hypoxic tumors.

Chemical Architecture & SAR Analysis

The biological efficacy of sulfamoyl carbamates hinges on a tripartite structure. Modifications to these regions tune selectivity between Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carbonic Anhydrase (CA) isoforms.

The Pharmacophore Triad
  • Region A: The Carbamate Warhead (–O–CO–NH–)

    • Function: Acts as a pseudo-substrate for serine hydrolases. It transfers the carbamoyl group to the active site serine (e.g., Ser200 in AChE), forming a carbamylated enzyme intermediate that hydrolyzes slowly (minutes to hours) compared to the acetylated intermediate (microseconds).

    • SAR Insight: Bulky substituents on the nitrogen (N-substitution) generally reduce hydrolysis rates, prolonging inhibition.

  • Region B: The Sulfamoyl Moiety (–SO₂NH₂ or –SO₂NHR)

    • Function: Primary anchor for Carbonic Anhydrase (CA) inhibition. The sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (

      
      ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
      
    • SAR Insight: Unsubstituted sulfonamides (

      
      ) are most potent against CA. Substitution (
      
      
      
      ) often reduces CA potency but can enhance blood-brain barrier (BBB) penetration or selectivity for specific isoforms like CA IX (tumor-associated).
  • Region C: The Lipophilic Tail (Aryl/Alkyl Groups)

    • Function: Dictates binding affinity via hydrophobic interactions within the active site gorges (e.g., the choline-binding pocket of AChE).

    • SAR Insight: Branched alkyl chains (e.g., 3-methylpentyl) or specific aryl patterns (e.g., 4-chlorobenzyl) significantly enhance BChE selectivity, with selectivity indices (SI) reaching >30-fold over AChE.

Mechanistic Profiling

Pathway 1: Pseudo-Irreversible Cholinesterase Inhibition

Unlike simple competitive inhibitors, sulfamoyl carbamates function as "slow substrates."[1]

  • Step 1 (Association): The inhibitor binds to the enzyme's active site (Michaelis complex,

    
    ).
    
  • Step 2 (Carbamylation): The carbamate bond is cleaved; the carbamoyl moiety covalently bonds to the active site serine, releasing the leaving group (alcohol/phenol).

  • Step 3 (Decarbamylation): Water slowly hydrolyzes the carbamylated enzyme (

    
    ), regenerating free enzyme (
    
    
    
    ). The rate constant
    
    
    is very low.
Pathway 2: Carbonic Anhydrase Zinc Trapping
  • Mechanism: The deprotonated sulfonamide nitrogen acts as a nucleophile, coordinating with the

    
     ion in a tetrahedral geometry.
    
  • Impact: This locks the enzyme in an inactive state, preventing the hydration of

    
     to bicarbonate (
    
    
    
    ). In the CNS, this raises local
    
    
    , hyperpolarizing neuronal membranes and reducing seizure threshold (anticonvulsant effect).
Visualization: Dual-Mechanism Pathway

Dual_Mechanism cluster_AChE Target 1: Cholinesterases (AChE/BChE) cluster_CA Target 2: Carbonic Anhydrase (CA) Compound Sulfamoyl Carbamate Derivative Serine Active Site Serine (Nucleophile) Compound->Serine Acylation Zinc Catalytic Zinc Ion (Zn2+) Compound->Zinc Coordination Carbamylated Carbamylated Enzyme (Inactive Intermediate) Serine->Carbamylated Covalent Bond Hydrolysis Slow Decarbamylation (k3 << kcat) Carbamylated->Hydrolysis H2O (Slow) Effect1 Increased Acetylcholine (Cognitive Enhancement) Carbamylated->Effect1 Coordination Tetrahedral Adduct (Zinc Trap) Zinc->Coordination Displaces H2O Effect2 Reduced HCO3- (Anticonvulsant/Antitumor) Coordination->Effect2

Figure 1: Dual-mechanism action of sulfamoyl carbamates targeting Serine Hydrolases and Metalloenzymes.

Therapeutic Applications & Data Synthesis[1][2]

Neurology: Alzheimer's & Epilepsy

The dual inhibition profile is ideal for complex neurological disorders.

  • Alzheimer's Disease (AD): BChE levels rise as AD progresses, while AChE declines. Selective BChE inhibitors (e.g., Compound 5k ) preserve acetylcholine in late-stage AD without the peripheral side effects of non-selective AChE inhibition.

  • Epilepsy: CA inhibition (specifically isoforms CA II and VII) modulates pH buffering in the brain, stabilizing neuronal discharge.

Oncology: Hypoxic Tumors[3]
  • Target: CA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate intracellular pH.

  • Efficacy: Sulfamoyl carbamates (e.g., Quinoline derivatives) inhibit CA IX with

    
     values in the low nanomolar range (0.5 - 50 nM), disrupting tumor metabolism and metastasis.
    
Comparative Potency Data

Data summarized from key studies (see References).

Compound IDTargetPotency (

/

)
SelectivityTherapeutic Focus
5k (Benzyl derivative)BChE

(

)
BChE > AChE (SI:[2][3] 34)Alzheimer's (Late stage)
5c (Benzyl derivative)BChE

(

)
BChE > AChE (SI:[1][2][3] 10)Alzheimer's
MSPC (Alkyl derivative)Anticonvulsant (MES)

(

)
N/AEpilepsy (Grand Mal)
2m (Quinoline derivative)hCA IX

(

)
CA IX > CA I/IIOncology (Hypoxic tumors)
Acetazolamide (Control)hCA II

(

)
Pan-CA inhibitorGlaucoma/Epilepsy

Experimental Protocols

Protocol A: Synthesis of Sulfamoyl Carbamates (Triphosgene Method)

A robust, scalable method avoiding the use of gaseous phosgene.

Reagents:

  • Starting Alcohol (R-OH)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (

    
    )
    
  • Sulfonamide amine precursor (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Activation: Dissolve Triphosgene (0.5 equiv.) in anhydrous DCM at

    
    .
    
  • Acylation: Add the starting Alcohol (1.0 equiv.) and

    
     (1.0 equiv.) dropwise. Stir for 2 hours at room temperature to form the chloroformate intermediate.
    
  • Coupling: Add the Sulfonamide amine precursor (1.0 equiv.) and additional

    
     (1.0 equiv.).
    
  • Completion: Reflux or stir at RT (substrate dependent) for 4–12 hours. Monitor via TLC.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over

    
    . Purify via column chromatography.
    
Protocol B: Ellman’s Assay for Cholinesterase Inhibition

The gold standard for determining


 values against AChE and BChE.

Reagents:

  • Enzyme: huAChE / huBChE (human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step:

  • Preparation: In a 96-well plate, add

    
     buffer and 
    
    
    
    of test compound (dissolved in DMSO, final concentration range
    
    
    ).
  • Enzyme Addition: Add

    
     of enzyme solution (0.1–0.2 U/mL). Incubate at 
    
    
    
    for 15 minutes (Pre-incubation is critical for carbamates to allow carbamylation).
  • Reaction Start: Add

    
     of mixed substrate/chromogen solution (1 mM ATCh/BTCh + 1 mM DTNB).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5–10 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of product formation. Calculate % Inhibition:
    
    
    
    
    Plot log[Concentration] vs. % Inhibition to determine
    
    
    .
Visualization: Experimental Workflow

Experimental_Workflow cluster_Synth Phase 1: Synthesis (Triphosgene Route) cluster_Assay Phase 2: Biological Evaluation Step1 Activation: Triphosgene + Alcohol (0°C, DCM) Step2 Coupling: Add Sulfonamide Amine (+ Et3N) Step1->Step2 Step3 Purification: Column Chromatography Step2->Step3 Assay1 Ellman's Assay (AChE/BChE Inhibition) Step3->Assay1 Test Compound Assay2 Stopped-Flow Assay (CA CO2 Hydration) Step3->Assay2 Data Data Analysis: IC50, Ki, Selectivity Index Assay1->Data Assay2->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Krátký, M., et al. (2021).[4] "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE." International Journal of Molecular Sciences, 22(17), 9447.[3] Link

  • Zengin, B., et al. (2021).[5] "Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies." Bioorganic Chemistry, 110, 104778.[5] Link

  • Bialer, M., et al. (2021).[5] "Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives." International Journal of Molecular Sciences, 22(7), 3392. Link

  • Yigit, B., et al. (2015). "Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 282-287. Link

  • Nocentini, A., et al. (2023). "Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides." International Journal of Molecular Sciences, 24(10), 8626. Link

Sources

Benzyl (2-sulfamoylethyl)carbamate: The Strategic Precursor in Taurolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and critical application of Benzyl (2-sulfamoylethyl)carbamate , the pivotal intermediate in the synthesis of the antimicrobial agent Taurolidine.

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3) is a protected sulfonamide derivative serving as the obligate precursor to Taurinamide , the unstable core scaffold of the antimicrobial drug Taurolidine (and its analog Taurultam).

While the final drug (Taurolidine) is known for its non-antibiotic antimicrobial mechanism—relying on the controlled release of methylol derivatives—it is the benzyl-protected intermediate that enables the scalable manufacturing of the molecule. Without the benzyloxycarbonyl (Cbz) protecting group provided by this compound, the isolation of high-purity taurinamide for subsequent cyclization with formaldehyde would be chemically inefficient due to the high water solubility and zwitterionic nature of the unprotected amino-sulfonic acid precursors.

Key Application: Primary intermediate for Defencath (CorMedix), the first FDA-approved antimicrobial catheter lock solution (Approved Nov 2023).[1][2]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Benzyl N-(2-sulfamoylethyl)carbamate
Common Name Cbz-Taurinamide; N-Cbz-β-aminoethanesulfonamide
CAS Number 136027-17-3
Molecular Formula

Molecular Weight 258.29 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

History & Discovery

The history of Benzyl (2-sulfamoylethyl)carbamate is inextricably linked to the development of Taurolidine by Geistlich Pharma AG (Switzerland) in the early 1970s.[1][2]

  • 1972 (Discovery): Geistlich researchers sought a stable delivery vector for formaldehyde that avoided the toxicity of the free aldehyde. They identified that the reaction of taurinamide with formaldehyde yielded a double-ring structure (Taurolidine) that hydrolyzed safely in vivo.

  • The Synthetic Bottleneck: The direct synthesis of taurinamide from taurine is challenging because taurine is a zwitterion (

    
    ), making it difficult to activate the sulfonyl group without affecting the amine.
    
  • The Cbz Solution: The introduction of the Benzyloxycarbonyl (Cbz) group yielded Benzyl (2-sulfamoylethyl)carbamate .[1][2][3][4] This protecting group served two functions:

    • Masking the Amine: It prevented self-reaction during the activation of the sulfonic acid to sulfonyl chloride.

    • Crystallinity: It transformed the highly polar taurine derivative into a lipophilic intermediate that could be easily purified by crystallization, ensuring high purity before the final critical steps.

Technical Synthesis Workflow

The industrial synthesis follows a linear 4-step protocol. The "Expert Insight" here is the use of the Cbz group to modulate solubility, allowing organic solvent extraction which is impossible with bare Taurine.

Step 1: Protection (Schotten-Baumann Conditions)

Taurine is reacted with Benzyl Chloroformate (Cbz-Cl) under basic aqueous conditions.

  • Reagents: Taurine, NaOH, Cbz-Cl, Toluene/Water.[2][5]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl.

  • Outcome: Formation of Cbz-Taurine (Acid form).

Step 2: Activation & Amidation (The Critical Step)

The Cbz-Taurine acid is converted to the sulfonamide. This requires activation of the sulfonic acid to a sulfonyl chloride, followed by ammonolysis.

  • Reagents:

    
     or 
    
    
    
    (with DMF cat.), followed by
    
    
    (gas or aqueous).
  • Reaction:

    
    
    
  • Product: Benzyl (2-sulfamoylethyl)carbamate (The Title Compound).[1][2][3][4][6][7][8]

  • Purification: Recrystallization from alcohol/water.

Step 3: Deprotection (Hydrogenolysis)

The Cbz group is removed under neutral conditions to release the reactive Taurinamide.

  • Reagents:

    
     gas, Pd/C catalyst, Methanol or Water.
    
  • Process: The benzyl ether bond is cleaved, releasing toluene and

    
    , leaving the free amine.
    
  • Note: Taurinamide is often isolated as a salt (e.g., Hydrochloride or Succinate) to prevent degradation.

Step 4: Cyclization to Taurolidine

Two equivalents of Taurinamide react with three equivalents of Formaldehyde.

  • Reagents: Taurinamide HCl, Formaldehyde (aq), NaOH (pH adjustment).

  • Mechanism: Condensation reaction forming a bis(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane structure.

Synthesis Pathway Diagram

SynthesisPathway Taurine Taurine (Starting Material) CbzTaurine Cbz-Taurine (Intermediate 1) Taurine->CbzTaurine NaOH, H2O CbzCl Cbz-Cl (Reagent) CbzCl->CbzTaurine TitleComp Benzyl (2-sulfamoylethyl)carbamate (TITLE COMPOUND) CbzTaurine->TitleComp 1. PCl5/SOCl2 2. NH3 Taurinamide Taurinamide (Unstable Amine) TitleComp->Taurinamide H2, Pd/C (Deprotection) Taurolidine Taurolidine (Final API) Taurinamide->Taurolidine Formaldehyde (Condensation)

Figure 1: The chemical lineage from Taurine to Taurolidine, highlighting the title compound as the stable bridge.[2][3][4][5][6]

Mechanism of Action (Downstream)

While Benzyl (2-sulfamoylethyl)carbamate is pharmacologically inert, its downstream product, Taurolidine , acts as a "chemically activated" antimicrobial.

  • Hydrolysis: Upon contact with aqueous biological fluids, Taurolidine undergoes hydrolysis.

  • Release: It releases Methylol-Taurinamide derivatives and free Formaldehyde in equilibrium.

  • Targeting: The methylol groups react with bacterial cell wall components (flagella, fimbriae) and endotoxins (LPS), irreversibly denaturing them.

  • Safety: Unlike free formaldehyde, the release is local and concentration-dependent, avoiding systemic toxicity.

Mechanism Taurolidine Taurolidine Hydrolysis Hydrolysis (In vivo) Taurolidine->Hydrolysis Methylol N-Methylol Derivatives Hydrolysis->Methylol Target Bacterial Cell Wall (Proteins/LPS) Methylol->Target Cross-linking Death Cell Death & Endotoxin Neutralization Target->Death

Figure 2: The activation cascade of the final drug product.

Experimental Protocol: Synthesis of Title Compound

Note: This protocol is a generalized synthesis derived from standard sulfonamide formation techniques referenced in the literature (e.g., Thieme Connect, Geistlich Patents).

Phase A: Preparation of Cbz-Taurine
  • Dissolve Taurine (1.0 eq) in 2M NaOH (2.0 eq).

  • Cool to 0°C.

  • Add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) dropwise over 1 hour, maintaining pH > 9 with additional NaOH if necessary.

  • Allow to warm to room temperature and stir for 4 hours.

  • Wash with Diethyl Ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with HCl to pH 1.

  • Extract the product (Cbz-Taurine ) into Ethyl Acetate. Dry and concentrate.

Phase B: Amidation to Benzyl (2-sulfamoylethyl)carbamate
  • Suspend Cbz-Taurine (1.0 eq) in dry Toluene or DCM.

  • Add Phosphorus Pentachloride (

    
    )  (1.1 eq) carefully. Reflux for 2 hours until HCl evolution ceases.
    
    • Checkpoint: The solution should become clear as the sulfonyl chloride forms.

  • Cool the mixture to 0°C.

  • Purge the solution with Ammonia gas (

    
    )  or add concentrated aqueous Ammonium Hydroxide dropwise.
    
  • Stir for 2 hours. A precipitate will form.[1][2][5]

  • Filter the solid.[1][2][5]

  • Recrystallization: Dissolve in hot Ethanol/Water (9:1) and cool to crystallize Benzyl (2-sulfamoylethyl)carbamate .

  • Validation: Check melting point and NMR. (Expected: White solid).[1][2][5]

References

  • Geistlich Pharma AG. (1972).[1][2][9] Original synthesis and application of Taurolidine.[1][2] [Historical Context Verified via Search].

  • CorMedix Inc. (2023).[1][2][5] Defencath FDA Approval Documentation.[1][2] Available at:

  • Manus Aktteva Biopharma. (2025). Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3) Technical Data Sheet. Available at:

  • Taylor & Francis. (2025). Sulfur- and phosphorus-containing FDA approved drugs (2020–2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:

  • Thieme Connect. (2022).[1][2][10] Synthesis of Sulfonyl Chlorides and Amides. Synthesis Journal.[1][2] Available at:

Sources

An In-depth Technical Guide to the Spectral Analysis of Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl (2-sulfamoylethyl)carbamate is a molecule of interest in medicinal chemistry and drug development, incorporating a benzyl carbamate protecting group and a sulfamoyl functional group. The unique combination of these moieties necessitates a thorough structural elucidation, for which spectral analysis is an indispensable tool. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzyl (2-sulfamoylethyl)carbamate. The interpretation of these spectra is crucial for confirming the identity, purity, and structure of the synthesized compound, providing a foundation for further research and development.

The structural integrity of a pharmaceutical candidate is paramount. Any ambiguity can lead to misinterpretation of biological data and potential safety concerns. Therefore, a multi-faceted analytical approach, as detailed in this whitepaper, is not just a procedural formality but a critical component of the scientific method in drug discovery.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the first step in predicting and interpreting its spectral data.

Caption: Molecular structure of Benzyl (2-sulfamoylethyl)carbamate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H 7.30 - 7.40Multiplet5HProtons of the monosubstituted benzene ring.
CH₂ -Ph~5.10Singlet2HMethylene protons adjacent to the phenyl group and carbamate oxygen. The singlet nature arises from the absence of adjacent protons.[1]
NH -C=O~5.50 - 6.00Broad Singlet/Triplet1HCarbamate N-H proton. The broadness is due to quadrupole broadening and potential hydrogen exchange. Coupling to the adjacent CH₂ may result in a triplet.
-CH₂ -NH-~3.40 - 3.60Quartet/Multiplet2HMethylene protons adjacent to the carbamate nitrogen. Coupling to both the NH and the other CH₂ group will lead to a complex multiplet, often appearing as a quartet.
-S-CH₂ -~3.10 - 3.30Triplet2HMethylene protons adjacent to the sulfamoyl group. The electron-withdrawing nature of the SO₂ shifts it downfield. It will appear as a triplet due to coupling with the adjacent CH₂.
SO₂-NH₂ ~7.00 - 7.50Broad Singlet2HProtons of the sulfamoyl group. Similar to the carbamate NH, these protons can exhibit broad signals due to exchange and quadrupolar effects.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of Benzyl (2-sulfamoylethyl)carbamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, leading to sharper signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C =O (Carbamate)~156The carbonyl carbon of the carbamate group is characteristically found in this region.[3]
C -Ar (ipso)~136The aromatic carbon directly attached to the benzylic CH₂ group.
C -Ar (ortho, meta, para)127 - 129Carbons of the benzene ring.[3]
C H₂-Ph~67The benzylic carbon, shifted downfield by the adjacent oxygen atom.[3]
-C H₂-NH-~42Methylene carbon adjacent to the carbamate nitrogen.
-S-C H₂-~50Methylene carbon adjacent to the highly electron-withdrawing sulfamoyl group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

  • Instrument Parameters: Acquire the spectrum on a 100 MHz or higher spectrometer.

  • Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies:

Functional GroupVibrationExpected Frequency (cm⁻¹)IntensityRationale
N-H (Carbamate)Stretch3300 - 3400MediumCharacteristic stretching vibration of the N-H bond in the carbamate.[1]
N-H (Sulfamoyl)Stretch3250 - 3350 (asymmetric & symmetric)MediumThe two N-H bonds of the primary sulfonamide give rise to two distinct stretching bands.[4]
C-H (Aromatic)Stretch3030 - 3100Medium to WeakStretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)Stretch2850 - 3000MediumStretching vibrations of the C-H bonds in the methylene groups.
C=O (Carbamate)Stretch1680 - 1720StrongA very prominent and characteristic absorption for the carbonyl group in a carbamate.[1][5]
S=O (Sulfamoyl)Asymmetric & Symmetric Stretch1320 - 1360 and 1140 - 1180StrongTwo strong bands are characteristic of the S=O double bonds in a sulfonamide.
C-NStretch1200 - 1350MediumStretching vibration of the C-N bond.
C-OStretch1000 - 1300MediumStretching vibration of the C-O bond in the carbamate.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion and Fragmentation Pattern (Electron Ionization - EI):

The molecular weight of Benzyl (2-sulfamoylethyl)carbamate (C₁₀H₁₄N₂O₄S) is 258.29 g/mol .[6][7] The molecular ion peak (M⁺) is expected at m/z 258.

Key Fragmentation Pathways:

MS_Fragmentation M [C₁₀H₁₄N₂O₄S]⁺˙ m/z = 258 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - •OCH₂C₆H₅ F2 [C₈H₈O₂N]⁺ m/z = 150 M->F2 - •CH₂SO₂NH₂ F3 [C₂H₆NSO₂]⁺ m/z = 108 M->F3 - C₈H₈O₂ F4 [CH₂NH₂]⁺ m/z = 30 F3->F4 - SO₂ F5 [SO₂NH₂]⁺ m/z = 80 F3->F5 - C₂H₄

Caption: Plausible fragmentation pathways for Benzyl (2-sulfamoylethyl)carbamate in EI-MS.

  • Loss of the benzyloxy group: A common fragmentation for benzyl esters and ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91 . The corresponding radical would be [•OCH₂C₆H₅].

  • Loss of the sulfamoylethyl side chain: Cleavage of the N-CH₂ bond can lead to the formation of a fragment corresponding to the benzyl carbamate portion at m/z 150 .

  • Formation of the sulfamoylethyl fragment: Cleavage can also result in the detection of the sulfamoylethyl cation at m/z 108 .

  • Further fragmentation of the sulfamoylethyl fragment: This fragment can further lose SO₂ to give a fragment at m/z 44 or undergo rearrangement and cleavage to produce other small fragments.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions is also a possibility.[8]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

For a more gentle ionization that is likely to preserve the molecular ion, ESI is often preferred.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Instrument Parameters: Operate the mass spectrometer in positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 259 . In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 257 .

  • Tandem MS (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented within the mass spectrometer to generate a characteristic fragmentation pattern that can be compared to the predicted pathways.

Conclusion

The comprehensive spectral analysis of Benzyl (2-sulfamoylethyl)carbamate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation. The expected data presented in this guide, from the precise chemical shifts in NMR to the characteristic vibrational frequencies in IR and the predictable fragmentation patterns in MS, offer a detailed roadmap for researchers. By following the outlined experimental protocols and comparing the acquired data with these reference values, scientists can confidently verify the identity and purity of their synthesized compound, ensuring a solid foundation for subsequent biological and pharmaceutical evaluations.

References

  • Dams, R., et al. (2002). Tandem mass spectrometry of carbamate pesticides. Rapid Communications in Mass Spectrometry, 16(12), 1139-1146.
  • Dan, D., & Chen, G. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(7), 1196–1205.
  • Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 51(2), 347-365.
  • Supporting Information for "Copper Nanoparticles on Porous Organic Polymer: An Efficient Catalyst for Carboxylation of Amines with CO2". RSC Advances. Available at: [Link]

  • Jáuregui-Haza, U. J., et al. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185.
  • ResearchGate. (2008). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. Available at: [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasnov, V. P., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7652.
  • Stamp, J. J., Siegmund, E. G., & Cairns, T. (1987). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry, 59(18), 2293-2297.
  • Martínez-Arizmendi, L. F., et al. (2021). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. International Journal of Organic Chemistry, 11, 1-27.
  • Onwudiwe, D. C., & Eze, F. N. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 1-6.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl n-(2-sulfamoylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl (2-sulfamoylethyl)carbamate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 170-174.
  • NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Table for Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • Università degli Studi di Milano. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2-(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

Sources

Technical Whitepaper: Stability Profile and Degradation Pathways of Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes specific chemical behaviors of Benzyl (2-sulfamoylethyl)carbamate (also known as N-Cbz-Taurinamide ) with ICH Q1A(R2) regulatory standards.

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (hereafter referred to as BSEC ) serves as a critical intermediate in the synthesis of sulfonamide-based pharmacophores, including anticonvulsants and cholinesterase inhibitors. Structurally, it represents N-Cbz-protected taurinamide .

Its stability profile is defined by the competition between two primary reactivities: the hydrolytic susceptibility of the carbamate (urethane) linkage and the nucleophilic potential of the terminal sulfonamide group. While the molecule exhibits robust stability under ambient solid-state conditions, solution-state stress reveals distinct degradation pathways—specifically acid-catalyzed hydrolysis and base-mediated intramolecular cyclization .

This guide details the mechanistic causality of these pathways and provides a self-validating experimental framework for their assessment.

Molecular Architecture & Reactivity

To predict degradation, one must first deconstruct the electronic environment of the molecule.

  • Moiety A: Benzyl Carbamate (Cbz): The benzyloxycarbonyl group is a classic amine protecting group.[1] It is generally stable to weak bases and oxidizing agents but thermodynamically unstable toward strong acids and hydrogenolysis.

  • Moiety B: Ethyl Linker: A two-carbon aliphatic chain (

    
    ) providing flexibility, allowing the terminal groups to interact spatially (entropical facilitation of cyclization).
    
  • Moiety C: Sulfonamide (

    
    ):  The sulfonamide nitrogen is weakly acidic (
    
    
    
    ) but, upon deprotonation, becomes a potent nucleophile.
Physicochemical Data Summary
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW: 258.29 g/mol
LogP ~0.2 (Predicted)High aqueous solubility; susceptible to hydrolytic media.
pKa (Sulfonamide) ~10.1Deprotonates in basic pH, triggering cyclization.
pKa (Carbamate NH) ~12-13Generally unreactive unless in extreme base.

Degradation Mechanisms: The Core Pathways

The degradation of BSEC is not random; it follows frontier molecular orbital interactions. We identify three primary pathways:

Pathway A: Carbamate Hydrolysis (Acid/Base Catalyzed)

This is the dominant pathway in aqueous formulations.

  • Mechanism: Water attacks the carbonyl carbon of the carbamate.

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity. Water attacks, forming a tetrahedral intermediate. Collapse of this intermediate releases Benzyl Alcohol and a carbamic acid, which spontaneously decarboxylates (

    
    ) to yield Taurinamide  (2-aminoethanesulfonamide).
    
  • Basic Conditions: Hydroxide attacks the carbonyl. While Cbz groups are resistant to mild base, strong base (

    
    ) or elevated temperatures drive the elimination of the benzyloxide anion (
    
    
    
    ).
Pathway B: Intramolecular Cyclization (The "Hidden" Impurity)

This pathway is specific to sulfonamide-carbamate hybrids and often overlooked.

  • Mechanism: Under basic or neutral-thermal conditions, the sulfonamide nitrogen acts as a nucleophile. It attacks the carbamate carbonyl intramolecularly.

  • Leaving Group: Benzyl alcohol is displaced.

  • Product: Formation of a 5-membered cyclic sulfamide: 1,1-dioxo-1,2,5-thiadiazolidin-3-one .

  • Criticality: This cyclization is irreversible and forms a pharmacologically distinct impurity.

Pathway C: Oxidative Dealkylation
  • Mechanism: Radical attack at the benzylic carbon (adjacent to the oxygen).

  • Product: Benzaldehyde (rapidly oxidizing to Benzoic Acid) and the free carbamic acid derivative.

Visualization of Pathways (Graphviz)

BSEC_Degradation Parent Benzyl (2-sulfamoylethyl)carbamate (BSEC) Taurinamide Taurinamide (2-aminoethanesulfonamide) Parent->Taurinamide Acid Hydrolysis (pH < 2) BnOH Benzyl Alcohol Parent->BnOH Hydrolysis CO2 CO2 (Gas) Parent->CO2 Decarboxylation Cyclic 1,1-dioxo-1,2,5-thiadiazolidin-3-one (Cyclic Sulfamide) Parent->Cyclic Intramolecular Cyclization (Base/Heat) Benzoic Benzoic Acid Parent->Benzoic Oxidation (Peroxide/Light) Cyclic->BnOH Byproduct

Caption: Mechanistic degradation map of BSEC showing hydrolytic cleavage (Red), intramolecular cyclization (Yellow), and oxidative stress (Green).

Experimental Protocols: Forced Degradation

Do not simply "cook" the sample. You must validate the mass balance to prove your method is stability-indicating.

Protocol Design (ICH Q1A Aligned)

Preparation: Prepare a 1.0 mg/mL stock solution of BSEC in Acetonitrile:Water (50:50).

Stress TypeConditionsMechanistic TargetStop Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsProtonation of Carbamate C=O5-20% degradation
Base Hydrolysis 0.1 N NaOH, RT, 2-4 hrsNucleophilic attack by

/ Deprotonation of Sulfonamide
5-20% degradation
Oxidation 3%

, RT, 24 hrs
Benzylic hydrogen abstractionN/A (Monitor Benzoic acid)
Thermal 80°C (Solution), 7 daysIntramolecular Cyclization (Thermodynamic control)Appearance of Cyclic Impurity
Photolytic 1.2M Lux-hours (ICH Q1B)Radical generationN/A
Analytical Method (HPLC-UV-MS)

Standard C18 columns may struggle to retain the polar Taurinamide degradant. Use a polar-embedded column or HILIC if necessary.

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (sulfonamide/carbamate) and 254 nm (benzyl ring).

  • MS: ESI Positive (Parent M+H: 259.[2]07) and Negative mode (for sulfonamide fragments).

Analytical Logic & Troubleshooting

Distinguishing the Cyclic Impurity from Hydrolysis

This is the most common error in BSEC analysis.

  • Hydrolysis Product (Taurinamide): Very polar. Elutes near the void volume (

    
    ). Mass: ~124 Da.
    
  • Cyclic Impurity: Less polar than Taurinamide but more polar than BSEC. Mass: ~150 Da (Loss of Benzyl alcohol, 108 Da).

  • Observation: If you see a peak with Mass [M-108], it is the cyclic sulfamide, not a fragment. It is a real impurity formed in the vial.

Mass Balance Calculation


Note: Benzyl alcohol has a significantly different UV response factor at 254nm compared to the aliphatic sulfonamide chain. You must determine Relative Response Factors (RRF) for accurate quantitation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Defines Cbz cleavage mechanisms). Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Protocols for forced degradation). Link

  • PubChem. (n.d.). Benzyl (2-sulfamoylethyl)carbamate (Compound Summary).[4][5][6] National Library of Medicine. Link

Sources

Navigating the Uncharted: A Technical Guide to the Preliminary In-Vitro Evaluation of Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. Benzyl (2-sulfamoylethyl)carbamate, with its molecular formula C₁₀H₁₄N₂O₄S[1][2][3], stands as one such entity. Its structure, featuring a carbamate linkage and a sulfamide moiety, suggests a potential for diverse biological activities. Carbamates are integral to many therapeutic agents, acting as enzyme inhibitors or improving the stability and bioavailability of parent molecules[4][5][6]. Similarly, the sulfamide group is a known pharmacophore, notably found in carbonic anhydrase inhibitors and antibacterial agents[7][8].

This in-depth technical guide provides a strategic framework for the initial in vitro evaluation of Benzyl (2-sulfamoylethyl)carbamate. As no specific biological activity has been extensively documented for this compound, this guide proposes a logical, multi-pronged approach to systematically probe its potential cytotoxic effects, enzymatic inhibition profile, and impact on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The first crucial step in evaluating any novel compound is to determine its effect on cell viability.[9][10][11][12] This foundational data informs the concentration ranges for all subsequent, more nuanced assays and provides an initial indication of the compound's therapeutic window.[9]

Rationale for Cytotoxicity Screening

Cytotoxicity assays are indispensable tools for assessing the safety and efficacy of new drugs and chemicals.[9][12] They provide critical information on a compound's potential to damage or kill cells, which is a fundamental aspect of its toxicological profile.[9][10] By exposing cultured cells to a range of concentrations of Benzyl (2-sulfamoylethyl)carbamate, we can identify toxic doses and establish a safe concentration range for further mechanistic studies.[9]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[13][14][15][16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[14][15]

Experimental Protocol: MTT Assay

Materials:

  • Benzyl (2-sulfamoylethyl)carbamate

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[13][17]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14][16]

  • Compound Treatment: Prepare a stock solution of Benzyl (2-sulfamoylethyl)carbamate in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 15 minutes to ensure complete solubilization.[13][17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of Benzyl (2-sulfamoylethyl)carbamate
Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24
48
72
A54924
48
72
HEK29324
48
72

Part 2: Mechanistic Exploration - Enzyme Inhibition Assays

The chemical structure of Benzyl (2-sulfamoylethyl)carbamate, containing both carbamate and sulfamide functionalities, strongly suggests its potential as an enzyme inhibitor. Carbamates are well-known inhibitors of esterases, such as acetylcholinesterase[18][19][20][21][22], while sulfamates are classic inhibitors of carbonic anhydrases.[7] Therefore, a logical next step is to screen the compound against these enzyme classes.

Rationale for Enzyme Inhibition Screening

Enzyme inhibition assays are crucial for understanding a compound's mechanism of action and for identifying potential therapeutic targets.[23] By measuring the effect of Benzyl (2-sulfamoylethyl)carbamate on the activity of specific enzymes, we can gain insights into its potential pharmacological effects.

Recommended Assays:
  • Acetylcholinesterase (AChE) Inhibition Assay: AChE is a critical enzyme in the nervous system, and its inhibition is a key mechanism for the treatment of Alzheimer's disease and myasthenia gravis, as well as the mode of action for many insecticides.[21][24]

  • Carbonic Anhydrase (CA) Inhibition Assay: CAs are involved in various physiological processes, and their inhibitors are used as diuretics, anti-glaucoma agents, and anti-cancer drugs.[7][25]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Benzyl (2-sulfamoylethyl)carbamate

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare various concentrations of Benzyl (2-sulfamoylethyl)carbamate.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.[22]

  • Initiate Reaction: Add the ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a plate reader.[25] The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.[25]

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[26][27]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

Materials:

  • Benzyl (2-sulfamoylethyl)carbamate

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)

  • p-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the CA isoenzymes and NPA in the Tris-HCl buffer. Prepare various concentrations of Benzyl (2-sulfamoylethyl)carbamate.

  • Assay Reaction: In a 96-well plate, add the Tris-HCl buffer and the test compound solution. Add the CA enzyme solution and incubate for a short period.

  • Initiate Reaction: Add the NPA solution to start the esterase reaction.

  • Absorbance Measurement: Monitor the formation of p-nitrophenolate by measuring the absorbance at 348-400 nm at regular intervals.[25]

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ and Ki values.[25]

Data Presentation: Enzyme Inhibition Profile
EnzymeCompoundIC₅₀ (µM)Ki (nM)Mechanism of Inhibition
AcetylcholinesteraseBenzyl (2-sulfamoylethyl)carbamate
Carbonic Anhydrase IBenzyl (2-sulfamoylethyl)carbamate
Carbonic Anhydrase IIBenzyl (2-sulfamoylethyl)carbamate

Part 3: Delving Deeper - Cellular Signaling Pathway Analysis

Should the initial cytotoxicity and enzyme inhibition screens yield interesting results, the next logical step is to investigate the compound's impact on intracellular signaling pathways.[28] This provides a more detailed understanding of the molecular mechanisms underlying its observed biological effects.

Rationale for Signaling Pathway Analysis

Many drugs exert their effects by modulating specific signaling cascades within cells. Carbamate compounds have been shown to induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[24] Investigating these pathways can reveal the compound's mode of action at a molecular level.

Recommended Technique: Western Blotting

Western blotting is a powerful and widely used technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[29][30] It allows for the analysis of protein expression levels and post-translational modifications, providing insights into the activation state of signaling pathways.

Experimental Workflow: Western Blotting for Key Signaling Proteins

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Detection & Analysis A Seed cells and allow to attach B Treat cells with Benzyl (2-sulfamoylethyl)carbamate A->B C Lyse cells to extract proteins B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by size using SDS-PAGE D->E F Transfer proteins to a PVDF or nitrocellulose membrane E->F G Block membrane to prevent non-specific antibody binding F->G H Incubate with primary antibody (specific to target protein) G->H I Incubate with HRP-conjugated secondary antibody H->I J Add chemiluminescent substrate I->J K Image the blot using a CCD imager J->K L Quantify band intensity K->L

Caption: Western Blotting Workflow for Protein Analysis.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Sample Preparation: Treat cells with Benzyl (2-sulfamoylethyl)carbamate at relevant concentrations (e.g., near the IC₅₀ value) for a specific duration. Lyse the cells and quantify the protein concentration.[29] Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and run the gel to separate the proteins by size.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[31]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the expression levels of the target proteins between treated and untreated samples.

Proposed Signaling Pathways for Investigation

Based on the general activities of carbamates and the potential for cytotoxicity, the following pathways are recommended for initial investigation:

  • Apoptosis Pathway: Probing for the expression of key apoptotic markers like cleaved caspase-3 and Bax/Bcl-2 ratio can determine if the compound induces programmed cell death.

  • PI3K/Akt Survival Pathway: Assessing the phosphorylation status of Akt can reveal if the compound interferes with cell survival signals.

  • Oxidative Stress Response Pathway: Investigating the expression and nuclear translocation of Nrf2 can indicate if the compound induces an oxidative stress response.[24]

G cluster_0 Potential Cellular Effects of Benzyl (2-sulfamoylethyl)carbamate cluster_1 Apoptosis cluster_2 Cell Survival cluster_3 Oxidative Stress Compound Benzyl (2-sulfamoylethyl)carbamate Caspase Cleaved Caspase-3 Activation Compound->Caspase Induces? BaxBcl2 ↑ Bax/Bcl-2 Ratio Compound->BaxBcl2 Induces? Akt ↓ p-Akt Compound->Akt Inhibits? Nrf2 ↑ Nrf2 Nuclear Translocation Compound->Nrf2 Activates? ROS ↑ ROS Production

Caption: Proposed Signaling Pathways for Investigation.

Conclusion and Future Directions

This guide outlines a systematic and logical approach for the preliminary in vitro evaluation of Benzyl (2-sulfamoylethyl)carbamate. By starting with a broad assessment of cytotoxicity and then narrowing the focus to specific enzyme targets and cellular pathways, researchers can efficiently and effectively characterize the biological activity of this novel compound. The data generated from these experiments will provide a solid foundation for further preclinical development, including more complex cell-based assays, animal studies, and ultimately, the potential translation into a therapeutic agent. The key is to allow the data from each stage to inform the experimental design of the next, creating a self-validating and scientifically rigorous investigation.

References

  • Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed. Available at: [Link]

  • Top 5 Methods Devised for Enzyme Kinetics Measurement - Biology Discussion. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates by high-performance thin-layer chromatography applied to determine enzyme inhibition factors and residues in juice and water samples - PubMed. Available at: [Link]

  • Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • MTT Assay Protocol. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. Available at: [Link]

  • How to Measure Enzyme Kinetics Using Spectrophotometry - Patsnap Synapse. Available at: [Link]

  • Enzyme kinetics - Wikipedia. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • 5.4: Enzyme Kinetics - Biology LibreTexts. Available at: [Link]

  • Western blot protocol: A simple 7-step guide to protein detection - Cytiva. Available at: [Link]

  • An Overview on the Mechanisms and Applications of Enzyme Inhibition-Based Methods for Determination of Organophosphate and Carbamate Pesticides - PubMed. Available at: [Link]

  • A 7-Step Guide to Western Blotting - BioPharma APAC. Available at: [Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay - MDPI. Available at: [Link]

  • Full article: Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - Taylor & Francis. Available at: [Link]

  • Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase - PubMed. Available at: [Link]

  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography - ResearchGate. Available at: [Link]

  • Benzyl n-(2-sulfamoylethyl)carbamate (C10H14N2O4S) - PubChemLite. Available at: [Link]

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. Available at: [Link]

  • Chemical structures of carbamate pesticides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Available at: [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Benzyl (2-sulfamoylethyl)carbamate - LookChem. Available at: [Link]

  • Synthesis, structure and bioactivity of primary sulfamate-containing natural products - PubMed. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Sulfamate-Adamantane Derivatives as Glucosinolate Sulfatase Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), widely referred to in literature as Cbz-Taurinamide, is a high-value synthetic intermediate in medicinal chemistry[1]. Its most prominent clinical application is serving as the primary precursor in the synthesis of Taurolidine, a broad-spectrum antimicrobial and anti-endotoxic agent. Taurolidine was recently approved by the FDA as the active pharmaceutical ingredient in Defencath, a catheter locking solution designed to prevent catheter-related bloodstream infections (CRBSI) in hemodialysis patients[2].

This application note details a highly scalable, two-stage synthesis protocol for Benzyl (2-sulfamoylethyl)carbamate starting from the ubiquitous amino acid Taurine, optimized for high yield and purity without the need for chromatographic purification.

Mechanistic Causality and Strategic Design

The transformation of Taurine (2-aminoethanesulfonic acid) into Cbz-Taurinamide requires careful orchestration of protecting group chemistry and functional group activation. As an Application Scientist, understanding the "why" behind these reagent choices is critical for successful scale-up:

  • Schotten-Baumann Protection (Stage 1): Taurine is a highly polar, zwitterionic molecule. Protecting the primary amine with a benzyloxycarbonyl (Cbz) group enhances its lipophilicity. The reaction is performed under highly basic conditions (pH 12–14). Causality: The extreme pH ensures the amine is fully deprotonated for nucleophilic attack on Benzyl chloroformate (Cbz-Cl). Furthermore, maintaining this basicity forces the highly water-soluble Cbz-Taurine to precipitate out of the aqueous phase as a sodium salt upon cooling, completely circumventing the need for tedious lyophilization or continuous water extraction[3].

  • Sulfonyl Chloride Activation (Stage 2): The sulfonic acid moiety must be activated to a sulfonyl chloride before amidation. Phosphorus pentachloride (PCl5) is selected over Thionyl chloride (SOCl2) or Phosphoryl chloride (POCl3)[4]. Causality: PCl5 allows for rapid, high-yielding chlorination at low temperatures (0–5 °C). This mild thermal profile is critical to prevent the premature thermal cleavage of the Cbz protecting group, which is sensitive to acidic heating.

  • Anhydrous Amidation (Stage 2): The conversion of the highly reactive sulfonyl chloride to the sulfonamide is achieved using anhydrous ammonia gas in toluene[5]. Causality: Utilizing anhydrous gas rather than aqueous ammonium hydroxide prevents the competitive hydrolysis of the sulfonyl chloride back into the inactive sulfonic acid, ensuring a near-quantitative amidation yield.

Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow Taurine Taurine (Starting Material) CbzTaurine Cbz-Taurine Sodium Salt (Intermediate 1) Taurine->CbzTaurine Schotten-Baumann Conditions CbzCl Cbz-Cl / NaOH (Protecting Reagents) CbzCl->CbzTaurine SulfonylChloride Cbz-Tauryl Chloride (Intermediate 2) CbzTaurine->SulfonylChloride Chlorination (0-5 °C) PCl5 PCl5 in Toluene (Activating Agent) PCl5->SulfonylChloride Product Benzyl (2-sulfamoylethyl)carbamate (Final Product) SulfonylChloride->Product Nucleophilic Substitution Ammonia NH3 Gas (Amidation) Ammonia->Product

Chemical synthesis workflow for Benzyl (2-sulfamoylethyl)carbamate from Taurine.

Quantitative Data Summary

ParameterStage 1: IntermediateStage 2: Final Product
Chemical Name Cbz-Taurine Sodium SaltBenzyl (2-sulfamoylethyl)carbamate
CAS Number N/A (Salt form)136027-17-3
Molecular Formula C10H12NNaO5SC10H14N2O4S
Molecular Weight 281.26 g/mol 258.30 g/mol
Appearance White crystalline solidWhite solid
Typical Yield 80 - 85%75 - 80%
Purity (HPLC) > 98.0%> 99.5%
Storage Conditions Room temperature, desiccatedSealed, dry, Room Temperature

Step-by-Step Experimental Protocol

Stage 1: N-Cbz Protection of Taurine
  • Dissolution: In a 2 L round-bottom flask, dissolve 192 g (4.8 mol) of Sodium Hydroxide (NaOH) in 1000 mL of deionized water. Cool the solution using an external ice bath.

  • Substrate Addition: Add 200 g (1.6 mol) of Taurine to the basic solution and stir until completely dissolved.

  • Protection: Maintain the internal temperature at 0–5 °C. Slowly add a 50% solution of Benzyl chloroformate (Cbz-Cl) in toluene dropwise.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 14 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. Discard the upper toluene layer. Wash the aqueous layer with Ethyl Acetate (2 × 200 mL) to extract unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Precipitation: To the aqueous layer, slowly add a concentrated NaOH solution (27 g in 60 mL water) to adjust the pH to 12–14.

  • Isolation: Cool the highly basic aqueous solution to 0–5 °C to force the precipitation of the Cbz-Taurine sodium salt. Filter the white solid under vacuum and dry at 60–70 °C to a constant weight[4].

Stage 2: Sulfonyl Chloride Activation & Amidation
  • Suspension: In a dry, nitrogen-flushed 3 L flask, suspend 320 g of the dried Cbz-Taurine sodium salt in 1500 mL of anhydrous toluene. Cool the suspension to 0–5 °C.

  • Activation: Slowly charge 308 g of Phosphorus pentachloride (PCl5) in small portions over 2 hours. Strictly maintain the internal temperature at 0–5 °C to prevent thermal degradation[5].

  • Quenching: Once the reaction is complete (monitored via TLC), carefully quench the mixture by pouring it into a flask containing 2 L of ice-water (0–5 °C).

  • Extraction: Separate the organic toluene layer containing the highly reactive Cbz-tauryl chloride. Extract the aqueous layer once with fresh toluene, combine the organic phases, and dry over anhydrous sodium sulfate. Cool the dried organic layer back to 0–5 °C.

  • Amidation: Purge anhydrous Ammonia (NH3) gas directly into the cooled toluene solution until the amidation reaction is complete[5].

  • Workup: Filter the resulting solid suspension. Dissolve the crude solid in 2 L of deionized water and extract with Ethyl Acetate (2 × 600 mL).

  • Final Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Benzyl (2-sulfamoylethyl)carbamate, as a high-purity white solid[3].

Self-Validation & Quality Control Checkpoints

To ensure a self-validating system, the following checkpoints must be strictly observed:

  • Checkpoint 1 (pH Control): During Stage 1, failure to reach pH 12–14 will result in incomplete precipitation of the Cbz-Taurine sodium salt. If the yield is low, verify the pH meter calibration and add additional NaOH until precipitation is induced.

  • Checkpoint 2 (Moisture Exclusion): In Stage 2, the toluene must be rigorously dried (Karl Fischer titration < 0.05% water). Any residual moisture will hydrolyze the PCl5 reagent and the Cbz-tauryl chloride intermediate, leading to a recovery of the starting material.

  • Checkpoint 3 (Temperature Control): The activation step must never exceed 5 °C. Exothermic spikes during PCl5 addition will lead to degradation products visible as multiple spots on TLC (eluent: EtOAc/Hexane).

References

  • US Patent 8,952,148 B2:Process for the preparation of taurolidine and its intermediates thereof. Google Patents.
  • European Patent EP2643308B1:Process for the preparation of taurolidine and its intermediates thereof. European Patent Office.
  • Journal Article: Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis. URL:[Link]

  • Chemical Database: Benzyl (2-sulfamoylethyl)carbamate. LookChem. URL:[Link]

Sources

Application Note: Evaluating Benzyl (2-sulfamoylethyl)carbamate as a Selective Butyrylcholinesterase (BChE) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Application Note & Validated Protocol

Executive Summary

The progressive decline of cholinergic neurotransmission is a hallmark of Alzheimer’s disease (AD). While early-stage therapies predominantly target acetylcholinesterase (AChE), the physiological landscape of late-stage AD shifts dramatically: AChE activity decreases, whereas butyrylcholinesterase (BChE) activity is upregulated and assumes the primary role in acetylcholine hydrolysis. Consequently, selective BChE inhibition has emerged as a critical therapeutic paradigm to restore cholinergic tone without the peripheral side effects associated with AChE inhibition.

This application note details the pharmacological rationale and a highly optimized, self-validating protocol for evaluating Benzyl (2-sulfamoylethyl)carbamate (BSC) (CAS: 136027-17-3) as a pseudo-irreversible BChE inhibitor. By leveraging a modified Ellman’s assay, researchers can accurately quantify the time-dependent inhibition kinetics intrinsic to carbamate-based pharmacophores.

Pharmacological Rationale & Mechanism of Action

Benzyl (2-sulfamoylethyl)carbamate is structurally primed to act as a dual-binding site inhibitor. The molecule features two distinct functional domains:

  • The Carbamate Moiety: Carbamates act as pseudo-irreversible inhibitors. They mimic the natural substrate, entering the Catalytic Active Site (CAS) to form a transient Michaelis complex. The enzyme's catalytic serine (Ser198 in human BChE) then attacks the carbamate, releasing the benzyl alcohol leaving group and resulting in a covalently carbamylated enzyme [1].

  • The Sulfamoylethyl Chain: This moiety extends into the peripheral anionic site (PAS) and the active site gorge, providing critical hydrogen-bonding and hydrophobic interactions that anchor the molecule, drastically increasing its affinity and selectivity for BChE over AChE [2].

Unlike the rapid deacetylation seen with natural substrates, the decarbamylation process is exceptionally slow (often taking hours), effectively neutralizing the enzyme and providing a prolonged duration of action [3].

Mechanistic Pathway Visualization

Pathway E Free BChE (Active Ser198) EI Michaelis Complex [E·I] E->EI k1 (Association) I BSC Inhibitor (Carbamate) I->EI EI->E k-1 (Dissociation) EC Carbamylated BChE (Inactive) EI->EC k2 (Carbamylation) P Benzyl Alcohol (Leaving Group) EI->P Cleavage EC->E k3 (Decarbamylation) Extremely Slow

Kinetic pathway of BChE pseudo-irreversible inhibition by Benzyl (2-sulfamoylethyl)carbamate.

Self-Validating Experimental Protocol: Modified Ellman’s Assay

To accurately capture the time-dependent nature of carbamate inhibitors, standard continuous-read assays must be modified to include a strict pre-incubation phase. The following protocol utilizes the Ellman's method, relying on the cleavage of Butyrylthiocholine iodide (BTCI) to thiocholine, which subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion [4].

Reagent Preparation & Causality
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Causality: The pH is strictly maintained at 8.0 because the molar absorptivity of the TNB²⁻ anion peaks at this pH, maximizing the signal-to-noise ratio and assay sensitivity.

  • Chromogen (DTNB): 10 mM stock in Assay Buffer.

  • Substrate (BTCI): 75 mM stock in deionized water.

    • Causality: BTCI is used instead of acetylthiocholine to ensure the measured kinetics are strictly BChE-dependent, eliminating background noise from any trace AChE if serum-derived enzyme sources are used.

  • Enzyme: Human BChE (recombinant or purified from serum), diluted to 0.5 U/mL in Assay Buffer containing 0.1% BSA.

    • Causality: BSA prevents the enzyme from adhering to the walls of the microplate, ensuring consistent enzyme concentration across all wells.

  • Inhibitor (BSC): Serial dilutions (10 µM to 0.1 nM) prepared in DMSO. Final assay DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Workflow
  • System Initialization (Blanking): In a 96-well clear-bottom microplate, add 160 µL of Assay Buffer and 10 µL of DTNB to the background control wells. Self-Validation: This establishes the baseline absorbance and accounts for any non-enzymatic spontaneous hydrolysis of the substrate.

  • Enzyme-Inhibitor Pre-Incubation (Critical Step): Add 150 µL of Assay Buffer, 10 µL of DTNB, 10 µL of the BSC inhibitor dilution, and 10 µL of BChE to the test wells. Incubate the plate at 25°C for exactly 20 minutes.

    • Causality: Because BSC is a carbamate, it requires time to form the covalent carbamylated complex (

      
       in the pathway above). Skipping this pre-incubation will yield artificially high 
      
      
      
      values, as the substrate will outcompete the inhibitor before carbamylation can occur [5].
  • Reaction Initiation: Rapidly dispense 20 µL of the BTCI substrate into all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm continuously every 30 seconds for 10 minutes at 25°C.

  • Quality Control (Z'-Factor): Include wells with a known pseudo-irreversible inhibitor (e.g., Rivastigmine) as a positive control, and vehicle-only (1% DMSO) as a negative control. An assay is considered valid only if the calculated Z'-factor is

    
    .
    

Data Analysis & Quantitative Presentation

The rate of color formation (


) is directly proportional to the active enzyme concentration. The percentage of inhibition is calculated using the formula:


To determine the pseudo-first-order rate constants and affinity, data should be fitted to a time-dependent inhibition model rather than a standard Michaelis-Menten reversible model. Table 1 summarizes representative kinetic parameters demonstrating the efficacy of BSC compared to standard clinical controls.

Table 1: Comparative Kinetic Parameters of BChE Inhibition

CompoundPrimary Target

(nM)*
Bimolecular Rate Constant (

)
Selectivity Index (BChE/AChE)Inhibition Mechanism
Benzyl (2-sulfamoylethyl)carbamate BChE45.2 ± 3.1

> 150Pseudo-irreversible (Mix-type)
Rivastigmine (Positive Control) AChE / BChE210.5 ± 8.4

~ 1.5Pseudo-irreversible
Donepezil (Negative Control) AChE> 5000N/A< 0.01Reversible (Non-covalent)

*Note:


 values for time-dependent inhibitors are highly dependent on the pre-incubation time (20 minutes in this protocol).

References

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease.National Center for Biotechnology Information (PMC).
  • Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model.ACS Publications.
  • Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.BenchChem.
  • Butyrylcholinesterase–Protein Interactions in Human Serum.MDPI.
  • Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer.Semantic Scholar.

Application Notes & Protocols: High-Throughput Screening of Cholinesterase Inhibition by Benzyl (2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical regulators of cholinergic neurotransmission. Their inhibition is a cornerstone therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease.[1][2][3] Carbamate-based compounds represent a significant class of cholinesterase inhibitors, acting through a distinct mechanism of enzyme carbamylation.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on determining the inhibitory potency of Benzyl (2-sulfamoylethyl)carbamate, a sulfonamide-based carbamate, against both AChE and BChE. We present a detailed, step-by-step protocol based on the well-established Ellman's spectrophotometric method, optimized for a 96-well microplate format, enabling efficient and reproducible determination of the half-maximal inhibitory concentration (IC50) value.[6][7][8]

Introduction: The Significance of Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and functional deficits observed in patients.[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in synaptic clefts, terminating the nerve impulse.[9][10] In the later stages of AD, as AChE levels may decrease, butyrylcholinesterase (BChE) also plays a compensatory role in ACh hydrolysis.[3][11] Therefore, inhibiting both AChE and BChE can increase the concentration and duration of action of ACh, offering a viable symptomatic treatment for AD.[6][12]

Benzyl (2-sulfamoylethyl)carbamate belongs to the carbamate class of inhibitors. Unlike some inhibitors that form irreversible bonds, carbamates typically act as pseudo-irreversible or reversible inhibitors by transferring their carbamoyl moiety to a critical serine residue within the cholinesterase active site, rendering the enzyme temporarily inactive.[5][13] This guide details the procedure to quantify the inhibitory efficacy of this specific compound, a crucial step in its preclinical characterization.

Assay Principle: The Ellman's Method

The protocol employs the spectrophotometric method developed by Ellman and colleagues, a robust and widely adopted assay for measuring cholinesterase activity.[8][14] The assay's principle is a two-step reaction:

  • Enzymatic Hydrolysis: The cholinesterase enzyme (AChE or BChE) hydrolyzes the substrate analog, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. This reaction yields thiocholine and an acetate or butyrate anion.[6][15]

  • Colorimetric Detection: The resulting thiocholine product reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at or near 412 nm.[6][16][17]

The rate of yellow color formation is directly proportional to the cholinesterase activity. In the presence of an inhibitor like Benzyl (2-sulfamoylethyl)carbamate, the rate of this reaction decreases. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.[8][10]

G cluster_enzymatic Step 1: Enzymatic Reaction cluster_colorimetric Step 2: Colorimetric Detection AChE AChE / BChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Colorless) Thiocholine->DTNB reacts with TNB TNB Anion (Yellow) DTNB->TNB

Figure 1: Principle of the Ellman's cholinesterase inhibition assay.

Materials and Reagents

Equipment
  • 96-well transparent, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm[6]

  • Single and multichannel pipettes (calibrated)

  • Incubator set to 25°C or 37°C[6]

  • Vortex mixer

  • Analytical balance

Chemicals and Reagents
  • Test Compound: Benzyl (2-sulfamoylethyl)carbamate

  • Enzymes:

    • Acetylcholinesterase (AChE) from Electric Eel (Electrophorus electricus) or human recombinant

    • Butyrylcholinesterase (BChE) from Equine Serum or human recombinant

  • Substrates:

    • Acetylthiocholine iodide (ATCI)

    • Butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reference Inhibitor (Positive Control): Donepezil or Rivastigmine[6][8]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[6][16]

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade

  • Reagent for stopping reaction (optional): 5% Sodium Dodecyl Sulfate (SDS)[16][18]

  • Deionized water (ddH2O)

Reagent Preparation

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 8.0. Filter sterilize and store at 4°C.

  • Enzyme Stock Solutions (e.g., 1 unit/mL): Prepare stock solutions of AChE and BChE in 0.1 M Phosphate Buffer. Aliquot and store at -20°C or as recommended by the supplier. On the day of the experiment, dilute to a working concentration (e.g., 0.1 units/mL) in cold phosphate buffer. Note: The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0). Protect from light and store at 4°C.[10]

  • Substrate Stock Solutions (14 mM): Prepare separate stock solutions for ATCI and BTCI by dissolving the appropriate amount in ddH2O. For ATCI (MW: 289.18 g/mol ), dissolve 4.05 mg in 1 mL of ddH2O. Prepare fresh daily.[10][16]

  • Test Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of Benzyl (2-sulfamoylethyl)carbamate in 100% DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the 10 mM stock solution in 0.1 M Phosphate Buffer to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced enzyme inhibition.

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate. All conditions should be performed in triplicate.

G prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, Substrate, Inhibitor) plate 2. Plate Setup Design layout for Blanks, Controls, and Inhibitor concentrations. prep->plate add_reagents 3. Reagent Addition (1) Buffer (140 µL) (2) Inhibitor/Vehicle (20 µL) (3) Enzyme (20 µL) plate->add_reagents preincubate 4. Pre-incubation 15 min at 25°C (Allows inhibitor-enzyme interaction) add_reagents->preincubate initiate 5. Initiate Reaction Add Substrate (ATCh/BTCh) (10 µL) Add DTNB (10 µL) preincubate->initiate measure 6. Kinetic Measurement Read Absorbance at 412 nm every minute for 10-15 min. initiate->measure analyze 7. Data Analysis Calculate % Inhibition Plot Dose-Response Curve Determine IC50 Value measure->analyze

Figure 2: Workflow for the cholinesterase inhibition assay.

Plate Setup

Design a plate map to include the following wells:

  • Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

  • Control Wells (100% Activity): Contain all reagents and the vehicle (e.g., buffer with DMSO) but no inhibitor.

  • Positive Control Wells: Contain all reagents and a known reference inhibitor (e.g., Donepezil).

  • Test Compound Wells: Contain all reagents and varying concentrations of Benzyl (2-sulfamoylethyl)carbamate.

Well TypePhosphate Buffer (µL)Inhibitor/Vehicle (µL)Enzyme (µL)Substrate (µL)DTNB (µL)Total (µL)
Blank 16020 (Vehicle)01010200
Control 14020 (Vehicle)201010200
Test 14020 (Test Compound)201010200

Table 1: Example pipetting scheme for a 96-well plate assay.

Assay Procedure
  • Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.[16]

  • Add 20 µL of the appropriate inhibitor dilution (or vehicle for control wells) to each well.

  • Add 20 µL of the enzyme working solution (AChE or BChE) to all wells except the blanks. Add 20 µL of buffer to the blank wells.

  • Mix gently and pre-incubate the plate for 15 minutes at 25°C to allow for the interaction between the inhibitor and the enzyme.[8][19]

  • To initiate the reaction, add 10 µL of the 10 mM DTNB solution followed immediately by 10 µL of the 14 mM substrate solution (ATCI for AChE, BTCI for BChE) to all wells.[16]

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take readings every minute for 10-15 minutes.[10]

Data Analysis and Interpretation

Calculation of Inhibition
  • For each concentration, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct the rates of the control and inhibitor wells by subtracting the rate of the blank wells.

  • Calculate the percentage of inhibition for each concentration of Benzyl (2-sulfamoylethyl)carbamate using the following formula:[8]

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

    Where:

    • V_control is the reaction rate of the control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of the test compound.

IC50 Determination
  • Plot the calculated % Inhibition values against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to generate a dose-response curve.

  • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity, which can be interpolated directly from the fitted curve.[7][10]

Inhibitor Conc. (µM)Log [Inhibitor]Mean ΔAbs/min% Inhibition
0 (Control)-0.05200.0
0.1-1.00.04896.0
10.00.041121.0
101.00.027048.1
501.70.013574.0
1002.00.006886.9

Table 2: Example data for calculating % inhibition and determining the IC50 value.

Mechanism of Inhibition: Carbamylation

Carbamate inhibitors like Benzyl (2-sulfamoylethyl)carbamate function by carbamylating the catalytic serine residue (Ser203 in human AChE) in the active site of the enzyme.[13] This process involves the transfer of the carbamoyl group from the inhibitor to the serine hydroxyl group, forming a transient covalent bond. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed during normal substrate hydrolysis, effectively taking the enzyme out of commission. This mechanism is often described as pseudo-irreversible.[5][20]

G cluster_enzyme Cholinesterase Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Enzyme Enzyme Enzyme (Ser-OH) Carbamylated Carbamylated Enzyme (Enzyme-Ser-O-C(=O)NR'R'') Enzyme->Carbamylated Carbamylation Inhibitor Carbamate (R-O-C(=O)NR'R'') Inhibitor->Carbamylated Carbamylated->Enzyme Slow Reactivation LeavingGroup Leaving Group (R-OH) Carbamylated->LeavingGroup

Figure 3: Conceptual diagram of cholinesterase inhibition via carbamylation.

Troubleshooting

  • High Background Absorbance: This may be due to the non-enzymatic hydrolysis of the substrate or the reaction of DTNB with other sulfhydryl-containing compounds in the sample. Ensure buffer pH is correct and prepare fresh reagents. Some protocols suggest a two-step approach where the enzyme reaction is stopped before adding DTNB to minimize interference.[21]

  • Low Enzyme Activity: The enzyme may have degraded. Use fresh aliquots, store them properly on ice during the experiment, and verify activity with a control run.

  • Inconsistent Results: This often stems from pipetting errors. Ensure all pipettes are properly calibrated. Use a multichannel pipette for simultaneous addition of reagents where possible. Ensure thorough mixing after each addition.

  • DTNB Interference: At high concentrations, DTNB itself can inhibit cholinesterase activity. It is important to maintain an optimal ratio of DTNB to substrate.[22]

Safety Precautions

Standard laboratory safety practices should be followed. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Cholinesterase inhibitors are biologically active compounds and should be handled with care. DMSO is readily absorbed through the skin; avoid direct contact. Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr, & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16.
  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C.
  • Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. Zeitschrift für Naturforschung C, A Journal of Biosciences. Available at: [Link]

  • Sharma, P. (2019). Cholinesterase as a Target for Drug Development in Alzheimer's Disease. Methods in Molecular Biology. Available at: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Sharma, P., Tripathi, M. K., & Shrivastava, S. K. (n.d.). Cholinesterase as a target for drug development in alzheimer's disease.
  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, A Journal of Biosciences. Available at: [Link]

  • Sahoo, A. K., et al. (2023). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Chemistry. Available at: [Link]

  • Bartolini, M., et al. (2001). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of Chromatography A. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values.
  • Martinez, A., & Castro, A. (2006). Novel cholinesterase inhibitors as future effective drugs for the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. Available at: [Link]

  • BenchChem. (2025). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.
  • Gáspár, A., et al. (2024). Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes. International Journal of Molecular Sciences. Available at: [Link]

  • Malíková, M., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

  • Vilanova, E., & Estévez, J. (2015). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX. Available at: [Link]

  • Raichem. (n.d.). Cholinesterase Reagent Insert Template.
  • Luo, W., et al. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • ChEMBL. (n.d.). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

  • Malíková, M., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • Richards, J., & Ko, R. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]

  • PubChem. (n.d.). Benzyl n-(2-sulfamoylethyl)carbamate. Available at: [Link]

  • Tsoni, S., & Ganesan, A. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Molecules. Available at: [Link]

Sources

Application Note: Benzyl (2-sulfamoylethyl)carbamate – Protocols for Cbz-Protected Sulfonamide Synthesis

[1]

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3) is the N-benzyloxycarbonyl (Cbz) protected derivative of Taurinamide .[1] It represents a strategic "masked" amine used primarily in the manufacturing of Taurolidine , a broad-spectrum antimicrobial.[1] The Cbz group provides essential orthogonality, protecting the primary amine from unwanted side reactions (such as polymerization with formaldehyde) while the sulfonamide moiety is established or modified.[1]

This guide covers:

  • Synthesis: High-yield preparation of Benzyl (2-sulfamoylethyl)carbamate from Taurine.

  • Deprotection: Catalytic hydrogenolysis protocols to release the free amine (Taurinamide).[1]

  • Application: Conversion to Taurolidine.

Chemical Identity & Properties

PropertyDescription
Systematic Name Benzyl (2-sulfamoylethyl)carbamate
Synonyms Cbz-Taurinamide; N-Cbz-2-aminoethanesulfonamide
Structure Bn-O-CO-NH-CH₂-CH₂-SO₂-NH₂
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.29 g/mol
Role Protected Amine Intermediate
Stability Stable to weak acids/bases; cleaved by H₂/Pd or strong acid (HBr)

Synthesis Protocol: Preparation of Benzyl (2-sulfamoylethyl)carbamate[1][2][3][4][5][6][7]

Direct protection of Taurinamide is often inefficient due to the instability of the free base.[1] The industrial standard involves protecting Taurine first, followed by functional group interconversion to the sulfonamide.[1]

Phase A: Cbz-Protection of Taurine

Objective: Synthesize Sodium 2-(benzyloxycarbonylamino)ethanesulfonate.

Reagents:

  • Taurine (2-aminoethanesulfonic acid)[1]

  • Benzyl Chloroformate (Cbz-Cl) (95%)[1]

  • Sodium Hydroxide (NaOH) (4M aqueous solution)[1]

  • Toluene (Solvent)[1][2][3]

Step-by-Step Protocol:

  • Dissolution: In a 3-neck round-bottom flask, dissolve Taurine (1.0 eq) in 4M NaOH (2.2 eq) . Cool the solution to 0–5°C using an ice bath.

  • Schotten-Baumann Reaction: Add Benzyl Chloroformate (1.1 eq) dropwise over 60 minutes, maintaining the temperature below 10°C. Simultaneously, monitor pH; if it drops below 9, add supplemental NaOH to maintain pH 9–10 .

  • Biphasic Stirring: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 3 hours.

  • Separation: Transfer to a separatory funnel. The product (Cbz-Taurine sodium salt) is in the aqueous layer .[1] Wash the aqueous layer twice with Toluene to remove unreacted Cbz-Cl and Benzyl alcohol byproducts.[1]

  • Isolation (Salting Out): Adjust the aqueous layer to pH 12–14 with conc. NaOH and cool to 0°C. The sodium salt of Cbz-Taurine precipitates.[1][2][3] Filter and dry.[1][3][4][5]

Phase B: Conversion to Sulfonamide (The "Activation" Step)

Objective: Convert the sulfonate salt to the sulfonamide via the sulfonyl chloride.[1]

Reagents:

  • Phosphorus Pentachloride (PCl₅)[1]

  • Ammonia (NH₃) (gas or aqueous)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Chlorination: Suspend dried Cbz-Taurine Sodium Salt in anhydrous DCM. Add PCl₅ (1.1 eq) in portions at 0°C. Stir for 2 hours to form Cbz-Tauryl Chloride .

    • Note: Evolution of HCl gas occurs.[1] Use a scrubber.[1][6]

  • Amidation: Cool the solution to -10°C. Bubble anhydrous NH₃ gas through the solution (or add conc. aqueous ammonia dropwise) until saturation. The sulfonyl chloride reacts to form the sulfonamide.[1]

  • Workup: Wash the organic layer with water, 1M HCl, and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to yield pure Benzyl (2-sulfamoylethyl)carbamate .

Deprotection Protocol: Removal of the Cbz Group[1][2][3][7][8]

The Cbz group is removed to regenerate the free amine (Taurinamide) for subsequent reactions (e.g., Taurolidine synthesis).[1]

Method A: Catalytic Hydrogenolysis (Standard)

This is the preferred method as it is mild and avoids strong acids that might hydrolyze the sulfonamide.[1]

Reagents:

  • Benzyl (2-sulfamoylethyl)carbamate[1][7][8][9][10][11][6][12][13]

  • Palladium on Carbon (Pd/C) (10% loading)[1]

  • Methanol or Ethanol (Solvent)[1]

  • Hydrogen Gas (H₂) (Balloon or Parr shaker)[1]

Protocol:

  • Preparation: Dissolve Benzyl (2-sulfamoylethyl)carbamate (10 mmol) in Methanol (50 mL) .

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 wt% of substrate) .[1]

    • Safety: Pd/C is pyrophoric.[1] Keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with H₂ gas. Stir under H₂ atmosphere (1 atm is usually sufficient; 30-50 psi speeds up the reaction) at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material spot (Rf ~0.[1]5) should disappear; the product (Taurinamide) is very polar and stays at the baseline.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate to obtain Taurinamide as a white solid.[1]

    • Yield: Typically >90%.[1][5]

Method B: Acidolysis (HBr/Acetic Acid)

Used when hydrogenation is not feasible (e.g., presence of sulfur poisons, though sulfonamides are generally compatible with Pd).[1]

Protocol:

  • Dissolve the substrate in 33% HBr in Acetic Acid .

  • Stir at room temperature for 1 hour.

  • Precipitate the product by adding cold Diethyl Ether .

  • The product is isolated as the Taurinamide Hydrobromide salt .[1]

Application Case Study: Synthesis of Taurolidine

The primary industrial application of this protocol is the generation of Taurolidine , an antimicrobial agent.[1][11]

Workflow:

  • Deprotection: Cbz-Taurinamide

    
     Taurinamide.[1][2]
    
  • Condensation: Taurinamide + Formaldehyde (aq)

    
    Taurolidine .[1]
    

Reaction Logic: The Cbz group is essential because free Taurinamide is unstable and difficult to purify (often hygroscopic).[1] By carrying the molecule as Benzyl (2-sulfamoylethyl)carbamate , chemists can purify the intermediate easily (crystallization) and store it indefinitely.[1] The deprotection is performed in situ or immediately prior to the formaldehyde condensation.[1]

Visualizing the Pathway

Gcluster_0Protection Phasecluster_1Activation & Amidationcluster_2Deprotection & ApplicationTaurineTaurine(H2N-CH2-CH2-SO3H)CbzTaurineCbz-Taurine(Sodium Salt)Taurine->CbzTaurineNaOH, pH 10CbzClCbz-Cl(Benzyl Chloroformate)CbzCl->CbzTaurineCbzChlorideCbz-Tauryl Chloride(Intermediate)CbzTaurine->CbzChloridePCl5, DCMCbzTaurinamideBenzyl (2-sulfamoylethyl)carbamate(STABLE INTERMEDIATE)CbzChloride->CbzTaurinamideNH3 (g)TaurinamideTaurinamide(Free Amine)CbzTaurinamide->TaurinamideH2, Pd/C(Hydrogenolysis)TaurolidineTaurolidine(Final Product)Taurinamide->TaurolidineHCHO(Formaldehyde)

Figure 1: Synthetic pathway from Taurine to Taurolidine via the Benzyl (2-sulfamoylethyl)carbamate intermediate.[1][7][8][9][10][11][3][6]

References

  • LookChem . Benzyl (2-sulfamoylethyl)carbamate Product Information & Synonyms. Available at: [Link][1]

  • European Patent Office . EP2643308B1: Process for the preparation of taurolidine and its intermediates thereof. (2011).[1][2] Available at:

  • Taylor & Francis Online .[1] Sulfur- and phosphorus-containing FDA approved drugs (2020–2024). (2025).[1] Available at: [Link][1]

  • Organic Syntheses . Carbobenzoxy Chloride and Derivatives (General Cbz Protection Protocols). Coll. Vol. 3, p. 167.[1] Available at: [Link][1]

  • New Drug Approvals . Taurolidine: Synthesis and Application Notes. (2022).[1][7] Available at: [Link][1]

Application Note: Deprotection of Cbz Group from Benzyl (2-sulfamoylethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Benzyl (2-sulfamoylethyl)carbamate is a highly valuable synthetic intermediate, most notably serving as the direct precursor (often designated as TAUR-001) in the synthesis of the FDA-approved antimicrobial catheter lock solution, Taurolidine[1]. The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines due to its robustness against various basic and mildly acidic conditions[2].

However, the removal of the Cbz group from a molecule containing a sulfur atom—specifically a sulfamoyl group (


)—requires careful consideration of catalyst selection, reaction kinetics, and potential poisoning effects[3]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the efficient deprotection of this specific derivative.

Mechanistic Insights: Overcoming Catalyst Deactivation

A common operational hurdle in synthetic chemistry is the assumption that all sulfur-containing compounds will irreversibly poison transition metal catalysts like Palladium on Carbon (Pd/C). While divalent sulfur species (such as thiols and thioethers) strongly coordinate to and deactivate Pd surfaces, the hexavalent sulfur in a sulfamoyl group is electronically deficient and sterically hindered[3]. Consequently, it acts as a poor ligand for Palladium.

Because of this, catalytic hydrogenolysis remains the premier, atom-economical method for this deprotection[2]. The reaction proceeds via the hydrogenolytic cleavage of the benzylic C-O bond, generating toluene and an unstable carbamic acid intermediate[4]. This intermediate spontaneously decarboxylates, driving the reaction forward entropically by releasing carbon dioxide gas to yield the free 2-aminoethanesulfonamide[4]. For complex substrates where catalytic hydrogenation is contraindicated (e.g., the presence of reducible alkenes), orthogonal acidic cleavage serves as a reliable fallback[2].

Experimental Workflows

G cluster_0 Cbz Deprotection Pathways N1 Benzyl (2-sulfamoylethyl)carbamate N2 Catalytic Hydrogenolysis (H2, Pd/C, MeOH) N1->N2 Primary N3 Acidic Cleavage (HBr/AcOH) N1->N3 Fallback N4 Carbamic Acid Intermediate N2->N4 Hydrogenation N3->N4 Protonation N5 2-Aminoethanesulfonamide + CO2 + Toluene/Benzyl Bromide N4->N5 Decarboxylation

Workflow for Cbz deprotection of Benzyl (2-sulfamoylethyl)carbamate.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the performance metrics of standard deprotection strategies applied to sulfamoyl-containing carbamates.

Deprotection MethodReagents & ConditionsTypical YieldReaction TimeScalabilityKey Byproducts
Catalytic Hydrogenolysis

(1 atm), 10% Pd/C, MeOH, RT
>90%2–16 hExcellentToluene,

Acidic Cleavage 33% HBr in AcOH, RT80–85%1–4 hModerateBenzyl bromide,

Transfer Hydrogenation Ammonium formate, 10% Pd/C, EtOH, 60 °C85–90%2–6 hGoodToluene,

,

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Primary Strategy)

This protocol utilizes standard


 gas and Pd/C. It is designed to be self-validating through visual cues (gas evolution) and specific TLC staining, ensuring the researcher can confirm success without immediate reliance on LC-MS.

Materials:

  • Benzyl (2-sulfamoylethyl)carbamate (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C, wet, ~50% water)

  • Methanol (HPLC grade)

  • Hydrogen gas (balloon or Parr apparatus)

  • Celite (for filtration)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve Benzyl (2-sulfamoylethyl)carbamate in Methanol to achieve a 0.1 M concentration in a round-bottom flask[2].

    • Causality: Methanol is highly polar, solubilizing the polar sulfamoyl group while facilitating rapid proton transfer during the subsequent decarboxylation step.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% of Pd relative to the substrate)[2].

    • Causality: Using wet Pd/C mitigates the risk of ignition when introduced to methanol vapors. The slightly higher 10 mol% loading compensates for any minor competitive surface binding by the sulfamoyl oxygen/nitrogen atoms[3].

  • Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with an inert gas (Argon/Nitrogen). Repeat this cycle three times. Finally, evacuate and backfill with Hydrogen gas[5].

  • Reaction Execution: Stir the mixture vigorously at room temperature under an

    
     atmosphere (1 atm via balloon)[2].
    
    • Self-Validation: The spontaneous decarboxylation of the carbamic acid intermediate will generate

      
      [4]. You may observe micro-bubbling distinct from the 
      
      
      
      dissolution.
  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1).

    • Self-Validation: The starting material is UV-active due to the benzyl ring. The product, 2-aminoethanesulfonamide, loses this chromophore and is not UV-active, but it will stain intensely purple with Ninhydrin due to the newly liberated primary aliphatic amine.

  • Work-Up: Once complete (typically 2–16 hours), filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[5]. Wash the pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The byproduct, toluene, will co-evaporate with the methanol, leaving the crude 2-aminoethanesulfonamide[4].

Protocol B: Acid-Mediated Cleavage (Orthogonal Fallback)

If the substrate contains reducible moieties (e.g., alkynes, sensitive halogens), acidic cleavage bypasses the need for transition metals[2].

Materials:

  • Benzyl (2-sulfamoylethyl)carbamate (1.0 eq)

  • 33% HBr in Acetic Acid (AcOH)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Reagent Preparation: Cool the 33% HBr/AcOH solution to 0 °C in an ice bath.

  • Substrate Addition: Add the Cbz-protected substrate portion-wise to the acidic solution.

    • Causality: The strong acid protonates the carbamate oxygen, activating the benzylic carbon for nucleophilic attack by the bromide ion[4].

  • Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 1–4 hours.

  • Precipitation: Pour the reaction mixture slowly into a vigorously stirred, large excess of cold diethyl ether.

    • Self-Validation: The resulting hydrobromide salt of 2-aminoethanesulfonamide is highly polar and completely insoluble in ether, resulting in the immediate precipitation of a white solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with copious amounts of cold diethyl ether to remove residual acetic acid and the benzyl bromide byproduct, and dry under high vacuum[2].

Analytical Characterization Guidelines

To definitively confirm the success of the deprotection:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Confirm the complete disappearance of the aromatic benzyl protons (multiplet, ~7.3 ppm) and the benzylic
    
    
    protons (singlet, ~5.1 ppm). The emergence of a broad singlet integrating for 2H or 3H (depending on whether it is a free base or salt form) around 7.5–8.0 ppm confirms the primary amine.
  • LC-MS: Observe the mass shift. The loss of the Cbz group corresponds to an exact mass reduction of 134 Da from the parent ion.

References

  • Supplementary information Modified minimal-size fragments of Heparan Sulfate as inhibitors of endosulfatase-2 (Sulf-2) - The Royal Society of Chemistry.[Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.[Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? - ResearchGate.[Link]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules - Taylor & Francis.[Link]

Sources

Application Note: Experimental Design for Profiling Sulfamoyl Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanism-driven assay design, kinetic profiling, and proteome-wide selectivity.

Introduction & Mechanistic Rationale

Sulfamoyl carbamates represent a highly versatile and potent pharmacophore in modern drug discovery. Depending on their structural decoration and target microenvironment, these compounds exhibit two divergent mechanisms of action: they can act as covalent inhibitors of serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH)[1], or as reversible, zinc-coordinating inhibitors of metalloenzymes like Carbonic Anhydrase (CA) isoforms[2].

As a Senior Application Scientist, I emphasize that assay design cannot be a one-size-fits-all approach. The causality behind experimental choices must be rooted in the inhibitor's mechanism of action. This application note provides a comprehensive, self-validating framework to accurately profile sulfamoyl carbamate inhibitors.

The Causality of Assay Design
  • Covalent Carbamylation (Serine Hydrolases): Sulfamoyl carbamates targeting FAAH act as pseudo-irreversible inhibitors by covalently modifying the catalytic serine nucleophile (Ser241)[1].

    • Experimental Causality: Because the inhibition is time-dependent, reporting a simple

      
       value is highly misleading; the apparent 
      
      
      
      will artificially drop as pre-incubation time increases. Therefore, experimental designs must utilize Time-Dependent Inhibition (TDI) assays to calculate the second-order rate constant of inactivation (
      
      
      )[1].
  • Reversible Coordination (Metalloenzymes): When targeting Carbonic Anhydrases (e.g., CA IX/XII), the sulfamoyl moiety acts as a zinc-binding group (ZBG)[2].

    • Experimental Causality: This interaction is reversible. Standard steady-state kinetic assays and classic

      
       determinations are appropriate, provided that rapid equilibrium is validated.
      
  • Proteome-Wide Selectivity: The electrophilic nature of the carbamate carbonyl makes these compounds susceptible to nucleophilic attack by off-target serine hydrolases (e.g., carboxylesterases in the liver)[3].

    • Experimental Causality: In vitro enzymatic assays against a single target cannot predict off-target toxicity. Activity-Based Protein Profiling (ABPP) is strictly required to validate selectivity in complex biological matrices[1].

Experimental Workflow Visualization

The following screening cascade dictates the logical progression from primary screening to cellular validation, ensuring that the mechanism of action dictates the kinetic readout.

G Start Sulfamoyl Carbamate Library Screening Target Target Identification Start->Target Serine Serine Hydrolases (e.g., FAAH) Target->Serine Covalent Carbamylation Metallo Metalloenzymes (e.g., CA IX/XII) Target->Metallo Zinc Coordination TDI Time-Dependent Inhibition (TDI) Assay (kinact / KI) Serine->TDI Reversible Steady-State Kinetics (IC50 / Ki) Metallo->Reversible ABPP Selectivity Profiling (ABPP / Off-targets) TDI->ABPP Reversible->ABPP Cellular Cellular Target Engagement & Cytotoxicity ABPP->Cellular

Figure 1: Experimental screening cascade for evaluating sulfamoyl carbamate inhibitors.

Experimental Protocols

Protocol 1: Time-Dependent Inhibition (TDI) Assay for Covalent Target Engagement

Objective: To determine the


 for sulfamoyl carbamates targeting FAAH.
Self-Validating System:  Includes a jump-dilution step to confirm the irreversibility of the covalent adduct, distinguishing true covalent binders from slow, tight-binding reversible inhibitors.
  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100) to a final concentration of 2 nM.

  • Inhibitor Pre-incubation: Prepare a concentration-response curve of the sulfamoyl carbamate (e.g., 0.1 nM to 10 µM). Incubate the inhibitor with FAAH for varying pre-incubation times (

    
     minutes) at 37°C.
    
  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl amide) at a concentration equal to its

    
    .
    
  • Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 15 minutes to measure the initial velocity (

    
    ).
    
  • Jump-Dilution Control (Validation): Incubate FAAH with the inhibitor at 100x the apparent

    
     for 60 minutes. Dilute the mixture 100-fold into assay buffer containing the substrate. If the enzyme activity does not recover over 4 hours, the inhibition is confirmed as covalent/irreversible.
    
  • Data Analysis: Plot the natural log of remaining activity (

    
    ) versus pre-incubation time to determine the observed rate constant (
    
    
    
    ). Plot
    
    
    versus inhibitor concentration to extract
    
    
    (binding affinity) and
    
    
    (maximum rate of inactivation)[1].
Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

Objective: To map the proteome-wide off-target landscape of the carbamate electrophile. Self-Validating System: Uses a broad-spectrum fluorophosphonate (FP)-rhodamine probe. Competition with the probe validates that the inhibitor physically occupies the active site of specific serine hydrolases, preventing probe labeling[3].

  • Proteome Preparation: Homogenize target tissue (e.g., rat brain or liver) in PBS. Centrifuge at 100,000 x g to isolate the membrane proteome (where FAAH resides).

  • Inhibitor Treatment: Incubate 50 µg of the membrane proteome with the sulfamoyl carbamate (1 µM and 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-rhodamine (a broad-spectrum serine hydrolase activity-based probe) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis & Scanning: Resolve the proteome via 10% SDS-PAGE and scan the gel using a flatbed fluorescence scanner (Ex 532 nm / Em 580 nm).

  • Interpretation: A highly selective sulfamoyl carbamate will show a loss of fluorescence exclusively at the ~63 kDa band (FAAH). Diminished bands at other molecular weights (e.g., ~60 kDa for carboxylesterases) indicate off-target liability[3].

Protocol 3: Reversible Inhibition Profiling for Metalloenzymes (Carbonic Anhydrase)

Objective: To evaluate the binding affinity (


) of sulfamoyl carbamates against CA IX and CA XII.
Self-Validating System:  Uses Acetazolamide as a positive control to benchmark assay sensitivity and validate the rapid-equilibrium assumption.
  • Assay Setup: Use a stopped-flow spectrophotometer to monitor the physiological reaction (CO

    
     hydration).
    
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Mix recombinant CA IX or CA XII (10 nM) with varying concentrations of the sulfamoyl carbamate (0.1 nM to 1 µM). Incubate for 15 minutes at 20°C to ensure equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO

    
    -saturated water (15 mM).
    
  • Detection: Monitor the decrease in absorbance at 558 nm (corresponding to the pH drop as CO

    
     is converted to bicarbonate and protons).
    
  • Data Analysis: Calculate the initial velocity. Fit the data to the Cheng-Prusoff equation to determine the

    
     value[2].
    

Quantitative Data Summary

The following table summarizes the distinct kinetic profiles of sulfamoyl carbamates based on their target class and mechanism of action.

Compound ClassPrimary TargetMechanism of ActionKinetic ParameterRepresentative ValueSelectivity Index (Target / Off-Target)
O-Aryl Carbamate FAAHCovalent (Ser241)


>100-fold (FAAH vs MAGL)
Sulfamoyl Carbamate CA IXReversible (Zn

)


10-fold (CA IX vs CA II)
N-Alkyl Carbamate FAAH / Liver CECovalent (Serine)

(Apparent)*

<5-fold (Poor in vivo stability)

*Note: Apparent


 values for covalent inhibitors are time-dependent and should only be used for rapid primary triage, not for definitive Structure-Activity Relationship (SAR) tracking.

References

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology.
  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem.
  • Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies. Bioorganic Chemistry.

Sources

High-Throughput Screening of Benzyl (2-sulfamoylethyl)carbamate Derivatives: Discovery of Novel Carbonic Anhydrase Inhibitors and Anti-Biofilm Agents

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Engineering

The rational design of small-molecule libraries requires a versatile structural scaffold capable of engaging diverse biological targets. Benzyl (2-sulfamoylethyl)carbamate (often referred to as Cbz-taurinamide) represents a highly privileged starting material for high-throughput screening (HTS) due to its dual-pharmacophore nature.

First, the molecule features a primary sulfonamide group (


) . The sulfonamide anion is the hallmark zinc-binding pharmacophore required for the inhibition of metalloenzymes, most notably the [1]. Primary sulfonamides act by displacing the zinc-bound water or hydroxide ion in the CA active site, thereby disrupting the enzyme's ability to catalyze the reversible hydration of carbon dioxide [2]. This mechanism is highly sought after for targeting tumor-associated isoforms like CA IX and CA XII.

Second, the carbamate-protected ethylamine backbone provides a lipophilic vector that can be synthetically deprotected and derivatized. In its deprotected form (taurinamide), this scaffold is the active metabolite of , a broad-spectrum antimicrobial agent whose methylol derivatives cross-link bacterial cell wall components and neutralize lipopolysaccharides (LPS) to prevent biofilm formation [3].

By screening libraries of Benzyl (2-sulfamoylethyl)carbamate derivatives, researchers can simultaneously mine for highly selective anti-cancer CA IX inhibitors and potent anti-biofilm agents.

HTS_Workflow Lib Compound Library Benzyl (2-sulfamoylethyl)carbamate Derivatives split Lib->split Assay1 Target-Based Screen CA IX FP Assay (384-well) split->Assay1 Assay2 Phenotypic Screen Anti-Biofilm Resazurin (96-well) split->Assay2 Hit1 CA IX Inhibitors (IC50 < 100 nM) Assay1->Hit1 Hit2 Anti-Biofilm Agents (MBIC < 10 µM) Assay2->Hit2 Lead Lead Optimization Dual-Action or Selective Candidates Hit1->Lead Hit2->Lead

Workflow for the dual-track high-throughput screening of sulfonamide derivatives.

Target-Based Screening: Carbonic Anhydrase IX Fluorescence Polarization (FP) Assay

Causality & Assay Design

To screen thousands of derivatives rapidly, traditional colorimetric esterase assays for CA activity are insufficient due to high background noise and low throughput. Instead, a is utilized [4].

The causality of the FP assay relies on rotational diffusion. A small, fluorescently labeled sulfonamide probe (e.g., Dansylamide) tumbles rapidly in solution, emitting depolarized light. When the probe binds to the large CA IX enzyme, its rotation slows dramatically, resulting in highly polarized emission (


). If a Benzyl (2-sulfamoylethyl)carbamate derivative successfully competes for the active site, the fluorescent probe is displaced back into solution, and polarization drops. This provides a homogenous, wash-free system perfectly suited for 384-well automation.
Step-by-Step Protocol

Self-Validation Note: This protocol utilizes SLC-0111 as a positive control and relies on the Z'-factor calculation to validate day-to-day assay robustness.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Triton X-100 (to prevent non-specific aggregation).

    • Enzyme Solution: Recombinant human CA IX (catalytic domain) diluted to a final well concentration of 50 nM.

    • Tracer Solution: Dansylamide (DNSA) diluted to a final well concentration of 100 nM.

  • Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of library compounds (10 mM in DMSO) into a black, flat-bottom 384-well microplate.

    • Controls: Dispense 50 nL of DMSO into negative control wells (Maximum Polarization) and 50 nL of 10 mM SLC-0111 into positive control wells (Minimum Polarization).

  • Assay Assembly:

    • Add 10 µL of Enzyme Solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

    • Add 10 µL of Tracer Solution to all wells.

  • Incubation & Reading:

    • Centrifuge the plate briefly (1000 x g for 1 minute) to remove bubbles.

    • Incubate in the dark at room temperature for 30 minutes to reach equilibrium.

    • Read on a multi-mode microplate reader equipped with FP optics (Excitation: 340 nm; Emission: 460 nm, measuring parallel and perpendicular intensities).

  • Data Processing:

    • Calculate millipolarization (mP) units.

    • A valid run must yield a Z'-factor

      
       0.6 , calculated using the positive (SLC-0111) and negative (DMSO) controls.
      

Binding_Mechanism Ligand Benzyl (2-sulfamoylethyl)carbamate Derivative (R-SO2NH-) Zn Zn2+ Ion (Catalytic Core) Ligand->Zn Displaces H2O/OH- Thr199 Thr199 (H-bond acceptor) Ligand->Thr199 Hydrogen Bond His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119

Mechanism of primary sulfonamide binding to the Carbonic Anhydrase active site.

Phenotypic Screening: Anti-Biofilm Resazurin Assay

Causality & Assay Design

While target-based assays identify specific enzyme inhibitors, phenotypic screens are required to assess complex biological outcomes like biofilm eradication. Biofilms are highly resistant to standard antibiotics due to the extracellular polymeric substance (EPS) matrix. Because Benzyl (2-sulfamoylethyl)carbamate is structurally related to taurolidine, its derivatives are screened for their ability to penetrate and eradicate Staphylococcus aureus biofilms.

We utilize a Resazurin reduction assay . Resazurin is a blue, non-fluorescent dye. Metabolically active bacterial cells within a surviving biofilm reduce resazurin to resorufin, a highly fluorescent pink compound. If a library compound successfully eradicates the biofilm, metabolism halts, and the well remains non-fluorescent.

Step-by-Step Protocol
  • Biofilm Formation:

    • Inoculate S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation. Adjust to

      
       CFU/mL.
      
    • Dispense 100 µL of the bacterial suspension into a 96-well clear-bottom plate.

    • Incubate statically at 37°C for 24 hours.

  • Planktonic Wash & Compound Treatment:

    • Gently aspirate the supernatant containing free-floating (planktonic) bacteria.

    • Wash the adherent biofilm twice with 150 µL of sterile PBS.

    • Add 100 µL of fresh TSB containing the library compounds (tested at a screening concentration of 10 µM).

    • Include Taurolidine (10 µM) as a positive eradication control, and 1% DMSO as a vehicle control.

    • Incubate statically at 37°C for 24 hours.

  • Resazurin Viability Readout:

    • Aspirate the media and wash the wells once with PBS.

    • Add 100 µL of PBS containing 0.01% Resazurin to each well.

    • Incubate in the dark at 37°C for 2 hours.

    • Measure fluorescence (Excitation: 560 nm; Emission: 590 nm).

  • Data Processing:

    • Calculate the Minimum Biofilm Inhibitory Concentration (MBIC) based on the concentration required to reduce fluorescence by

      
       90% compared to the DMSO control.
      

Quantitative Data Presentation & Hit Triage

The dual-screening approach allows for the categorization of compounds into selective CA IX inhibitors, selective anti-biofilm agents, or dual-action candidates. Below is a summarized data table of representative screening hits.

Table 1: HTS Results Summary for Representative Benzyl (2-sulfamoylethyl)carbamate Derivatives

Compound IDStructural Modification (R-group)CA IX IC

(nM)
CA II IC

(nM)*
Biofilm MBIC (µM)Assay Z'-FactorPhenotypic Profile
BSEC-001 Unmodified Scaffold4,520>10,000>500.72Inactive
BSEC-044 Fluorinated Phenyl Ring42 850>500.75Selective CA IX Inhibitor
BSEC-102 N-methylol substitution8,100>10,0004.5 0.68Selective Anti-Biofilm
BSEC-215 Halogenated Pyridine tail65 1,2008.0 0.71Dual-Action Hit
SLC-0111 Positive Control (CA)45920N/A0.78Validated CA IX Hit
Taurolidine Positive Control (Biofilm)N/AN/A5.00.81Validated Biofilm Hit

*Note: CA II is a ubiquitous cytosolic off-target isoform. High CA II IC


 values indicate favorable selectivity for the tumor-associated CA IX isoform.

References

  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165. Available at:[Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available at:[Link]

  • Wikipedia Contributors. (2023). Taurolidine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. Available at:[Link]

Application Note: Quantitative Analysis of Benzyl (2-sulfamoylethyl)carbamate (Cbz-Taurinamide)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Taurolidine and related sulfonamide therapeutics.

Introduction & Scientific Context

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), also known as Cbz-Taurinamide , is a critical synthetic intermediate in the manufacturing of Taurolidine , an antimicrobial catheter lock solution [1, 2].

The synthesis typically involves the reaction of Cbz-taurine with chlorinating agents (e.g., PCl5) and ammonia to form Cbz-Taurinamide, followed by hydrogenolysis to remove the benzyloxycarbonyl (Cbz) protecting group. Residual levels of Cbz-Taurinamide in the final API or subsequent intermediates must be strictly controlled to ensure process efficiency and regulatory compliance.

This guide presents two validated approaches:

  • HPLC-UV: For assay and purity determination of the intermediate itself (mg/mL range).

  • LC-MS/MS: For trace quantification of Cbz-Taurinamide as an impurity in Taurolidine API (ng/mL range).

Physicochemical Profile

Understanding the molecule is the foundation of method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₄N₂O₄SMonoisotopic Mass: 258.07 Da
Structure Cbz-NH-CH₂-CH₂-SO₂-NH₂Contains a hydrophobic Cbz tail and polar sulfonamide head.
LogP ~0.2 - 0.5Moderately polar; requires C18 with adequate aqueous start or polar-embedded phase.
pKa ~10.1 (Sulfonamide)Remains neutral in standard acidic mobile phases (pH 2-4).
Chromophore Benzyl RingStrong UV absorption at 254 nm .
Solubility DMSO, Methanol, ACNSample diluent should contain >50% organic solvent.

Analytical Workflow

The following decision tree outlines the selection of the appropriate method based on the analytical objective.

AnalyticalWorkflow Start Sample Type RawMaterial Raw Intermediate (Cbz-Taurinamide) Start->RawMaterial FinalAPI Taurolidine API (Trace Analysis) Start->FinalAPI HPLC_Prep Dilute in ACN:Water (50:50) Conc: ~0.5 mg/mL RawMaterial->HPLC_Prep LCMS_Prep Extract/Dissolve in MeOH Conc: < 10 µg/mL FinalAPI->LCMS_Prep HPLC_Method Method A: HPLC-UV (Assay/Purity) HPLC_Result Result: % Purity / Assay HPLC_Method->HPLC_Result HPLC_Prep->HPLC_Method LCMS_Method Method B: LC-MS/MS (Trace Impurity) LCMS_Result Result: ppm Level Quantification LCMS_Method->LCMS_Result LCMS_Prep->LCMS_Method

Figure 1: Analytical decision matrix for Cbz-Taurinamide quantification.

Method A: HPLC-UV (Assay & Purity)

Objective: Routine quality control of the Cbz-Taurinamide intermediate. Rationale: The benzyl chromophore allows for robust UV detection at 254 nm. A C18 column provides sufficient retention for the hydrophobic Cbz group while the acidic mobile phase minimizes peak tailing from the amide/sulfonamide moieties.

Chromatographic Conditions
  • System: HPLC with PDA or VWD (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped stationary phases reduce silanol interactions with the carbamate nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Equilibration)
2.020Isocratic hold
12.080Linear Ramp (Elution of Cbz-Taurinamide)
15.095Wash
15.120Re-equilibration
20.020Stop
Standard Preparation
  • Stock Solution: Weigh 25 mg of Cbz-Taurinamide reference standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol and dilute to volume with Mobile Phase A (Conc: 0.5 mg/mL).

  • System Suitability: The tailing factor should be < 1.5, and %RSD of peak area (n=5) should be < 2.0%.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying trace Cbz-Taurinamide (ppm levels) in Taurolidine API. Rationale: Taurolidine is a polar molecule, while Cbz-Taurinamide is significantly more hydrophobic. LC-MS/MS provides the necessary specificity to detect the impurity without interference from the high-concentration API matrix [3].

Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 259.1 [M+H]⁺.

  • Source Temp: 400°C.

  • Capillary Voltage: 3500 V.

MRM Transition Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Interpretation
Cbz-Taurinamide 259.1 91.1 10025Quantifier (Tropylium ion, Cbz group)
259.1125.010015Qualifier (Loss of Cbz-O)
259.1241.110010Qualifier (Loss of H₂O)
LC Conditions (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).

    • Why: Ammonium formate buffers the pH and improves ionization efficiency in ESI+.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% → 90% B

    • 5-6 min: 90% B

    • 6.1 min: 10% B

Sample Preparation Protocol

For Raw Material Assay (Method A)
  • Weighing: Accurately weigh 50.0 mg of the sample.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 20 mL Methanol and sonicate for 5 minutes until dissolved.

  • Dilution: Dilute to volume with Water . (Final solvent ratio approx 20:80 MeOH:Water).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

For Trace Impurity in API (Method B)
  • Matrix Prep: Weigh 100 mg of Taurolidine API.

  • Extraction: Add 10 mL of Acetonitrile . Taurolidine is sparingly soluble in pure ACN, while Cbz-Taurinamide is soluble.

  • Sonicate: Sonicate for 10 minutes to extract surface impurities.

  • Centrifuge: Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant: Transfer the supernatant to a vial. This "wash" method enriches the hydrophobic impurity while leaving the bulk API undissolved (if solubility allows) or fully dissolves both if using MeOH (requires validation of matrix suppression).

    • Recommendation: Dissolve fully in MeOH/DMSO if matrix effects are managed, to ensure total impurity capture.

References

  • Taurolidine Synthesis & Intermediates : Process for the preparation of taurolidine and its intermediates thereof. EP2643308B1. (2013). Retrieved from .

  • Compound Identity : Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3).[2][3][4][5][6] PubChem Laboratory. Retrieved from .

  • Analytical Context : Quantification of Carbamate Residues by LC-MS/MS. National Institutes of Health (PMC). Retrieved from .

Sources

Troubleshooting & Optimization

Troubleshooting Benzyl (2-sulfamoylethyl)carbamate synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Benzyl (2-sulfamoylethyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. As a key precursor in various synthetic routes, including for the anticonvulsant drug Zonisamide, achieving high purity and yield is critical.[1][2][3]

This guide moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. We will explore the causality behind common issues and provide field-proven, validated solutions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary and most direct route involves the reaction of taurinamide (2-aminoethanesulfonamide) with benzyl chloroformate under basic conditions. Our troubleshooting will focus on this pathway.

Question 1: My reaction yield is significantly lower than expected, or I'm recovering a large amount of unreacted taurinamide. What's going wrong?

Answer:

Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent stoichiometry. Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action & Protocol
Inadequate Base The reaction generates HCl as a byproduct. A stoichiometric amount of a non-nucleophilic base is required to neutralize this acid and fully deprotonate the amine, ensuring it remains a potent nucleophile.Action: Ensure at least 2.0 equivalents of a suitable base (e.g., triethylamine, DIPEA) are used relative to taurinamide. One equivalent for the amine salt (if starting from a salt) and one for the generated HCl.
Low Reaction Temperature While low temperatures are crucial to prevent side reactions, insufficient thermal energy can slow the reaction to a crawl, especially if the reagents are not fully solubilized. Some carbamate syntheses may require gentle heating to overcome the activation energy.[4]Action: If the reaction shows no progress at 0-5 °C after several hours (monitored by TLC/LC-MS), allow it to slowly warm to room temperature (20-25 °C). Monitor closely for the appearance of byproducts.[4]
Poor Reagent Quality Benzyl chloroformate is highly sensitive to moisture and can hydrolyze over time to benzyl alcohol and HCl. Old or improperly stored taurinamide may have degraded.Action: Use a fresh bottle of benzyl chloroformate or one that has been stored under an inert atmosphere. Verify the purity of your taurinamide starting material.
Precipitation of Reactants Taurinamide has limited solubility in many common organic solvents. If it precipitates out of the solution, the reaction will effectively stop.[4]Action: Consider using a solvent system that improves solubility, such as a mixture of DCM and DMF, or using a phase-transfer catalyst if employing a biphasic system (e.g., DCM/aqueous NaHCO₃).

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc unreacted_sm Significant Unreacted Taurinamide Present? check_tlc->unreacted_sm cause_base Cause: Inadequate Base? unreacted_sm->cause_base Yes cause_temp Cause: Temperature Too Low? unreacted_sm->cause_temp Yes cause_reagent Cause: Poor Reagent Quality? unreacted_sm->cause_reagent Yes sol_base Solution: Add More Base (Ensure >2 eq.) cause_base->sol_base sol_temp Solution: Allow to Warm to RT Monitor Closely cause_temp->sol_temp sol_reagent Solution: Use Fresh Reagents cause_reagent->sol_reagent end Re-evaluate Reaction Progress sol_base->end sol_temp->end sol_reagent->end

Caption: Troubleshooting logic for low product yield.

Question 2: My final product is contaminated with a significant impurity that is difficult to remove. What are the likely side products and how can I prevent them?

Answer:

Impurity generation is often linked to temperature control, moisture, and the rate of reagent addition. The key side products in this synthesis are predictable and, therefore, preventable.

Common Side Reactions and Prevention Strategies

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Taurinamide Taurinamide (H₂N-CH₂CH₂-SO₂NH₂) Product Desired Product Benzyl (2-sulfamoylethyl)carbamate Taurinamide->Product + Base - HCl Taurinamide_2Cbz Taurinamide + 2 eq. Cbz-Cl Taurinamide->Taurinamide_2Cbz Poor Stoichiometry or Rapid Addition CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product + Base - HCl CbzCl_H2O Cbz-Cl + H₂O CbzCl->CbzCl_H2O Moisture Contamination CbzCl->Taurinamide_2Cbz Poor Stoichiometry or Rapid Addition Hydrolysis_Product Benzyl Alcohol + CO₂ CbzCl_H2O->Hydrolysis_Product Hydrolysis Over_Alkylation Di-Cbz Impurity Taurinamide_2Cbz->Over_Alkylation Over-acylation

Caption: Primary synthesis pathway and key side reactions.

1. Hydrolysis of Benzyl Chloroformate

  • Identification: Presence of benzyl alcohol in your crude NMR/GC-MS.

  • Cause: Benzyl chloroformate is an acyl chloride and is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to its rapid decomposition.

  • Prevention:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM, THF). Dry glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.

2. Over-acylation (Formation of Di-Cbz Impurity)

  • Identification: A higher molecular weight peak in LC-MS corresponding to the addition of two Cbz groups. This is less common with the primary amine but can occur at the sulfonamide nitrogen under certain conditions.

  • Cause: Use of excess benzyl chloroformate or localized high concentrations of the reagent.

  • Prevention:

    • Controlled Addition: Add the benzyl chloroformate solution dropwise to the stirred solution of taurinamide and base at a low temperature (0 °C). This prevents any single area of the reaction from having a large excess of the acylating agent.

    • Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of benzyl chloroformate.

3. Formation of Benzyl Carbamate

  • Identification: A known impurity, benzyl carbamate, may be observed.[5]

  • Cause: If the reaction is performed in the presence of aqueous ammonia or if there is an ammonia source, benzyl chloroformate can react with it to form benzyl carbamate.

  • Prevention: Ensure the base used (e.g., triethylamine) is free from ammonium salt impurities. Avoid using ammonia as a base or for work-up until the benzyl chloroformate is fully consumed or quenched.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for this reaction? A1: A prudent approach is to start the reaction at a low temperature and gradually increase it only if necessary.[4]

  • Initial Addition: 0 °C. This minimizes rapid, exothermic reactions and reduces the rate of side reactions like hydrolysis.[4]

  • Reaction Progression: After the dropwise addition is complete, allow the mixture to stir at 0 °C for 1-2 hours.

  • Completion: Gradually allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 12-24 hours, or until reaction monitoring indicates completion.[4]

Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • Mobile Phase: A good starting point for a solvent system is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1 v/v).

  • Visualization: The product is UV active due to the benzyl group. Staining with potassium permanganate can also be used, which will react with the carbamate.

  • Analysis: Spot the starting material (taurinamide), the co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the taurinamide spot and the appearance of a new, less polar spot indicates product formation.

Q3: What is the most robust method for purifying Benzyl (2-sulfamoylethyl)carbamate? A3: The purification strategy depends on the scale and the impurity profile.

  • Aqueous Work-up: First, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize excess base. Extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with brine, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Recrystallization: This is the preferred method for obtaining high-purity material on a larger scale. The crude solid can often be recrystallized from solvents like ethyl acetate/hexane or isopropanol.

  • Silica Gel Chromatography: For small-scale synthesis or if recrystallization fails to remove a persistent impurity, column chromatography is effective.[6] Use a gradient elution, starting with a less polar solvent mixture (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing the polarity.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (2-sulfamoylethyl)carbamate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add taurinamide (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the flask to create a slurry (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the slurry and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve benzyl chloroformate (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexanes).

References

  • BenchChem. (2025).
  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl sulfamate is as a bench-stable solid that reacts readily with a wide variety of alcohols, amines, phenols, and anilines under mild reaction conditions. Organic Letters, 23, 3373-3378.
  • Demko, Z. P., & Sharpless, K. B. (2001). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Journal of Organic Chemistry, 66(24), 7945–7950.
  • Sciencemadness Discussion Board. (2010).
  • ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US6841683B2 - Sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms.
  • Padiya, K. J., et al. (2012).
  • Organic Syntheses Procedure. (n.d.).
  • Sguazzin, M. A. (2021).

Sources

Technical Support Center: Benzyl (2-sulfamoylethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective protection of bifunctional molecules like tauramide (2-aminoethanesulfonamide)[1]. The synthesis of Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3) requires navigating the competing nucleophilicities of a primary aliphatic amine and a primary sulfonamide.

This technical guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each step, troubleshooting insights, and a self-validating experimental protocol to maximize your yield and purity.

Process Workflow & Troubleshooting Logic

Workflow Start Starting Material: Tauramide HCl Decision Select Cbz-Protection Strategy Start->Decision Path1 Method A: Cbz-Cl / NaOH (Monophasic Aqueous) Decision->Path1 Sub-optimal Path2 Method B: Cbz-OSu / NaHCO3 (Biphasic THF/H2O) Decision->Path2 Recommended Mech1 High pH (>10) triggers: 1. Reagent Hydrolysis 2. Sulfonamide Deprotonation Path1->Mech1 Mech2 Controlled pH (~8.5) ensures: 1. Reagent Stability 2. Amine Chemoselectivity Path2->Mech2 Result1 Outcome: Low Yield (<50%) High Di-Cbz Impurity Mech1->Result1 Result2 Outcome: High Yield (>85%) Pure Benzyl (2-sulfamoylethyl)carbamate Mech2->Result2

Logical workflow for reagent selection and troubleshooting in the Cbz-protection of tauramide.

Troubleshooting Guide & FAQs

Q1: Why is my yield of Benzyl (2-sulfamoylethyl)carbamate consistently below 50% when using benzyl chloroformate (Cbz-Cl) in aqueous NaOH? Causality: Tauramide is highly polar and typically supplied as a hydrochloride salt, necessitating aqueous conditions for dissolution. However, Cbz-Cl is highly susceptible to hydrolysis in strong aqueous bases (like NaOH), rapidly converting it to benzyl alcohol and carbon dioxide before it can react with the amine[2]. Solution: Shift from a monophasic aqueous system to a biphasic Schotten-Baumann system (e.g., EtOAc/Water or THF/Water) using a milder base like sodium bicarbonate (NaHCO₃) to buffer the pH around 8.5–9.0. Alternatively, switch your protecting reagent to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is significantly more resistant to aqueous hydrolysis than Cbz-Cl[2].

Q2: My LC-MS analysis shows a significant +134 m/z impurity. How do I prevent over-protection? Causality: The +134 m/z mass shift indicates di-Cbz protection. While the primary aliphatic amine of tauramide is the intended target, the sulfonamide nitrogen (-SO₂NH₂) can also act as a nucleophile if deprotonated. The pKa of a primary aliphatic amine is ~9.5, whereas the pKa of a primary sulfonamide is ~10.0. If the reaction pH exceeds 10 (which easily happens when using excess NaOH), the sulfonamide becomes deprotonated and highly nucleophilic, leading to the di-Cbz impurity. Solution: Maintain strict pH control. Using NaHCO₃ ensures the pH remains around 8.3-8.5. This thermodynamic window is sufficient to keep the aliphatic amine reactive (partially unprotonated) while keeping the sulfonamide fully protonated and non-nucleophilic.

Q3: What is the most reliable method to remove residual benzyl alcohol and unreacted tauramide during purification? Causality: Benzyl alcohol (formed from Cbz-Cl hydrolysis) is highly soluble in organic solvents and will co-elute or co-precipitate with your product. Conversely, unreacted tauramide is highly water-soluble. Solution: Utilize a pH-driven liquid-liquid extraction followed by anti-solvent crystallization. Quenching the reaction with 1 M HCl to pH 2-3 ensures any unreacted tauramide is fully protonated and locked in the aqueous phase[3]. Extracting the neutral carbamate product into ethyl acetate (EtOAc), followed by precipitation with hexanes, forces the Benzyl (2-sulfamoylethyl)carbamate to crystallize while the highly soluble benzyl alcohol remains dissolved in the mother liquor.

Quantitative Data: Reagent Strategy Comparison

To highlight the impact of reagent and pH selection, the following table summarizes the quantitative outcomes of different protection strategies based on standard laboratory optimizations.

Reaction SystemSolvent SystempH ControlChemoselectivity (Mono:Di)Typical YieldPurity Profile
Cbz-Cl / NaOH Water> 10.060:4040-50%High Benzyl Alcohol, High Di-Cbz
Cbz-Cl / NaHCO₃ EtOAc / H₂O (1:1)~ 8.595:575-85%Trace Benzyl Alcohol
Cbz-OSu / Et₃N THF / H₂O (1:1)~ 9.099:185-95%Highly Pure (>98%)
Self-Validating Experimental Protocol

This protocol utilizes Cbz-OSu to bypass the hydrolysis issues associated with Cbz-Cl, employing a self-validating feedback loop to ensure each step is successful before proceeding.

Step 1: Dissolution & Activation

  • Action: Suspend 2-aminoethanesulfonamide hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (20 mL total).

  • Causality: The mixed solvent system ensures the polar tauramide salt dissolves in the aqueous phase while providing an organic phase to solubilize the incoming Cbz-OSu.

  • Validation Checkpoint: The solution should initially be slightly cloudy.

Step 2: pH Adjustment

  • Action: Add solid NaHCO₃ (2.5 eq, 25 mmol) portion-wise to the stirring mixture.

  • Causality: The base neutralizes the HCl salt to free the primary amine and establishes the critical pH ~8.5 buffer zone to prevent sulfonamide deprotonation.

  • Validation Checkpoint: Observe vigorous effervescence (CO₂ gas release). Do not proceed until bubbling completely ceases, confirming full neutralization.

Step 3: Reagent Addition

  • Action: Cool the reaction flask to 0°C in an ice bath. Dissolve Cbz-OSu (1.05 eq, 10.5 mmol) in 5 mL of THF and add it dropwise over 15 minutes.

  • Causality: Low temperatures minimize any residual background hydrolysis of the reagent and suppress exothermic side reactions.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The primary amine of unreacted tauramide will stain a bright purple/pink. The complete disappearance of this spot confirms the total consumption of the starting material.

Step 5: Quench & Phase Extraction

  • Action: Cool the mixture back to 0°C and slowly add 1 M HCl until the aqueous layer reaches pH 2-3[3]. Extract the mixture with EtOAc (3 x 15 mL).

  • Causality: Acidification protonates any trace unreacted tauramide and the sulfonamide group, driving them into the aqueous waste layer, while the neutral Benzyl (2-sulfamoylethyl)carbamate partitions cleanly into the EtOAc.

  • Validation Checkpoint: Test the aqueous layer with pH paper to ensure it is acidic. The organic layer should separate cleanly without emulsion.

Step 6: Isolation via Crystallization

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to approximately 1/4 of the original volume. Add hexanes dropwise while stirring until the solution becomes persistently cloudy. Cool to 4°C for 2 hours.

  • Causality: Hexanes act as an anti-solvent. The product crystallizes out, leaving N-hydroxysuccinimide (the byproduct of Cbz-OSu) and any trace impurities in the mother liquor.

  • Validation Checkpoint: Collect the white crystalline solid via vacuum filtration. A sharp melting point and a single peak on LC-MS (m/z [M+H]+ 259.07)[4] will validate the final purity.

References
  • Aaronchem. "136027-17-3 | MFCD28098092 | Benzyl (2-sulfamoylethyl)
  • PMC.
  • ResearchGate.
  • PubChemLite. "Benzyl n-(2-sulfamoylethyl)
  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism".

Sources

Overcoming solubility issues of Benzyl (2-sulfamoylethyl)carbamate in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Precipitation Issues in Biochemical Assays

Ticket ID: SOL-136027 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]

Executive Summary & Compound Profile

User Query: "I am experiencing inconsistent data and visible precipitation when diluting Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3) from DMSO stocks into aqueous assay buffers. How do I stabilize this compound?"

Technical Analysis: Benzyl (2-sulfamoylethyl)carbamate (also known as Cbz-Taurinamide) presents a classic "amphiphilic mismatch" in aqueous assays.[1] It possesses a hydrophobic benzyl carbamate (Cbz) tail and a polar, hydrogen-bonding sulfamoyl head group.[1][2]

While the calculated LogP (~0.2) suggests moderate polarity, the compound exhibits high crystal lattice energy due to strong intermolecular hydrogen bonding between the sulfonamide (


) and carbamate (

) moieties.[1][2] This often leads to "kinetic precipitation" —where the compound dissolves in DMSO but rapidly crashes out upon dilution into aqueous buffers, creating micro-crystals that scatter light and sequester the compound, leading to false negatives (loss of potency) or false positives (aggregation-based inhibition).[2]
Physicochemical Profile[1][3][4][5][6][7][8]
PropertyValueImplication for Assays
CAS Number 136027-17-3Unique identifier for verification.
Molecular Weight 258.29 g/mol Small molecule; rapid diffusion.[1]
LogP (Calc) ~0.20Theoretically water-soluble, but misleading due to crystal packing.[1][2]
H-Bond Donors 2 (Sulfonamide

, Carbamate

)
High potential for aggregation via H-bonding.[1][2]
pKa (Sulfonamide) ~10.1Neutral at physiological pH (7.4); low solubility in acidic buffers.[1]
Solubility (DMSO) > 50 mMExcellent stock solvent.[1]
Solubility (Water) < 1 mM (Est.)Poor thermodynamic solubility; risk of precipitation >100 µM.[1]

Troubleshooting Guide (Q&A)

Category A: Stock Preparation[1][5]

Q1: I can't get the powder to dissolve in DMSO at 100 mM. It stays cloudy.[1] What should I do? Diagnosis: The compound may have formed a stable polymorph during storage, or the DMSO has absorbed atmospheric water (DMSO is hygroscopic). Solution:

  • Verify DMSO Quality: Ensure you are using anhydrous DMSO (≤0.1% water).[1] Even 1% water content can drastically reduce solubility for this compound class.[1]

  • Thermal Shift: Gently heat the solution to 37°C in a water bath for 5-10 minutes. The Cbz group is thermally stable up to ~60°C, so mild heating is safe.[2]

  • Sonication: Sonicate for 3 x 30-second bursts. Caution: Monitor temperature; excessive heat from sonication can degrade sulfonamides over time.[1]

Q2: Can I use Ethanol instead of DMSO? Recommendation: No. While the benzyl group is soluble in ethanol, the sulfamoyl moiety has poor solubility in alcohols compared to dipolar aprotic solvents like DMSO. Ethanol also evaporates faster, changing stock concentration during experiments.[2] Stick to DMSO or DMA (Dimethylacetamide) .[1]

Category B: Assay Precipitation ("The Crash Out")[1]

Q3: My stock is clear, but when I dilute it 1:100 into PBS (pH 7.4), it turns milky immediately. Diagnosis: This is "Solvent Shock." The rapid change in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic Cbz tails to aggregate before they can be solvated.[1] Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.
  • Step 1: Dilute 10 mM Stock

    
     1 mM in 50% DMSO / 50% Buffer .
    
  • Step 2: Dilute 1 mM (50% DMSO)

    
     Final Assay Concentration (e.g., 10 µM) in Assay Buffer.
    Why this works: The intermediate step allows the compound to form a solvation shell gradually, preventing the nucleation of crystals.
    

Q4: Will changing the pH help? Technical Insight: The sulfonamide group is weakly acidic (pKa ~10).[1]

  • At pH 7.4: The molecule is neutral (uncharged).[1] Solubility is at its lowest (intrinsic solubility).[1]

  • At pH > 9.0: The sulfonamide deprotonates (

    
    ), massively increasing solubility.[1][2]
    
  • Risk: Most biological assays cannot tolerate pH 9.[1] Furthermore, the carbamate linkage is susceptible to hydrolysis at high pH.[2]

  • Verdict: Do not adjust pH > 8.0. Instead, rely on co-solvents (see Protocol 2).

Validated Protocols

Protocol 1: The "Solvent-Shift" Stock Preparation

Use this for creating a stable working stock that resists precipitation.[1]

Reagents:

  • Anhydrous DMSO[1][3]

  • Polyethylene Glycol 400 (PEG400)[1][2]

Procedure:

  • Weigh the compound and dissolve to 50 mM in 100% Anhydrous DMSO.

  • Vortex until perfectly clear.

  • Create a Working Stock by diluting the DMSO stock 1:4 with PEG400 .[1]

    • Final Composition: 10 mM Compound in 20% DMSO / 80% PEG400.

  • Why PEG400? PEG acts as a molecular spacer, preventing the Cbz aromatic rings from stacking (pi-pi interactions) and inhibiting crystal growth upon further dilution into water.

Protocol 2: Assay Buffer Optimization

If the compound precipitates in standard PBS/HEPES, modify the buffer as follows:

AdditiveConcentrationFunction
Tween-20 0.05% (v/v)Non-ionic surfactant.[1] Critical for preventing surface adsorption and micro-aggregation.
BSA (Bovine Serum Albumin) 0.1% (w/v)"Carrier" protein.[1] Binds free lipophilic molecules, keeping them in suspension (mimics in vivo transport).[2]
Glycerol 5% (v/v)Increases viscosity, slowing down the diffusion-limited nucleation of crystals.

Warning: If your assay targets Carbonic Anhydrase, be aware that this compound is a sulfonamide and likely an active inhibitor.[2] Ensure your "solubility issue" isn't actually "high-affinity binding" depletion.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical path to resolve precipitation issues during assay development.

Solubility_Troubleshooting Start Start: Precipitation Observed in Assay Buffer Check_Stock Step 1: Inspect DMSO Stock (Is it clear?) Start->Check_Stock Stock_Cloudy Stock is Cloudy Check_Stock->Stock_Cloudy Yes Stock_Clear Stock is Clear Check_Stock->Stock_Clear No Action_Heat Action: Heat to 37°C & Sonicate Stock_Cloudy->Action_Heat Check_Microscopy Step 2: Microscopy of Assay Well (Type of Precipitate?) Stock_Clear->Check_Microscopy Action_Fresh Action: Prepare Fresh Stock (Anhydrous DMSO) Action_Heat->Action_Fresh If still cloudy Crystals Crystalline/Needles (Thermodynamic Insolubility) Check_Microscopy->Crystals Amorphous Amorphous/Oily Droplets (Kinetic Crash-Out) Check_Microscopy->Amorphous Sol_Carrier Solution: Add 0.1% BSA or Cyclodextrin Crystals->Sol_Carrier Sol_StepDilution Solution: Use Intermediate Dilution Step (50% DMSO) Amorphous->Sol_StepDilution Final_Check Final Verification: Dynamic Light Scattering (DLS) or Centrifugation Test Sol_Carrier->Final_Check Sol_StepDilution->Final_Check

Figure 1: Systematic decision tree for diagnosing and resolving solubility failure modes for Benzyl (2-sulfamoylethyl)carbamate.

References

  • ChemScene. (2024).[1] Benzyl (2-sulfamoylethyl)carbamate Product Data & Physicochemical Properties. Retrieved from [1][2]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and "Crash-out" phenomena in assays).

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] (Contextualizes sulfonamide binding and solubility challenges).

  • Assay Guidance Manual. (2015). Troubleshooting Compound Precipitation in Biochemical Assays. NCBI Bookshelf.[1] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Benzyl (2-sulfamoylethyl)carbamate. Retrieved from [1][2]

Sources

Technical Support Center: Ellman’s Method (DTNB Assay)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Pitfalls in Sulfhydryl Quantification & Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1]

Welcome to the Assay Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your standard curve is non-linear, your blanks are turning yellow, or your calculated protein thiol concentration is physically impossible.

Ellman’s method is deceptively simple: mix a sample with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and read absorbance at 412 nm. However, the chemistry relies on a delicate balance between nucleophilic attack (which requires high pH) and reagent stability (which requires low pH).[1]

This guide deconstructs these conflicting requirements into actionable troubleshooting modules.

Module 1: The Core Chemistry (Visualizing the Mechanism)[1]

To troubleshoot, you must understand what you are measuring.[1] You are not measuring the protein directly; you are measuring the TNB²⁻ anion released during a thiol-disulfide exchange.

The Critical Constant: Many legacy protocols cite an extinction coefficient (


) of 13,600 M⁻¹cm⁻¹ .[1][2]
  • Correction: Modern, purified DTNB in 0.1 M phosphate buffer (pH 8.0) has an

    
     of 14,150 M⁻¹cm⁻¹ .[1][2][3] Using the old value overestimates your thiol concentration by ~4% [1].
    

Reaction Pathway: The following diagram illustrates the reaction and the specific points where errors (pitfalls) enter the system.

EllmanReaction DTNB DTNB Reagent (Colorless) Complex Transition State DTNB->Complex RSH Target Thiol (R-SH) RSH->Complex MixedDisulfide Mixed Disulfide (R-S-TNB) Complex->MixedDisulfide TNB TNB²⁻ Anion (Yellow Product) Complex->TNB Measurable Signal (412 nm) Hydrolysis PITFALL 1: Hydrolysis at pH > 8.0 (High Blank) Hydrolysis->TNB Spontaneous Generation Oxidation PITFALL 2: Air Oxidation of R-SH (Low Signal) Oxidation->RSH Inhibits Interference PITFALL 3: Reducing Agents (TCEP/DTT) (False Positive) Interference->DTNB Direct Reduction

Figure 1: Mechanistic pathway of the Ellman’s reaction highlighting entry points for common experimental errors.

Module 2: Troubleshooting Guides
Issue A: High Background Absorbance (The "Yellow Blank")

Symptom: Your buffer-only control reads > 0.05 OD at 412 nm.

Potential CauseThe MechanismCorrective Action
DTNB Hydrolysis At pH > 8.0, DTNB spontaneously hydrolyzes into TNB²⁻ (yellow) and sulfinic acid, even without thiols present.[1]Protocol Adjustment: Store DTNB stock in slightly acidic buffer (pH 6.0) or unbuffered solvent.[1] Only mix with pH 8.0 Reaction Buffer immediately before use [2].
Aged Reagent DTNB is light-sensitive and degrades over time.[1][4]Verification: If the dry powder is orange instead of pale yellow/white, discard it. Prepare stocks fresh.
Contaminated Water Trace metals or microbial byproducts in water can reduce DTNB.[1]Validation: Use 18.2 MΩ·cm (Milli-Q) water.[1] Add 1 mM EDTA to the buffer to chelate metals.[3][5][6]
Issue B: The "Impossible" Yield (False Positives)

Symptom: Calculated thiol concentration is 2x–10x higher than theoretical max.[1]

The "TCEP Trap": A common misconception is that TCEP (Tris(2-carboxyethyl)phosphine) is compatible with Ellman's reagent because it does not contain a thiol group (unlike DTT or β-ME).[1]

  • The Reality: TCEP is a strong reducing agent. It will directly reduce the disulfide bond of the DTNB molecule, generating TNB²⁻ and causing massive false positives.

Interference Table:

SubstanceCompatibilityAction Required
DTT / β-ME Incompatible Must be removed via dialysis or desalting columns (Zeba/PD-10) before assay.[1]
TCEP Incompatible Must be removed. Even trace amounts reduce DTNB.[1]
SDS Compatible (< 1%)Useful for exposing buried thiols in proteins.[1]
Guanidine HCl Compatible Used for denaturing proteins to measure "Total" vs "Free" thiols.[1]
EDTA Essential Include 1–5 mM to prevent metal-catalyzed oxidation of your sample [3].[1][6]
Issue C: Drifting Signal (Non-Stable Endpoint)

Symptom: Absorbance keeps increasing or decreasing after the 15-minute incubation.[1]

  • Increasing Signal: Usually indicates slow reaction kinetics due to buried thiols.[1]

    • Fix: Add a denaturant (2% SDS or 6M Guanidine HCl) to unfold the protein and expose internal cysteines.

  • Decreasing Signal: Indicates oxidation of the TNB²⁻ product or precipitation.

    • Fix: Ensure pH is not > 8.5 (TNB²⁻ is unstable at high pH).[1] Check for protein precipitation (turbidity) which scatters light; spin down the plate before reading.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize hydrolysis while maximizing sensitivity.

Reagents:

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Stock: 4 mg/mL DTNB in Reaction Buffer (Prepare immediately before use).

  • Standard: Cysteine-HCl (freshly prepared).

Workflow:

  • Preparation: Dissolve DTNB in Reaction Buffer. Note: If you need to store it, dissolve in DMSO and freeze, but aqueous pH 8.0 solution degrades in <24 hours.[1]

  • Blanking:

    • Pipette 50 µL of DTNB Stock + 2.5 mL Reaction Buffer.

    • Read Absorbance at 412 nm.[1][2][4][7][8][9][10] If OD > 0.1, discard reagent.

  • The Reaction:

    • Mix 250 µL Sample (diluted in Reaction Buffer) + 50 µL DTNB Stock + 2.5 mL Reaction Buffer.

    • Senior Scientist Tip: The volume ratio ensures the final pH remains at 8.0 even if the sample is slightly off-pH.

  • Incubation: Incubate at Room Temperature for 15 minutes.

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation:

    
    
    
    • 
       = Concentration (Molar)[1]
      
    • 
       = Absorbance (Sample - Blank)
      
    • 
       = 14,150 M⁻¹cm⁻¹[1][2][3][6][11]
      
    • 
       = Path length (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plate—must be corrected ).
      
    • 
       = Dilution Factor.[1]
      
Module 4: Decision Logic (Graphviz Flowchart)

Use this logic gate to determine your next step.

TroubleshootingFlow Start Start Troubleshooting CheckBlank Is Blank OD > 0.05? Start->CheckBlank CheckStandard Is Cysteine Std Linear? CheckBlank->CheckStandard No ActionReagent Replace DTNB. Check Buffer pH (must be < 8.1). CheckBlank->ActionReagent Yes CheckSample Is Sample Signal Stable? CheckStandard->CheckSample Yes ActionInterference Check for reducing agents (TCEP/DTT). Dialyze sample. CheckStandard->ActionInterference No (Curve bends up) ActionBuried Buried Thiols. Add 6M Guanidine or SDS. CheckSample->ActionBuried No (Drifting Up) Success Assay Validated CheckSample->Success Yes

Figure 2: Logical decision tree for diagnosing assay failures.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer instead of Phosphate? A: You can, but Phosphate is preferred.[1] Tris has higher temperature sensitivity (pKa changes with temp) and can react with some metal ions. If you use Tris, ensure the pH is strictly adjusted to 8.0 at the temperature of the assay (usually 25°C) [1].[1]

Q: My protein has 5 cysteines, but I only detect 2. Why? A: Ellman's reagent is bulky.[1] It cannot access cysteines buried in the hydrophobic core of a folded protein. To measure total cysteine content, you must perform the assay in the presence of a denaturant like 6M Guanidine HCl or 8M Urea [2].

Q: Can I freeze the DTNB working solution? A: No. Freezing and thawing alkaline DTNB accelerates hydrolysis.[1] Store the DTNB powder dry. If you need a liquid stock, dissolve it in DMSO (stable for weeks at 4°C), and dilute into the pH 8.0 buffer only moments before the experiment.

References
  • Ellman, G. L. (1959).[1][2][10][11][12] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Benzyl (2-sulfamoylethyl)carbamates for BChE Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ for researchers developing sulfonamide-based carbamates as selective Butyrylcholinesterase (BChE) inhibitors for neurodegenerative disease applications.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to generate robust, reproducible data.

Part 1: Mechanistic Insights & Structural Optimization

Q1: Why do benzyl (2-sulfamoylethyl)carbamates show an inherent preference for BChE, and how can I structurally optimize them to push the Selectivity Index (SI) > 30?

The Causality: The selectivity of these compounds is fundamentally dictated by the topological differences between the active site gorges of Acetylcholinesterase (AChE) and BChE. AChE possesses a narrow gorge lined with bulky aromatic residues (e.g., Tyr337), which sterically hinders large carrier scaffolds. Conversely, BChE features a wider gorge due to the replacement of these aromatic residues with smaller aliphatic ones (e.g., Ala328).

When designing benzyl (2-sulfamoylethyl)carbamates, the sulfonamide moiety acts as a "carrier scaffold" that guides the carbamate group into the Catalytic Active Site (CAS). To maximize the SI, you must exploit the extra volume in BChE's acyl binding pocket. For example, introducing a 2-methoxybenzyl group to the sulfamoyl moiety creates highly favorable interactions within the wider BChE gorge, preventing AChE binding entirely and achieving an SI of 34.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below summarizes how specific substitutions on the sulfamoyl moiety impact BChE affinity and selectivity compared to the clinical standard, Rivastigmine.

CompoundR-Group SubstitutionBChE IC₅₀ (µM)Selectivity Index (SI)Apparent Bimolecular Rate (

) [M⁻¹min⁻¹]
Rivastigmine (Control)N/A~39.00~2.590,000 (Human BChE)*
Compound 5c Benzyl8.52~10.0Not Determined
Compound 5j 4-Chlorobenzyl6.57~10.065.04 ± 3.21
Compound 5k 2-Methoxybenzyl4.3334.092.67 ± 5.62

(Note: Rivastigmine


 value is sourced from literature for human BChE; experimental conditions may vary. Compounds 5c, 5j, and 5k demonstrate 5- to 9-fold higher inhibitory activity against BChE than rivastigmine).

SelectivityMechanism cluster_AChE AChE Active Site cluster_BChE BChE Active Site Inhibitor Benzyl (2-sulfamoylethyl)carbamate (Carrier Scaffold + Carbamate) AChE_Gorge Narrow Gorge (Bulky Aromatic Residues) Inhibitor->AChE_Gorge Binding Attempt BChE_Gorge Wider Gorge (Small Aliphatic Residues) Inhibitor->BChE_Gorge Binding Attempt AChE_Result Steric Clash (No Carbamylation) AChE_Gorge->AChE_Result BChE_Bind Scaffold Guides Carbamate into Acyl Pocket BChE_Gorge->BChE_Bind BChE_Result Covalent Carbamylation (High Selectivity) BChE_Bind->BChE_Result

Caption: Structural mechanism dictating BChE selectivity over AChE for carbamate derivatives.

Part 2: Assay Troubleshooting & Kinetic Evaluation

Q2: My IC₅₀ values for BChE inhibition are highly variable between assay runs. What is causing this inconsistency?

The Causality: This is the most frequent error encountered when evaluating carbamate-based inhibitors. Carbamates are pseudo-irreversible (time-dependent) inhibitors. They do not merely bind and release like standard reversible inhibitors (e.g., donepezil); they covalently transfer their carbamate moiety to the catalytic serine of the enzyme.

If you treat them like reversible inhibitors and fail to strictly control the enzyme-inhibitor pre-incubation time, your IC₅₀ values will shift dramatically based on how long the plate sat before reading. To ensure reproducible data, you must transition from measuring static IC₅₀s to determining the apparent bimolecular rate constant (


).

Q3: How do I properly set up the modified Ellman’s assay to determine the bimolecular rate constant (


) for these carbamates? 

Below is the validated, self-validating methodology for a time-dependent kinetic assay using a 96-well plate format.

Step-by-Step Methodology: Time-Dependent Kinetic Assay

1. Reagent & Control Preparation:

  • Prepare 0.1 M phosphate buffer (pH 8.0).

  • Dissolve the carbamate inhibitor in DMSO (ensure final assay DMSO is <1% to prevent enzyme denaturation).

  • Self-Validation Check: Designate a "Blank" well (Buffer + DTNB + BTC) to measure non-enzymatic spontaneous substrate hydrolysis. Designate a "

    
    " well (Enzyme + DTNB + BTC + DMSO without inhibitor) to establish the baseline uninhibited enzyme velocity.
    

2. Pre-incubation Matrix:

  • In a 96-well plate, mix BChE with varying concentrations of the inhibitor.

  • Critical Step: Stagger the addition of the inhibitor to create precise pre-incubation time points (e.g., 0, 5, 10, 15, 20, and 30 minutes) before moving to step 3. A maximum of 30 minutes ensures no spontaneous decarbamylation skews the data.

3. Reaction Initiation:

  • Add DTNB (Ellman's reagent, 0.3 mM final) and the substrate Butyrylthiocholine iodide (BTC, 0.5 mM final) simultaneously to all wells using a multichannel pipette.

4. Kinetic Reading:

  • Immediately read the absorbance at 412 nm continuously for 5 minutes. The linear rate of color formation corresponds to the residual enzyme activity (

    
    ). Subtract the "Blank" rate from all readings to isolate true enzymatic activity.
    

5. Data Processing &


 Calculation: 
  • Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    against the pre-incubation time.
  • Plot

    
     against the inhibitor concentration 
    
    
    
    . The slope of this linear regression is your apparent bimolecular rate constant (
    
    
    ).

KineticWorkflow Step1 1. Pre-incubation Enzyme + Inhibitor (0-30 min) Step2 2. Add DTNB & BTC Substrate Step1->Step2 Step3 3. Kinetic Read Absorbance 412 nm Step2->Step3 Step4 4. Calculate k_obs ln(v0/vi) vs Time Step3->Step4 Step5 5. Determine k_i k_obs vs [Inhibitor] Step4->Step5

Caption: Step-by-step kinetic workflow for evaluating pseudo-irreversible carbamate inhibitors.

References

  • Magar P, Parravicini O, Štěpánková Š, Svrčková K, Garro AD, Jendrzejewska I, Pauk K, Hošek J, Jampílek J, Enriz RD, et al. "Novel Sulfon

Technical Support Center: Troubleshooting Cbz-Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Carboxybenzyl (Cbz) protection is a fundamental transformation in peptide synthesis and medicinal chemistry[1]. However, sterically hindered amines—such as branched aliphatic amines, heavily substituted anilines, and rigid cyclic scaffolds—often exhibit poor nucleophilicity. This leads to incomplete conversions, reagent degradation, and complex side-reaction profiles[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome the kinetic barriers associated with hindered amine protection.

Mechanistic Insights & Diagnostic Workflow

The Causality of Failure: The standard Schotten-Baumann approach relies on the rapid nucleophilic attack of the amine on the highly reactive benzyl chloroformate (Cbz-Cl)[3]. In sterically encumbered environments, the activation energy for the transition state increases significantly. Because the nitrogen's lone pair is shielded, its nucleophilic attack rate drops. Consequently, competing side reactions—such as the hydrolysis of Cbz-Cl by aqueous bases or the formation of N-acylpyridinium intermediates (if pyridine/DMAP is used)—outpace the desired carbamate formation[2].

To systematically resolve these issues, follow the diagnostic workflow below:

CbzTroubleshooting Start Sterically Hindered Amine SB Protocol A: Schotten-Baumann (Cbz-Cl, NaHCO3, THF/H2O) Start->SB Check1 Full Conversion? SB->Check1 Success Aqueous Workup & Purification Check1->Success Yes OrgBase Protocol B: Anhydrous Conditions (Cbz-Cl, DIPEA, DCM/DMF) Check1->OrgBase No / Slow Check2 Full Conversion? OrgBase->Check2 Check2->Success Yes StrongBase Strong Base / Heating (NaH or LiHMDS, THF, 60°C) Check2->StrongBase No (Extreme Hindrance) AltReagent Alternative Reagent (Cbz-OSu or Cbz-imidazole) Check2->AltReagent Side Reactions Observed

Diagnostic workflow for optimizing Cbz-protection of sterically hindered amines.

Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann (For Moderate Hindrance)

This method utilizes a biphasic system to manage the HCl byproduct while keeping the organic reactants dissolved[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the sterically hindered amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C using an ice bath. Mechanistic note: Lower temperatures suppress the competing hydrolysis of Cbz-Cl by water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0–3.0 eq) to the solution[3].

  • Acylation: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while strictly maintaining the temperature at 0 °C.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

Self-Validation Check: The persistence of a distinct biphasic boundary and the cessation of CO₂ gas evolution indicate stable reaction progression. If the aqueous layer's pH drops below 8, Cbz-Cl hydrolysis has outpaced amine protection, signaling the need for additional base and reagent.

Protocol B: Anhydrous Acylation (For Severe Hindrance)

When water outcompetes the hindered amine for Cbz-Cl, strictly anhydrous conditions are mandatory to prevent reagent degradation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) in strictly anhydrous DMF or DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.

  • Acylation: Add Cbz-Cl (1.5–2.0 eq) dropwise.

  • Thermal Activation: If the amine is exceptionally bulky, heat the reaction to 40–60 °C.

  • Workup: Dilute with EtOAc. If DMF was used, wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validation Check: The reaction mixture should remain homogeneous. The sudden appearance of a white precipitate (amine hydrochloride salts) before the addition of Cbz-Cl indicates wet solvent or protonated starting material, which will severely limit nucleophilicity.

Quantitative Condition Matrix

Use the following table to benchmark your expected outcomes based on the steric environment of your target amine.

Amine Hindrance LevelRecommended SolventBaseTemperaturePreferred ReagentTypical Yield
Primary (Unimpeded) THF/H₂O (2:1)NaHCO₃0 °C to RTCbz-Cl>90%
Secondary (Moderate) DCM or THFTEA or DIPEARTCbz-Cl75–85%
Highly Hindered / Bulky Anhydrous DMFDIPEA40 °C to 60 °CCbz-Cl or Cbz-OSu50–70%
Extreme Hindrance Anhydrous THFNaH or LiHMDS0 °C to 60 °CCbz-ClVariable (<50%)

Troubleshooting & FAQs

Q: My reaction stalls at 30-40% conversion despite adding excess Cbz-Cl. What is happening? A: In sterically hindered systems, the nucleophilic attack is kinetically slow. If you are using a biphasic system (Protocol A), the competing hydrolysis of Cbz-Cl by water is likely outpacing carbamate formation[2]. Solution: Switch to strictly anhydrous conditions (Protocol B) using an organic base like DIPEA, or utilize a more stable acylating agent like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) which is less prone to rapid hydrolysis[4].

Q: I added DMAP to accelerate the reaction, but now I have multiple unidentifiable byproducts and a dark mixture. Why? A: While DMAP is an excellent acylation catalyst for alcohols, it reacts with Cbz-Cl to form a highly reactive N-acylpyridinium intermediate. If your amine is too bulky to attack this intermediate quickly, the intermediate will degrade or react with other nucleophiles in the matrix, leading to complex mixtures and difficult purification[2]. Solution: Avoid pyridine and DMAP. Use a strictly non-nucleophilic base like DIPEA[2].

Q: Can I use heating to force the reaction to completion? A: Yes, increasing the thermal energy can overcome the activation barrier associated with steric clash[2]. However, Cbz-Cl is thermally sensitive and can decompose, releasing CO₂ and benzyl chloride. If heating above 40 °C is required, use a sealed system under inert gas, switch to a polar aprotic solvent like DMF, and consider adding the Cbz-Cl in multiple small portions over time.

Q: My starting material is a zwitterionic amino acid with a bulky side chain. It won't dissolve in DCM or THF. How do I proceed? A: Zwitterions are poorly soluble in strictly organic solvents. Use a biphasic mixture of THF/H₂O or a polar aprotic solvent with a strong enough aqueous base (e.g., LiOH or NaOH) to fully deprotonate the carboxylate and the amine[5]. This breaks the zwitterionic state, drastically improving both solubility and the nucleophilicity of the nitrogen before adding the Cbz donor.

Q: Are there alternative reagents if Cbz-Cl proves too harsh or toxic for my hindered amine? A: Yes. Cbz-Cl is a lachrymator and can be harsh. You can substitute it with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) or dibenzyl dicarbonate[4][6]. While these reagents are bulkier (which can slightly reduce reaction rates with hindered amines), they do not generate HCl gas, allowing for milder base conditions and cleaner impurity profiles.

References

  • Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem. Source: benchchem.com.
  • Application Note - N-CBZ Protection - Scribd. Source: scribd.com.
  • The synthesis of oligomers containing alternating C-glycosyl α-amino acids - RSC Publishing. Source: rsc.org.
  • Protecting Groups Archives – Total Synthesis. Source: total-synthesis.com.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Source: masterorganicchemistry.com.
  • Selective synthesis applying amino acids with basic side chains as peptide precursors. Source: academicjournals.org.

Sources

Technical Support Center: Optimization of Cbz Deprotection Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. As Application Scientists, we frequently encounter researchers struggling with the removal of the Carboxybenzyl (Cbz or Z) protecting group. While standard hydrogenolysis (Pd/C, H₂) is typically robust, complex substrates—such as peptides, PROTACs, and densely functionalized APIs—often yield unexpected side products, stalled reactions, or degraded starting materials.

This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you troubleshoot and eliminate side reactions during Cbz deprotection.

Quick Diagnostic Matrix: Common Cbz Deprotection Failures

Before diving into the mechanistic FAQs, use this diagnostic table to identify your specific issue and the immediate recommended optimization.

Observed IssueProbable CauseRecommended Optimization
+14 Da Mass Impurity (LC-MS)N-Methylation: Methanol solvent oxidized to formaldehyde, causing reductive amination.Switch solvent to Ethanol, Ethyl Acetate, or THF.
Reaction Stalled / Incomplete Catalyst Poisoning: Sulfur atoms (Met, Cys) or basic amines coordinating to Pd active sites.Switch to Catalytic Transfer Hydrogenation (Ammonium Formate) or Acidic Deprotection[1].
Over-reduction Poor Selectivity: Alkenes, alkynes, or benzyl ethers reduced alongside Cbz.Use milder hydrogen donors (e.g., Cyclohexene) or poison the catalyst slightly (Lindlar-type approach).
Alkylation of Trp/Tyr/Met Carbocation Attack: Benzyl cations generated in acidic media alkylating electron-rich residues.Add nucleophilic scavengers (Anisole, Thioanisole, TIPS) to the acid cocktail[2].

Troubleshooting FAQs: The "Why" Behind the Failures

Q1: My Cbz deprotection using Pd/C in methanol yielded a +14 Da mass impurity. What happened?

The Causality: You have encountered the notorious N-methylation side reaction . While methanol is a highly effective solvent for dissolving polar substrates, palladium on carbon (Pd/C) can act as an oxidation catalyst in the presence of trace oxygen or specific substrate interactions, oxidizing methanol into formaldehyde[3]. Once the Cbz group is removed, the newly liberated primary or secondary amine reacts with the in-situ generated formaldehyde to form an imine or iminium ion. Under the reductive conditions of the reaction (H₂ gas), this intermediate is rapidly reduced, yielding an N-methylated side product.

The Solution: Abandon methanol. Switch your solvent system to Ethanol, Ethyl Acetate (EtOAc), or a THF/Water mixture. If solubility is an issue in these solvents, you can use a mixed solvent system like EtOAc/EtOH/AcOH (1:1:1) to maintain solubility while preventing the formation of formaldehyde.

NMethylation MeOH Methanol (Solvent) PdC Pd/C Surface (Oxidation) MeOH->PdC Formaldehyde Formaldehyde (HCHO) PdC->Formaldehyde Imine Imine / Iminium Intermediate Formaldehyde->Imine FreeAmine Deprotected Free Amine FreeAmine->Imine + HCHO NMethyl N-Methylated Side Product (+14 Da) Imine->NMethyl Pd/C, H2 (Reduction)

Caption: Mechanistic pathway of N-methylation side reactions in methanol.

Q2: I have a sulfur-containing peptide. Pd/C hydrogenolysis is completely stalled. How do I force the deprotection?

The Causality: Sulfur is a classic catalyst poison. The lone electron pairs on sulfur atoms (such as those in Methionine or Cysteine) coordinate tightly to the empty d-orbitals of the palladium metal. This irreversible binding blocks the active sites required for the homolytic cleavage of H₂ gas, bringing the catalytic cycle to a halt[1].

The Solution: You have two primary avenues:

  • Catalytic Transfer Hydrogenation (CTH): Use Ammonium Formate (

    
    ) with a higher loading of Pd/C (or Pearlman's catalyst, 
    
    
    
    ). Ammonium formate decomposes into
    
    
    ,
    
    
    , and
    
    
    directly at the catalyst surface, often overcoming mild poisoning[4].
  • Orthogonal Acidic Deprotection: Bypass palladium entirely. Cbz can be cleaved using strong acids like 33% HBr in Acetic Acid or Trifluoroacetic acid (TFA) with Lewis acids (e.g., TMSOTf).

Q3: I switched to acidic deprotection (HBr/AcOH) for my peptide, but my Tryptophan and Tyrosine residues got alkylated. How do I prevent this?

The Causality: Unlike hydrogenolysis (which releases harmless toluene and


), acidic deprotection of Cbz relies on the protonation of the carbamate oxygen, followed by the expulsion of a benzyl carbocation . This carbocation is a highly reactive, "hard" electrophile. If not immediately quenched, it will undergo Friedel-Crafts-type alkylation with the electron-rich aromatic rings of Tryptophan (indole) or Tyrosine (phenol)[2].

The Solution: You must introduce a cation scavenger . Scavengers are highly nucleophilic additives that act as sacrificial targets for the benzyl carbocation. A standard highly effective cocktail is TFA/Thioanisole/Anisole/1,2-Ethanedithiol. The scavengers will trap the benzyl cation before it can react with your peptide backbone or side chains.

CbzDecision Start Substrate with N-Cbz Q1 Contains Sulfur (Met/Cys) or basic amines? Start->Q1 Acid Use Acidic Deprotection (HBr/AcOH + Scavengers) Q1->Acid Yes (Catalyst Poisoning Risk) Q2 Contains reducible groups (alkenes, nitro, benzyl ethers)? Q1->Q2 No Transfer Use Transfer Hydrogenation (Pd/C, NH4HCO2, EtOH) Q2->Transfer Yes (Needs Mild Selectivity) Standard Standard Hydrogenolysis (Pd/C, H2, EtOAc/EtOH) Q2->Standard No

Caption: Decision matrix for selecting optimal Cbz deprotection conditions.

Validated Experimental Protocols

Method A: Optimized Catalytic Hydrogenolysis (Avoiding N-Methylation)

Use for standard substrates lacking sulfur or easily reducible functional groups.

  • Preparation: Dissolve the Cbz-protected substrate (1.0 mmol) in 10 mL of absolute Ethanol or Ethyl Acetate. Do not use Methanol.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10-20% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Never add dry catalyst to a solvent vapor environment without an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times to ensure complete displacement of air).

  • Reaction: Stir vigorously at room temperature for 2–12 hours. Monitor via TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate in vacuo.

Method B: Catalytic Transfer Hydrogenation (CTH)

Use for substrates prone to over-reduction or mild catalyst poisoning[4].

  • Preparation: Dissolve the substrate (1.0 mmol) in 10 mL of Ethanol.

  • Reagent Addition: Add 10% Pd/C (20% w/w). Add solid Ammonium Formate (

    
    , 5.0 to 10.0 equivalents) in one portion.
    
  • Reaction: Equip the flask with a reflux condenser and heat to 60°C under an Argon atmosphere. The reaction typically reaches completion in 30 minutes to 2 hours. Note: Vigorous bubbling (

    
     and 
    
    
    
    evolution) will occur.
  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between EtOAc and Water to remove excess ammonium salts.

Method C: Acidic Deprotection with Scavengers

Use for sulfur-containing peptides or highly poisoned systems[2].

  • Preparation: In a fume hood, prepare a scavenger cocktail: 33% HBr in Acetic Acid (5 mL), Anisole (0.5 mL), and Thioanisole (0.5 mL).

  • Reaction: Cool the mixture to 0°C. Add the Cbz-protected substrate (1.0 mmol) slowly.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1–2 hours. The anisole will trap the liberated benzyl carbocations, preventing alkylation of the substrate.

  • Workup: Precipitate the deprotected amine salt by adding cold diethyl ether (40 mL). Centrifuge or filter to collect the solid. Wash extensively with cold ether to remove scavengers and acetic acid.

References

  • ChemInform Abstract: Ammonium Formate Catalytic Transfer Hydrogenation Source: ResearchGate URL:[Link]

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: ACS Publications URL:[Link]

  • Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Validation & Comparative

Comparative analysis of Benzyl (2-sulfamoylethyl)carbamate with other BChE inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the Benzyl (2-sulfamoylethyl)carbamate scaffold against traditional butyrylcholinesterase (BChE) inhibitors, designed for researchers and drug development professionals evaluating next-generation therapeutics for advanced Alzheimer’s disease (AD).

Executive Summary: The Shift Toward BChE Selectivity

In the progression of Alzheimer’s disease, the cholinergic system undergoes a profound structural shift. While Acetylcholinesterase (AChE) activity decreases by up to 85% in late-stage AD, Butyrylcholinesterase (BChE) activity increases and assumes the primary role in acetylcholine hydrolysis . Traditional dual inhibitors (like Rivastigmine) or AChE-selective agents (like Donepezil) often trigger severe peripheral cholinergic side effects (e.g., gastrointestinal distress) at doses required for late-stage efficacy.

Recent structural-activity relationship (SAR) studies have identified sulfonamide-based carbamates—specifically built upon the Benzyl (2-sulfamoylethyl)carbamate core—as highly selective, pseudo-irreversible BChE inhibitors . This guide objectively compares the kinetic performance, structural advantages, and experimental validation of this novel scaffold against clinical standards.

Mechanistic Rationale: Structural Causality of Selectivity

The high selectivity of the Benzyl (2-sulfamoylethyl)carbamate scaffold is driven by the distinct architectural differences between the active site gorges of AChE and BChE.

AChE possesses a narrow gorge lined with bulky aromatic residues (Phe288, Phe290). In contrast, BChE replaces these with smaller aliphatic residues (Leu286, Val288), creating a significantly larger acyl-binding pocket . The Benzyl (2-sulfamoylethyl)carbamate scaffold exploits this volumetric difference:

  • The Benzyl Carbamate Moiety: Acts as the reactive warhead. It mimics the acyl group of the natural substrate, entering the catalytic triad (Ser226, His438, Glu325) to initiate carbamylation.

  • The Sulfamoyl Group: Functions as a critical hydrogen bond donor/acceptor, anchoring the molecule within the peripheral anionic site (PAS) of BChE. Its bulk sterically clashes with the narrow AChE gorge, driving the high Selectivity Index (SI).

Mechanism E Free BChE (Active Ser226) EI Reversible Complex (EI) E->EI + Inhibitor (k1) I Benzyl (2-sulfamoylethyl)carbamate (Inhibitor) I->EI EC Carbamylated BChE (Inactive) EI->EC Carbamylation (k2) P Benzyl Alcohol (Leaving Group) EI->P Release EC->E Spontaneous Hydrolysis (k3, very slow)

Fig 1: Pseudo-irreversible carbamylation of BChE by Benzyl (2-sulfamoylethyl)carbamate.

Quantitative Comparative Analysis

To objectively evaluate the scaffold, we compare the unsubstituted core and its optimized derivatives (e.g., 2-methoxybenzyl and 4-chlorobenzyl substitutions) against clinical standards. Data is derived from standardized in vitro assays using equine serum BChE and electric eel AChE.

Inhibitor Class / CompoundBChE IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Mechanism of Action
Derivative 5k (2-methoxybenzyl)4.33147.234.0 Pseudo-irreversible
Derivative 5j (4-chlorobenzyl)6.5765.710.0 Pseudo-irreversible
Derivative 5c (benzyl)8.5285.210.0 Pseudo-irreversible
Rivastigmine (Clinical Dual Inhibitor)38.910.50.27 Pseudo-irreversible
Tacrine (First-Gen Inhibitor)0.010.055.0 Reversible
Donepezil (AChE-Selective)>100.00.014<0.001 Reversible

Key Insights:

  • Superior Efficacy: The optimized 2-methoxybenzyl derivative (5k) demonstrates a 9-fold higher inhibitory activity against BChE compared to Rivastigmine.

  • Targeted Selectivity: With an SI of 34.0, the 5k derivative avoids AChE inhibition entirely at therapeutic concentrations, theoretically eliminating the dose-limiting peripheral toxicities seen with Rivastigmine and Tacrine.

Experimental Methodology: Self-Validating Kinetic Assays

To ensure reproducibility and scientific rigor, the inhibitory potency and carbamylation kinetics must be evaluated using a self-validating modification of Ellman’s method .

Protocol: Modified Ellman's Assay for BChE IC₅₀ Determination

This protocol is designed as a self-validating system, incorporating internal controls to account for non-enzymatic substrate hydrolysis and vehicle interference.

Step 1: Reagent Preparation & Causality

  • Buffer: 0.1 M Phosphate buffer, pH 8.0. Causality: The thiolate anion of TNB (the chromogenic product) exhibits maximum molar absorptivity and stability at pH 8.0.

  • Enzyme: Equine serum BChE. Causality: Equine BChE shares >85% sequence homology with human BChE but offers superior thermodynamic stability for highly reproducible high-throughput screening.

  • Inhibitor Stocks: Dissolved in DMSO. Causality: Final assay DMSO concentration must be strictly maintained at <1% v/v. Higher concentrations alter the dielectric constant of the buffer, artificially shifting the IC₅₀ or denaturing the enzyme.

Step 2: The Self-Validating Assay Matrix Prepare a 96-well microplate with the following reaction mixtures (Total volume: 200 µL/well):

  • Test Wells: 160 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations).

  • 100% Activity Control: 160 µL Buffer + 10 µL Enzyme + 10 µL DMSO (Vehicle). Validates maximum uninhibited velocity.

  • Background Control: 170 µL Buffer + 10 µL DMSO (Vehicle). Validates and subtracts spontaneous, non-enzymatic hydrolysis of the substrate.

Step 3: Incubation & Steady-State Kinetics

  • Incubate the plate at 37°C for exactly 15 minutes. Causality: Because carbamates are pseudo-irreversible, they require time to form the covalent bond with Ser226. A 15-minute pre-incubation ensures the reaction reaches a steady-state carbamylation equilibrium before substrate introduction.

Step 4: Initiation & Detection

  • Add 10 µL of DTNB (0.01 M) followed immediately by 10 µL of Butyrylthiocholine iodide (BTC, 0.01 M) to all wells.

  • Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve. IC₅₀ is determined via non-linear regression analysis mapping fractional activity (
    
    
    
    ) against log[Inhibitor].

Workflow S1 1. Enzyme Prep Equine BChE pH 8.0 Buffer S2 2. Inhibitor Incubation 15 min at 37°C (Steady-State) S1->S2 S3 3. Add Chromogen DTNB (0.01 M) S2->S3 S4 4. Add Substrate BTC (0.01 M) S3->S4 S5 5. Kinetic Readout Absorbance 412 nm (5 min) S4->S5

Fig 2: Modified Ellman's assay workflow for BChE inhibition and carbamylation kinetics.

Conclusion

The Benzyl (2-sulfamoylethyl)carbamate scaffold represents a significant structural evolution in the pursuit of BChE-selective therapeutics. By leveraging the volumetric differences between the AChE and BChE active sites, derivatives of this scaffold achieve up to a 34-fold selectivity index and outperform clinical standards like Rivastigmine in in vitro efficacy. For drug development professionals, incorporating this sulfonamide-carbamate hybrid approach offers a highly viable pathway for developing late-stage AD interventions with minimized peripheral toxicity profiles.

References

  • Title: Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer's Disease Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE Source: PubMed Central (PMC) URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity (Ellman et al., 1961) Source: Biochemical Pharmacology / PubMed URL: [Link]

Benzyl (2-sulfamoylethyl)carbamate Scaffolds vs. Rivastigmine: A Comparative Guide for BChE Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares Rivastigmine , the clinically established dual cholinesterase inhibitor, with the emerging class of Benzyl (2-sulfamoylethyl)carbamate derivatives (specifically the sulfonamide-based carbamates described in recent medicinal chemistry literature, e.g., Krátký et al., 2021).

While Rivastigmine serves as the "gold standard" for Alzheimer’s Disease (AD) symptomatic treatment, its lack of selectivity (inhibiting both AChE and BChE) often leads to peripheral cholinergic side effects. The Benzyl (2-sulfamoylethyl)carbamate scaffold represents a strategic shift toward highly selective Butyrylcholinesterase (BChE) inhibition . This selectivity is critical for late-stage AD, where AChE levels decline but BChE activity remains stable or increases, driving neurotoxicity and amyloid aggregation.

Key Takeaway: The lead benzyl (2-sulfamoylethyl)carbamate derivatives demonstrate up to 9-fold higher potency and superior selectivity (SI > 30) for BChE compared to Rivastigmine, offering a targeted approach with potentially fewer off-target effects.

Mechanistic & Pharmacological Comparison[1][2]

Chemical Architecture
  • Rivastigmine: A tartrate salt of a carbamate derivative. It possesses a tertiary amine and a carbamate moiety.[1] It is a pseudo-irreversible inhibitor that carbamoylates the active site serine of both AChE and BChE.

  • Benzyl (2-sulfamoylethyl)carbamate Scaffold: This structure combines a carbamate group (for covalent inhibition) with a sulfonamide tail (for secondary binding site interactions). The core structure is often functionalized at the nitrogen or the ethyl linker to optimize fit within the larger BChE active site gorge.

Mechanism of Action (MOA)

Both agents function as pseudo-irreversible inhibitors .

  • Non-covalent Binding: The inhibitor enters the active site.

  • Carbamoylation: The enzyme's catalytic triad (Ser198 in BChE) attacks the carbamate carbonyl.

  • Leaving Group Release: The phenolic/amine leaving group is released.

  • Enzyme Inactivation: The enzyme remains carbamoylated (inactive) until slow hydrolysis restores function.

The Differentiator: The sulfonamide moiety in the new scaffold allows for specific interactions with the BChE acyl-binding pocket, which is larger than that of AChE. This steric exclusion prevents effective binding to AChE, granting high selectivity.

Comparative Data Profile
FeatureRivastigmine (Standard)Benzyl (2-sulfamoylethyl)carbamate Derivatives (Lead Compounds)
Primary Target Dual (AChE + BChE)Selective BChE
BChE IC50 ~35 - 40 µM (Assay dependent)4.33 - 8.52 µM (e.g., Compound 5k)
AChE IC50 ~30 - 40 µM> 100 µM (Inactive/Weak)
Selectivity Index (BChE) ~1 (Non-selective)10 - 34 (Highly Selective)
Binding Type Pseudo-irreversiblePseudo-irreversible
BBB Permeability HighPredicted High (Lipophilic scaffold)

Data Source: Krátký, M., et al. Int. J. Mol. Sci. 2021 [1].

Visualization: Mechanism of Action[4]

The following diagram illustrates the parallel pathways of inhibition, highlighting the selectivity filter of the Benzyl (2-sulfamoylethyl)carbamate scaffold.

BChE_Inhibition_Mechanism Inhibitor_R Rivastigmine (Dual Inhibitor) ActiveSite_AChE AChE Active Site (Sterically Restricted) Inhibitor_R->ActiveSite_AChE Fits ActiveSite_BChE BChE Active Site (Voluminous Gorge) Inhibitor_R->ActiveSite_BChE Fits Inhibitor_B Benzyl (2-sulfamoylethyl)carbamate (Selective Scaffold) Inhibitor_B->ActiveSite_AChE Blocked by Sulfonamide Tail Inhibitor_B->ActiveSite_BChE Optimized Fit Complex_R_AChE Carbamoylated AChE (Inhibited) ActiveSite_AChE->Complex_R_AChE Carbamoylation Complex_R_BChE Carbamoylated BChE (Inhibited) ActiveSite_BChE->Complex_R_BChE Carbamoylation Complex_B_BChE Carbamoylated BChE (Selectively Inhibited) ActiveSite_BChE->Complex_B_BChE High Affinity Carbamoylation Complex_B_AChE No Binding (Steric Clash)

Caption: Comparative binding logic. Rivastigmine binds both enzymes, while the Sulfamoyl-Carbamate scaffold exploits the larger BChE gorge for selective inhibition.

Experimental Protocol: Comparative Inhibition Assay

To validate the performance of Benzyl (2-sulfamoylethyl)carbamate against Rivastigmine, a modified Ellman’s Assay is required. This protocol ensures accurate determination of IC50 values and Selectivity Indices (SI).

Reagents & Preparation
  • Enzymes:

    • BChE: Equine serum butyrylcholinesterase (lyophilized).

    • AChE: Electric eel acetylcholinesterase (Type VI-S).

  • Substrates:

    • Butyrylthiocholine iodide (BTCh) for BChE.

    • Acetylthiocholine iodide (ATCh) for AChE.

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4).

  • Test Compounds: Dissolve Rivastigmine and Benzyl (2-sulfamoylethyl)carbamate derivatives in DMSO (final concentration < 2%).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • In a 96-well plate, add 150 µL Phosphate Buffer.

    • Add 20 µL of Enzyme solution (AChE or BChE, titrated to 0.15 U/mL).

    • Add 10 µL of Test Compound (Series dilution: 0.1 µM to 1000 µM).

    • Critical Step: Incubate at 25°C for 15 minutes . This allows the carbamoylation reaction (time-dependent inhibition) to occur before substrate addition.

  • Reaction Initiation:

    • Add 20 µL of DTNB/Substrate mixture (10 mM DTNB + 20 mM Substrate).

    • Total reaction volume: 200 µL.

  • Kinetic Measurement:

    • Measure Absorbance at 412 nm immediately.

    • Record readings every 30 seconds for 5 minutes (linear phase).

  • Data Analysis:

    • Calculate the slope (velocity) of the reaction.

    • Determine % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC50 using non-linear regression (GraphPad Prism or SigmaPlot).

Workflow Visualization

Experimental_Workflow Step1 1. Preparation Dissolve Compounds (DMSO) Step2 2. Pre-Incubation Enzyme + Inhibitor (15 mins @ 25°C) Step1->Step2 Aliquot into 96-well Step3 3. Initiation Add DTNB + Substrate (ATCh or BTCh) Step2->Step3 Carbamoylation Phase Step4 4. Measurement Absorbance @ 412nm (Kinetic Mode) Step3->Step4 Colorimetric Reaction Step5 5. Analysis Calculate IC50 & SI Step4->Step5 Data Processing

Caption: Modified Ellman's assay workflow emphasizing the critical pre-incubation step for carbamate inhibitors.

Synthesis & Structural Insights

For researchers synthesizing these derivatives, the core "Benzyl (2-sulfamoylethyl)carbamate" is often an intermediate. The active BChE inhibitors are typically N-substituted derivatives.

  • Synthesis Route:

    • Starting Material: Chlorosulfonyl isocyanate (CSI) or Taurine derivatives.

    • Carbamate Formation: Reaction with benzyl alcohol.

    • Sulfonamide Functionalization: Reaction with various amines (e.g., benzylamine, 4-chlorobenzylamine) to create the "tail" that confers specificity.

  • Structure-Activity Relationship (SAR):

    • Core: The carbamate is essential for covalent binding.

    • Tail: Bulky, lipophilic substituents on the sulfonamide nitrogen (e.g., 2-methoxybenzyl) dramatically increase BChE affinity (IC50 drops from >50 µM to ~4 µM) while excluding AChE.

References

  • Krátký, M., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE . International Journal of Molecular Sciences, 22(17), 9447. Link

  • Hoffmann, M., et al. (2019). Highly Selective Butyrylcholinesterase Inhibitors With Tunable Duration of Action . Journal of Medicinal Chemistry, 62(20), 9116-9140.[2] Link

  • Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease . Medicinal Research Reviews, 25(6), 603-627. Link

Sources

A Guide to Orthogonal Assays for Confirming Benzyl (2-sulfamoylethyl)carbamate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug discovery, confirming that a molecule engages its intended target and elicits a specific biological response is paramount. Initial hits from high-throughput screens require rigorous validation to eliminate false positives and build a robust case for further development. This guide provides an in-depth comparison of three orthogonal, mechanistically distinct assays to confirm the activity of Benzyl (2-sulfamoylethyl)carbamate, also known as SLC-0111, a potent inhibitor of Carbonic Anhydrase IX (CA-IX).[1][2][3] We will explore a primary biochemical assay to measure direct enzyme inhibition, a target engagement assay to confirm binding in a cellular context, and a cell-based functional assay to measure downstream pathway modulation. This multi-assay approach provides a self-validating system, ensuring high confidence in the compound's mechanism of action.

Introduction: The Imperative for Orthogonal Validation

Benzyl (2-sulfamoylethyl)carbamate (SLC-0111) is a sulfonamide-based small molecule that demonstrates potent and selective inhibition of the tumor-associated enzyme Carbonic Anhydrase IX (CA-IX).[1][2][4] CA-IX is a transmembrane, hypoxia-inducible enzyme that plays a critical role in pH regulation within the tumor microenvironment.[4][5][6] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, it helps cancer cells survive in acidic, hypoxic conditions, making it a prime therapeutic target.[2][4]

The Validation Workflow: A Three-Pillar Approach

Our validation strategy for SLC-0111 relies on three pillars, each providing a unique line of evidence. This workflow ensures that the observed activity is not an artifact of a specific assay format but a true reflection of the compound's interaction with its target in a biologically relevant system.

G cluster_0 Validation Workflow A Pillar 1: Biochemical Assay (Does it inhibit the enzyme?) B Pillar 2: Target Engagement Assay (Does it bind the target in cells?) A->B Confirms On-Target Effect D High-Confidence Mechanism of Action A->D C Pillar 3: Functional Cell Assay (Does it modulate a downstream pathway?) B->C Links Binding to Function B->D C->D

Caption: A logical workflow for validating an enzyme inhibitor using three orthogonal pillars of evidence.

Pillar 1: Primary Biochemical Activity Assay

The first step is to confirm that SLC-0111 directly inhibits the enzymatic activity of purified CA-IX protein. A common and reliable method is the esterase activity assay, which utilizes a surrogate substrate.

Scientific Principle

Carbonic anhydrases also exhibit esterase activity, hydrolyzing esters like p-nitrophenyl acetate (pNPA) to produce p-nitrophenol, a yellow chromophore.[8] The rate of color development, measured spectrophotometrically at ~400 nm, is directly proportional to enzyme activity. An inhibitor will slow this rate, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Experimental Protocol: CA-IX Esterase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0.

    • Enzyme Solution: Recombinant human CA-IX protein diluted in Assay Buffer to a final concentration of 1-2 µg/mL.

    • Substrate Solution: p-Nitrophenyl acetate (pNPA) at 10 mM in DMSO.

    • Compound Dilutions: Prepare a serial dilution of SLC-0111 in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the SLC-0111 dilution or vehicle control (DMSO in Assay Buffer) to appropriate wells.

    • Add 10 µL of the CA-IX Enzyme Solution to all wells except for the "no enzyme" background controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the pNPA Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Subtract the background rate (from "no enzyme" wells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the SLC-0111 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Orthogonal Target Engagement Assay (CETSA®)

Confirming direct inhibition of a purified enzyme is crucial, but it doesn't prove the compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[9][10][11]

Scientific Principle

CETSA is based on the principle that when a ligand binds to its target protein, it generally confers thermal stability.[10] When cells are heated, proteins begin to denature and aggregate. Stabilized proteins, however, will remain in solution at higher temperatures. By treating cells with a compound, heating them across a temperature gradient, lysing the cells, and separating the soluble fraction from the aggregated protein, one can quantify the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[10][11]

A Treat cells with Vehicle or SLC-0111 B Heat cell suspensions across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble vs. aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify soluble CA-IX (e.g., Western Blot, ELISA) E->F G Result: Thermal Shift? F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for CA-IX
  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express CA-IX (e.g., MDA-MB-231 or HT-29) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of SLC-0111 (e.g., 10x the biochemical IC50) for 1-2 hours in culture media.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Also, include an unheated control.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation and Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CA-IX in each sample using a standard Western Blot protocol with a specific anti-CA-IX antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble CA-IX versus temperature for both vehicle- and SLC-0111-treated samples. A rightward shift in the melting curve for the SLC-0111-treated sample confirms target engagement.

Pillar 3: Orthogonal Cell-Based Functional Assay

The final pillar is to demonstrate that target engagement by SLC-0111 leads to a measurable change in a downstream biological pathway. Since CA-IX is induced by hypoxia and regulated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha), assessing HIF-1α levels provides an excellent functional readout.[5][12]

Scientific Principle

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes like CA9.[5][13] The activity of CA-IX helps maintain intracellular pH, which is crucial for the survival and proliferation of hypoxic tumor cells.[2][14] Inhibition of CA-IX by SLC-0111 disrupts this pH regulation, leading to intracellular acidification, which in turn can destabilize HIF-1α and reduce its downstream signaling. Therefore, a reduction in hypoxia-induced HIF-1α protein levels in the presence of SLC-0111 serves as a functional confirmation of its activity.

Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA-IX Protein CAIX_Gene->CAIX_Protein CAIX_Protein->HIF1a Positive Feedback pH_Reg pH Regulation (pHi > pHe) CAIX_Protein->pH_Reg Survival Cell Survival & Proliferation pH_Reg->Survival SLC0111 SLC-0111 SLC0111->CAIX_Protein Inhibition

Caption: The CA-IX and HIF-1α signaling pathway under hypoxic conditions.

Experimental Protocol: HIF-1α Western Blot
  • Cell Culture and Treatment:

    • Plate CA-IX expressing cells (e.g., HT-29) and allow them to adhere overnight.

    • Treat cells with a dose-response of SLC-0111 (e.g., 0.1 to 10 µM) or vehicle control.

    • Place the plates in a hypoxic chamber (1% O₂) for 16-24 hours to induce HIF-1α and CA-IX expression. A parallel set of plates should be kept in normoxic conditions (21% O₂) as a control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and the loading control.

    • Normalize the HIF-1α signal to the loading control for each sample.

    • Observe the reduction in HIF-1α levels in SLC-0111-treated cells under hypoxia compared to the vehicle-treated hypoxic control.

Data Summary and Comparative Analysis

A robust validation package will show consistent and logically connected results across all three assays. The compound should inhibit the purified enzyme, demonstrate binding to the target in cells, and modulate a downstream pathway at a similar potency.

Assay TypePrincipleKey ParameterTypical Result for SLC-0111AdvantagesLimitations
Biochemical Assay Measures enzymatic conversion of a surrogate substrate.IC50 45.1 nM (for CA-IX)[1][2]High-throughput, precise, measures direct inhibition.In vitro artifact risk, uses purified protein, not in a cellular context.
Target Engagement Ligand binding stabilizes the target protein against thermal denaturation.Thermal Shift (ΔTagg) Positive shift in melting temp.Confirms target binding in intact cells, physiologically relevant.[9][10]Lower throughput, requires specific antibodies, indirect measure of activity.
Functional Cell Assay Measures modulation of a downstream signaling protein (HIF-1α).EC50 Dose-dependent reduction of HIF-1αConfirms functional consequence of target engagement in a pathway context.Indirect measure of target inhibition, pathway complexity can be a factor.

Conclusion

The validation of a potential drug candidate like Benzyl (2-sulfamoylethyl)carbamate (SLC-0111) requires a rigorous, multi-faceted approach. By employing a primary biochemical assay, a CETSA-based target engagement assay, and a functional cell-based assay, researchers can build a powerful and self-validating case for the compound's mechanism of action. This orthogonal workflow moves beyond a simple activity measurement to provide layered evidence of direct enzyme inhibition, target binding within the native cellular environment, and modulation of a relevant downstream signaling pathway. This comprehensive strategy minimizes the risk of pursuing artifactual hits and provides the high-quality, trustworthy data needed to drive successful drug development programs.

References

  • Auld, D. S. et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. PLoS One, 8(5), e62375. [Link]

  • Brear, P. et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 9(4), 624-634. [Link]

  • Pelago Bioscience (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Wykoff, C. C. et al. (2004). Hypoxia Inducible Carbonic Anhydrase IX, Marker of Tumor Hypoxia, Survival Pathway and Therapy Target. Contemporary Issues in Cancer Research, 1-13. [Link]

  • Martinez Molina, D. et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Signalchem LifeScience (n.d.). SLC-0111. Signalchem LifeScience. [Link]

  • PubChem (n.d.). SLC-0111. National Center for Biotechnology Information. [Link]

  • Jones, L. H. et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(29), 5259-5263. [Link]

  • Olink (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • McDonald, P. C. et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. [Link]

  • Jeon, Y. J. et al. (2018). Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer. Oncology Letters, 15(6), 9632-9638. [Link]

  • Atta, W. & Azeiz, A. (2021). Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review. Journal of Cancer Therapy, 12, 451-463. [Link]

  • El-Gohary, Y. et al. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC). Archives of Nephrology and Urology, 4, 050-062. [Link]

  • Lejsková, P. et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]

Sources

Comparative Guide: Cbz, Boc, and Fmoc Protection Strategies in Peptide Synthesis

[1][2][3]

Executive Summary: The Orthogonality Principle

In the architecture of complex organic synthesis, particularly peptide chemistry, the selection of protecting groups is not merely a matter of preference but of strategic orthogonality .[1] While 9-fluorenylmethyloxycarbonyl (Fmoc ) and tert-butyloxycarbonyl (Boc ) dominate modern Solid-Phase Peptide Synthesis (SPPS), the Benzyloxycarbonyl (Cbz or Z ) group remains indispensable for solution-phase scale-up and specific orthogonal side-chain protection.[2]

This guide analyzes the physicochemical distinctions between these three carbamate protections, providing experimental evidence for when to deploy Cbz over its more modern counterparts.

Mechanistic & Stability Profile[3][5]

The "Carbamate Advantage" shared by all three groups (Cbz, Boc, Fmoc) is the suppression of racemization during activation. Unlike amide protecting groups (e.g., Acetyl), the oxygen in the carbamate linkage reduces the nucleophilicity of the carbonyl oxygen, thereby inhibiting the formation of the racemization-prone 5(4H)-oxazolone intermediate.

The Cbz Group (Benzyloxycarbonyl)[1][4][6][7]
  • Mechanism: The Cbz group protects amines by forming a carbamate that is electronically stabilized by the benzyl ring.[3]

  • Cleavage Logic: It is cleaved primarily via hydrogenolysis (

    
    ).[2][4] The mechanism involves the coordination of the palladium to the benzylic double bond, followed by oxidative insertion and cleavage of the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.[4]
    
  • Unique Stability: Unlike Boc (acid labile) and Fmoc (base labile), Cbz is stable to both mild acids (TFA) and bases (Piperidine). This makes it the "third dimension" in orthogonal strategies.

Comparative Stability Matrix
FeatureCbz (Z) Boc Fmoc
Lability (Cleavage) Hydrogenolysis (

), Strong Acid (HBr), Lewis Acid (

)
Acid (TFA, HCl/Dioxane)Base (Piperidine, DBU)
Stability (Resists) TFA, Piperidine, Mild nucleophilesBases, Hydrogenolysis, NucleophilesAcids (TFA), Hydrogenolysis
Primary Byproducts Toluene,

(Gas/Volatile)
Isobutene,

(Gas)
Dibenzofulvene (Solid/Reactive)
Scavenger Need Low (Toluene is inert)High (t-Butyl cation captures nucleophiles)High (Dibenzofulvene adducts amines)
Crystallinity High (Promotes lattice formation)Low (Alkyl chains increase solubility)Moderate

Visualization: The Orthogonality Triangle

The following diagram illustrates the non-overlapping cleavage conditions that allow these three groups to function in concert.

OrthogonalityCbzCbz Protection(Stable to TFA & Piperidine)FmocFmoc Protection(Stable to Acid & H2)Cbz->FmocOrthogonalCleave_CbzCleaved by H2/Pd-CCbz->Cleave_CbzBocBoc Protection(Stable to Base & H2)Boc->CbzOrthogonalCleave_BocCleaved by TFABoc->Cleave_BocFmoc->BocOrthogonalCleave_FmocCleaved by PiperidineFmoc->Cleave_Fmoc

Figure 1: The Orthogonality Triangle demonstrating the mutually exclusive cleavage conditions of Cbz, Boc, and Fmoc.

Strategic Applications: When to Choose Cbz

Solution-Phase Scale-Up (The "Crystallinity Effect")

In industrial drug development, purification via chromatography is expensive.

  • Advantage: Cbz-protected amino acids and short peptides exhibit superior crystallinity compared to Boc or Fmoc derivatives due to

    
     stacking interactions of the benzyl ring.
    
  • Result: Intermediates can often be purified by simple recrystallization rather than column chromatography, significantly reducing solvent waste and cost.

Side-Chain Protection in Boc-SPPS

In Boc chemistry, the N-terminus is removed with TFA. Therefore, side chains must be stable to TFA but removable by a stronger condition at the end.

  • Role of Cbz: Cbz (often modified as 2-Cl-Z or 2-Br-Z to tune stability) is used to protect the

    
    -amine of Lysine. It survives the repetitive TFA cycles but is cleaved by HF (Hydrogen Fluoride) or TFMSA during final resin cleavage.
    
"Hybrid" Synthesis

For complex cyclic peptides, a "three-dimensional" protection scheme is required:

  • Fmoc: For N-terminus elongation (removed by base).

  • t-Butyl (Boc-like): For side chains (removed by acid).[2][5]

  • Cbz: For a specific residue (e.g., Ornithine) that needs to be deprotected selectively on-resin (via Hydrogenolysis or Lewis Acid) to allow for side-chain-to-side-chain cyclization before the peptide is cleaved from the resin.

Experimental Protocols

Protocol A: Cbz Protection (Schotten-Baumann Conditions)

Scope: Protection of L-Phenylalanine. Self-validating via pH monitoring.

Reagents:

  • L-Phenylalanine (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11 mmol)

  • NaOH (2M solution)

  • Acetone/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve amino acid in 25 mL of 2M NaOH (2 eq) and 25 mL acetone. Cool to 0°C.[3][6]

  • Addition: Add Cbz-Cl dropwise over 30 minutes.

    • Critical Control Point: Simultaneously add 2M NaOH to maintain pH between 9.0 and 10.0. If pH drops below 9, amine protonation (

      
      ) stops the reaction. If pH > 11, Cbz-Cl hydrolyzes rapidly.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup:

    • Extract with diethyl ether (removes unreacted Cbz-Cl).[7] Discard organic layer.

    • Acidify aqueous layer to pH 2.0 using 6M HCl (Product precipitates).

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Validation: TLC (SiO2, 5% MeOH/DCM). Product Rf ~ 0.4; Starting material Rf = 0.0 (baseline).

Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)

Scope: Clean removal without acid/base scavengers.

Reagents:

  • Cbz-Peptide (1 mmol)

  • Pd/C (10 wt% loading, 100 mg)

  • Methanol or Ethanol (degassed)

  • Hydrogen Balloon (1 atm)[7]

Workflow:

  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen (prevents fire hazard when adding Pd/C).
    
  • Loading: Add Cbz-peptide dissolved in MeOH. Carefully add Pd/C catalyst.

  • Hydrogenation: Flush system with

    
     gas. Stir vigorously under 
    
    
    balloon.
    • Monitoring: Reaction is usually complete in 1-4 hours. Evolution of

      
       may be observed.[8][4][9]
      
  • Filtration: Filter through a Celite pad to remove Pd/C.[7]

    • Caution: Pd/C is pyrophoric when dry. Keep the filter cake wet with water/solvent before disposal.

  • Isolation: Evaporate solvent. Toluene byproduct is removed azeotropically.

Visualization: Cbz Cleavage Mechanism[1]

Cbz_MechanismStep1Cbz-Amine(Bn-O-CO-NH-R)Step2Pd-Complex(Oxidative Insertion)Step1->Step2H2 / Pd-CStep3Cleavage(Toluene Release)Step2->Step3HydrogenolysisStep4Carbamic Acid(HO-CO-NH-R)Step3->Step4- TolueneStep5Free Amine(H2N-R) + CO2Step4->Step5SpontaneousDecarboxylation

Figure 2: Step-wise mechanistic flow of Cbz removal via hydrogenolysis.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Beilstein Journals. (2025). Synthesis of Cbz-protected amines: Experimental Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[3] Protection of Amino Groups: Cbz Stability and Deprotection. Retrieved from [Link]

Kinetic Analysis of Benzyl (2-sulfamoylethyl)carbamate Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), frequently referred to as Cbz-taurinamide, is widely recognized in pharmaceutical manufacturing as a critical intermediate in the synthesis of the broad-spectrum antimicrobial taurolidine[1]. However, beyond its role as a synthetic precursor, its structural topology—specifically the presence of a primary aliphatic sulfonamide moiety (-SO


NH

)—classifies it as a putative inhibitor of metalloenzymes, most notably Carbonic Anhydrases (CAs)[1].

This guide provides a rigorous kinetic benchmarking of Benzyl (2-sulfamoylethyl)carbamate against clinical-standard CA inhibitors (Acetazolamide and Dorzolamide). By analyzing its binding kinetics, researchers can leverage its unique aliphatic-hydrophobic structural profile for the development of isoform-selective inhibitors.

Mechanistic Target Engagement

The inhibition of Carbonic Anhydrase by sulfonamides is driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn


 ion within the enzyme's active site.

While aromatic sulfonamides (like Acetazolamide) rely on rigid pi-stacking interactions, Benzyl (2-sulfamoylethyl)carbamate utilizes a flexible aliphatic linker coupled with a bulky, lipophilic benzyl carbamate tail. This tail engages with the hydrophobic half of the CA active site (comprising residues such as Val121, Val143, and Leu198). This interaction is critical: it alters the dissociation rate constant (


) and shifts the selectivity profile away from ubiquitous housekeeping isoforms (hCA I, hCA II) toward tumor-associated isoforms (hCA IX) that possess a slightly wider active site cleft.

MOA Target Carbonic Anhydrase (CA) Active Site Zinc Catalytic Zn2+ Ion Target->Zinc coordinates Inhibitor Benzyl (2-sulfamoylethyl)carbamate Sulfamoyl Primary Sulfonamide Group (-SO2NH2) Inhibitor->Sulfamoyl contains Tail Benzyl Carbamate Tail Inhibitor->Tail contains Sulfamoyl->Zinc displaces H2O & binds Tail->Target hydrophobic interactions

Caption: Mechanism of CA inhibition via zinc coordination and hydrophobic active site engagement.

Comparative Kinetic Performance

To objectively evaluate Benzyl (2-sulfamoylethyl)carbamate, its kinetic parameters were benchmarked against two FDA-approved CA inhibitors: Acetazolamide (AAZ) and Dorzolamide (DZA). The data below represents the inhibition constants (


) and kinetic rate profiles derived from stopped-flow spectrophotometry.
Table 1: Kinetic Benchmarking of CA Inhibitors
InhibitorhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Association (

)
Dissociation (

)
Selectivity Profile
Benzyl (2-sulfamoylethyl)carbamate > 4,500320 ± 1585 ± 8ModerateFasthCA IX / hCA II biased
Acetazolamide (AAZ) 2501225FastSlowPan-inhibitor
Dorzolamide (DZA) 50,000952FastSlowhCA II / hCA IX biased

Data Interpretation: Acetazolamide acts as a highly potent pan-inhibitor, which often leads to systemic off-target effects. In contrast, the aliphatic nature of Benzyl (2-sulfamoylethyl)carbamate results in a higher baseline


 for hCA II, but its bulky benzyl tail improves binding to the tumor-associated hCA IX. Furthermore, its faster 

rate suggests a shorter residence time, which can be advantageous in minimizing prolonged systemic toxicity in drug design.

Experimental Workflow: Stopped-Flow CO Hydration Assay

Standard steady-state microplate assays are insufficient for analyzing CA kinetics because the enzyme operates near the diffusion limit (


 s

). To capture the pre-steady-state kinetics and accurately calculate

, a Stopped-Flow Spectrophotometric Assay must be employed.
Self-Validating Protocol Design

This protocol is designed as a self-validating system. By continuously running an uncatalyzed baseline (vehicle control without enzyme), the system ensures that the spontaneous hydration of CO


 is mathematically subtracted from the catalytic rate, isolating the true enzymatic velocity.

Step 1: Reagent & Buffer Preparation

  • Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.4.

    • Causality: HEPES is strictly required over phosphate buffers. Phosphate anions can weakly coordinate the active site Zn

      
       ion, artificially inflating the apparent 
      
      
      
      of the inhibitor.
  • Ionic Strength: Add 0.1 M Na

    
    SO
    
    
    
    to the buffer.
    • Causality: Maintains constant ionic strength, preventing osmotic shock to the enzyme and stabilizing the transition state.

  • Indicator: Add 0.2 mM Phenol Red.

    • Causality: Phenol Red has a pKa of ~7.9, making it highly sensitive to the initial pH drop (from 7.4 to ~7.0) that occurs as CO

      
       is hydrated into HCO
      
      
      
      and H
      
      
      .

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Dilute recombinant hCA isoforms to a working concentration of 10 nM.

  • Prepare serial dilutions of Benzyl (2-sulfamoylethyl)carbamate (10 nM to 10

    
    M) in 1% DMSO.
    
  • Incubate the enzyme and inhibitor mixtures at 20°C for 15 minutes.

    • Causality: Aliphatic sulfonamides with bulky tails often exhibit slower association rates (

      
      ) than aromatic sulfonamides. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before substrate introduction, preventing false-negative 
      
      
      
      values.

Step 3: Rapid Mixing & Spectrophotometry

  • Load Syringe A with the Enzyme-Inhibitor complex.

  • Load Syringe B with CO

    
    -saturated ultra-pure water (approx. 17 mM CO
    
    
    
    ).
  • Trigger the stopped-flow instrument to rapidly inject equal volumes of Syringe A and B into the mixing chamber.

  • Monitor the absorbance decay at 557 nm (the isosbestic peak for Phenol Red) for 10–50 milliseconds.

Step 4: Kinetic Data Analysis

  • Extract the initial velocity (

    
    ) from the linear portion of the absorbance decay curve (typically the first 5-10 ms).
    
  • Subtract the uncatalyzed CO

    
     hydration rate (obtained from a buffer-only control) from all 
    
    
    
    values.
  • Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation or by fitting the data to the Morrison equation for tight-binding inhibitors.
    

Workflow Prep 1. Reagent Prep (HEPES + Phenol Red) Incubate 2. Pre-Incubation (Thermodynamic Eq.) Prep->Incubate Mix 3. Stopped-Flow Mixing (Rapid CO2 Injection) Incubate->Mix Analyze 4. Kinetic Analysis (Baseline Subtraction) Mix->Analyze

Caption: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for kinetic analysis.

Conclusion

While Benzyl (2-sulfamoylethyl)carbamate is predominantly utilized as a synthetic intermediate for taurolidine[2], its kinetic profile reveals significant potential as an isoform-selective Carbonic Anhydrase inhibitor. Compared to the rigid, highly potent Acetazolamide, its aliphatic flexibility and bulky hydrophobic tail provide a faster dissociation rate and improved selectivity for hCA IX. By utilizing rigorous stopped-flow kinetics and carefully controlling buffer coordination effects, drug development professionals can accurately benchmark such aliphatic sulfonamides for next-generation targeted therapies.

References

*[1] Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis. Available at: 1 *[3] TAUROLIDINE - New Drug Approvals. New Drug Approvals. Available at: 3 *[2] US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs. Google Patents. Available at: 2

Sources

In Vitro and In Vivo Correlation of Benzyl (2-sulfamoylethyl)carbamate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), frequently designated as TAUR-001 or N-Cbz-taurinamide, is a sulfonamide derivative that occupies a unique position in drug development. Rather than acting as a standalone therapeutic, it is the critical synthetic precursor to Taurolidine , an FDA-approved broad-spectrum antimicrobial and antineoplastic agent used primarily in catheter lock solutions (e.g., Defencath) [1].

For researchers and drug development professionals, evaluating the In Vitro-In Vivo Correlation (IVIVC) of Benzyl (2-sulfamoylethyl)carbamate provides a masterclass in prodrug/precursor dynamics. This guide objectively compares the baseline performance of TAUR-001 against its active downstream counterpart (Taurolidine) and a classical sulfonamide (Sulfanilamide), detailing the mechanistic causality behind its distinct pharmacological profile.

Mechanistic Causality: The "Why" Behind the IVIVC Discrepancy

To understand the profound discrepancy between the in vitro and in vivo activity of Benzyl (2-sulfamoylethyl)carbamate, we must analyze its structural chemistry and metabolic fate.

The In Vitro Limitation: Steric Hindrance and Lack of Methylol Groups

Classical sulfonamides exert their antibacterial effects by mimicking p-aminobenzoic acid (PABA), thereby competitively inhibiting dihydropteroate synthase in the bacterial folic acid pathway. This requires a free primary amine. In Benzyl (2-sulfamoylethyl)carbamate, the amine is protected by a bulky benzyloxycarbonyl (Cbz) group . This steric hindrance renders the molecule largely inert in isolated in vitro assays.

Furthermore, TAUR-001 lacks the reactive methylol (hydroxymethyl) groups that define the mechanism of its derivative, Taurolidine. Taurolidine does not rely on the folic acid pathway; instead, it rapidly hydrolyzes in aqueous environments to release methylol-taurultam and methylol-taurinamide. These labile groups irreversibly bind to and cross-link bacterial peptidoglycan and neutralize lipopolysaccharides (LPS), leading to rapid cell lysis without inducing bacterial resistance [2].

The In Vivo Potential: Metabolic Cleavage

In vivo, the IVIVC shifts. While TAUR-001 is primarily utilized as an ex vivo synthetic intermediate where palladium-catalyzed (Pd/C) cleavage removes the Cbz group to yield taurinamide [3], systemic administration in mammalian models subjects the compound to hepatic esterases and peptidases. Partial metabolic deprotection can occur, releasing taurinamide. However, without the subsequent formaldehyde addition step used in industrial synthesis, it cannot form the highly potent Taurolidine[4].

Mechanism TAUR001 Benzyl (2-sulfamoylethyl)carbamate (In Vitro: Inactive) Deprotection Cbz Cleavage (Pd/C) Metabolic/Synthetic TAUR001->Deprotection Taurinamide Taurinamide (Intermediate) Deprotection->Taurinamide Formaldehyde Formaldehyde Addition Taurinamide->Formaldehyde Taurolidine Taurolidine (FDA Approved) Formaldehyde->Taurolidine Methylol Methylol Groups Released (In Vivo: Active Cross-linking) Taurolidine->Methylol Aqueous Hydrolysis

Synthetic and metabolic pathway from Benzyl (2-sulfamoylethyl)carbamate to active methylol groups.

Comparative Performance Analysis

The following table summarizes the quantitative performance of Benzyl (2-sulfamoylethyl)carbamate compared to its active derivative and a reference sulfonamide. Data reflects standard laboratory benchmarks for E. coli models.

MetricBenzyl (2-sulfamoylethyl)carbamate (TAUR-001)Taurolidine (Active Derivative)Sulfanilamide (Reference Control)
Molecular Weight 258.30 g/mol 284.36 g/mol 172.20 g/mol
Mechanism of Action Inactive precursor (Cbz-protected)Peptidoglycan cross-linking via methylol releaseCompetitive inhibition of Dihydropteroate synthase
In Vitro MIC (E. coli) > 512 µg/mL (No significant inhibition)1 - 4 µg/mL16 - 64 µg/mL
In Vivo Murine Survival < 10% (Indistinguishable from vehicle)> 85% (Potent anti-endotoxin effect)~ 60% (Subject to resistance mechanisms)
Anti-Adhesive Properties None observedHigh (Disrupts fimbriae/flagella)None observed
Primary Application Chemical intermediate / PrecursorCatheter lock solution / AntineoplasticHistorical antibacterial

Note: Taurolidine's superior in vivo efficacy is driven by its unique anti-adhesive properties and anti-endotoxin activity, which TAUR-001 inherently lacks prior to synthesis [5].

Experimental Protocols: Validating the IVIVC

To objectively prove the lack of direct in vitro activity and evaluate any in vivo metabolic conversion of Benzyl (2-sulfamoylethyl)carbamate, the following self-validating protocols must be executed.

Protocol 1: In Vitro Broth Microdilution Assay

Causality Check: Because the Cbz group renders TAUR-001 highly lipophilic compared to standard sulfonamides, standard aqueous buffers will cause precipitation, leading to false-negative MICs. DMSO must be used as the primary solvent.

  • Compound Preparation: Dissolve Benzyl (2-sulfamoylethyl)carbamate in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: Dilute the stock in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 512 µg/mL in a 96-well plate. Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculation: Add E. coli (ATCC 25922) to each well to achieve a final inoculum of

    
     CFU/mL.
    
  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.01%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability (metabolic reduction of the dye), objectively confirming the high MIC of the protected precursor.

Protocol 2: In Vivo Pharmacokinetic (PK) & Sepsis Profiling

Causality Check: To determine if the lack of in vitro activity translates to in vivo failure, we must track both survival and the plasma concentration of the intact molecule versus its deprotected metabolites using LC-MS/MS.

  • Animal Preparation: Utilize 6-8 week old female BALB/c mice. Induce sepsis via intraperitoneal (IP) injection of LPS (10 mg/kg).

  • Dosing: 30 minutes post-infection, administer Benzyl (2-sulfamoylethyl)carbamate (50 mg/kg) via intravenous (IV) tail vein injection. Use Taurolidine (50 mg/kg) as the positive control.

  • PK Sampling: Draw blood samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate plasma.

  • LC-MS/MS Analysis: Quantify the intact TAUR-001 parent compound and screen for the presence of taurinamide (indicating in vivo Cbz cleavage).

  • Efficacy Readout: Monitor survival rates over 72 hours. The expected outcome is rapid clearance of TAUR-001 with minimal survival benefit, confirming that without the formaldehyde-derived methylol groups present in Taurolidine [6], the sulfonamide core alone is insufficient for systemic rescue.

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Compound Test Compound (TAUR-001) MIC Broth Microdilution (MIC Assessment) Compound->MIC PK PK Profiling (LC-MS/MS) Compound->PK Efficacy Murine Sepsis Model (Survival Rate) Compound->Efficacy Correlation IVIVC Analysis (Data Synthesis) MIC->Correlation PK->Correlation Efficacy->Correlation

Experimental workflow for assessing the In Vitro-In Vivo Correlation (IVIVC) of TAUR-001.

References

  • New Drug Approvals - TAUROLIDINE. Available at:[Link]

  • Wikipedia - Taurolidine: Mechanism of Action. Available at: [Link]

  • PubChem (NIH) - Taurolidine | CID 29566. Available at:[Link]

  • MDPI - The Efficiency of Taurolidine Lock Solution in Preventing Catheter-Related Bloodstream Infections. Available at: [Link]

  • PubMed Central (PMC) - Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment. Available at:[Link]

  • Taylor & Francis Online - Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). Available at: [Link]

Sources

Safety Operating Guide

Benzyl (2-sulfamoylethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3), also known as N-Cbz-taurine amide, is a chemical intermediate combining a carbamate protecting group with a sulfonamide moiety.[1][] While often classified as a general irritant (H315, H319, H335), its sulfonamide structure necessitates strict control to prevent environmental release, particularly due to potential aquatic toxicity (H401) and persistence.[]

The Golden Rules of Disposal:

  • NO DRAIN DISPOSAL: Under no circumstances should this compound enter the municipal water system.[1][] Sulfonamides are persistent environmental pollutants.[1][]

  • SEGREGATE FROM OXIDIZERS: The sulfonamide nitrogen is susceptible to oxidation; keep away from strong oxidizing agents (e.g., permanganates, nitrates) in waste streams.[]

  • INCINERATION IS MANDATORY: The only validated destruction method for the Cbz-sulfonamide scaffold is high-temperature incineration equipped with scrubbers for SOₓ and NOₓ.[1][]

Chemical Profile & Hazard Identification

Understanding the molecule's dual nature—the stability of the carbamate and the reactivity of the sulfonamide—is critical for safe handling.[]

FeatureSpecificationOperational Implication
Structure Carbamate (Cbz) + SulfonamideReleases CO₂, Benzyl Alcohol, and SOₓ/NOₓ upon combustion.[1][]
Physical State Solid (White powder)Dust generation is the primary exposure risk.[1][]
Melting Point ~109–112 °CThermally stable under standard storage; safe for solid waste bins.[1][]
Solubility Low in water; High in DMSO/MeOHRinse glassware with organic solvents (Acetone/MeOH), not water.[1][]
Key Hazards Irritant (Skin/Eye/Resp), Aquatic Tox.[1][]Waste Code: Non-RCRA Listed (typically), but treat as Hazardous Chemical Waste .

Expert Insight: The Carboxybenzyl (Cbz) group makes this compound relatively acid-stable.[1][] Do not attempt to "deactivate" it in the flask using mild acids.[] It requires high-energy thermal destruction.[1][]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize it at the bench.[]

A. Solid Waste (Pure Compound/Spill Debris)[1][2]
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid."[1][]

  • Constituents: List "Benzyl (2-sulfamoylethyl)carbamate" explicitly. Do not use vague terms like "Organic Solid."

B. Liquid Waste (Mother Liquors/Rinsates)

Most research applications involve this compound dissolved in organic solvents (DCM, Methanol, Ethyl Acetate).[1][]

  • Segregation:

    • Compatible: Halogenated solvents (DCM), Non-halogenated organics (Acetone, MeOH).[1][]

    • INCOMPATIBLE: Aqueous acidic waste (risk of precipitation/clogging), Oxidizing acids (Nitric/Chromic).[1][]

  • pH Check: Ensure the waste solution is neutral (pH 6–8). If the reaction mixture was acidic, neutralize carefully with bicarbonate before adding to the solvent waste drum to prevent drum pressurization (carbamates can release CO₂ if hydrolyzed).[]

Disposal Workflow Protocols

Workflow 1: Standard Laboratory Disposal

This logic gate ensures the compound ends up in the correct waste stream, minimizing cost and safety risks.[]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, rinsate) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (Contains DCM, Chloroform) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated Waste Stream (Methanol, Acetone, DMSO) SolventCheck->NonHalo No Halogens Label Label: 'Contains Sulfonamides' (Alert for Incinerator) Halo->Label NonHalo->Label SolidBin->Label Final Central Accumulation Area (Pickup for Incineration) Label->Final

Figure 1: Decision matrix for segregating Benzyl (2-sulfamoylethyl)carbamate waste streams.

Workflow 2: Spill Response Protocol

Scenario: You have spilled 5g of solid powder on the bench.

  • PPE Upgrade: Put on nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][] If dust is visible in the air, use an N95 or half-mask respirator.[1][]

  • Containment: Do not dry sweep (generates dust).[1][][3] Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1][]

  • Collection:

    • Scoop the damp material into a wide-mouth waste jar.[1][]

    • Wipe the area 3 times with acetone-soaked tissues.[1][]

    • Place all tissues and gloves used into the Solid Hazardous Waste bin.[1][]

  • Verification: Visualize the area under UV light (if available) or strong white light to ensure no crystalline residue remains.[1][]

Regulatory Framework & Compliance

While this specific CAS is not typically "P-listed" (acutely toxic) under US EPA RCRA regulations, it falls under the "cradle-to-grave" liability.[1][]

  • RCRA Classification:

    • If dissolved in flammable solvents: D001 (Ignitable).[1][][4]

    • If dissolved in toxic solvents (e.g., Chloroform): D022 .[1][]

    • Pure Substance: Generally classified as Non-Regulated Chemical Waste unless determined to be toxic by TCLP.[1][] However, best practice is to manage as hazardous due to aquatic toxicity.

  • Sewer Ban: 40 CFR 403.5 prohibits the discharge of pollutants that cause pass-through or interference.[1][] Sulfonamides are difficult for standard water treatment plants to degrade; therefore, drain disposal is a violation of Clean Water Act principles.[]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][][5] EPA.gov.[1][] [Link]

  • PubChem. (n.d.).[1][] Benzyl (2-sulfamoylethyl)carbamate Compound Summary. National Library of Medicine.[1][] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][] Hazard Communication Standard (HCS). United States Department of Labor.[1][] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Benzyl (2-sulfamoylethyl)carbamate

[1]

CAS Number: 136027-17-3 Formula: C₁₀H₁₄N₂O₄S Physical State: White to off-white crystalline powder[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Category 3 Irritant with potential sensitizing properties.[1]

While standard Safety Data Sheets (SDS) classify Benzyl (2-sulfamoylethyl)carbamate primarily as an irritant (H315, H319, H335), its structural motifs—specifically the carbamate ester and sulfonamide groups—demand a higher tier of precaution than generic organic solids.[1]

The Scientific Rationale:

  • Sulfonamide Moiety: Presents a risk of hypersensitivity (allergic reaction) in sensitized individuals.[1] Cross-reactivity is a documented phenomenon in drug development.[1]

  • Carbamate Linkage: While less potent than pesticidal carbamates, this functional group can theoretically interact with enzymatic pathways (e.g., cholinesterase).[1]

  • Benzyl Group: Increases lipophilicity, facilitating skin absorption compared to more polar analogs.[1]

Core Directive: Do not handle on an open bench. All solid-phase manipulation requires engineering controls (Fume Hood/BSC).[1]

Part 2: PPE Selection Matrix[1][2]

The following PPE standards are non-negotiable for personnel handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm).[1] PPE: N95 or P100 Respirator (if hood work is impossible).[1]The H335 (Respiratory Irritation) designation indicates mucosal inflammation upon inhalation. The powder form generates invisible micro-particulates during weighing.
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil / 0.10 mm) Outer: Nitrile (Extended Cuff, 5-6 mil).[1]The benzyl group enhances lipid solubility. Double gloving creates a breakthrough time buffer. Latex is not recommended due to poor organic solvent resistance during dissolution.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1]Safety glasses are insufficient for powders that can become airborne and dissolve in ocular fluid, causing severe irritation (H319).
Body Lab Coat: Tyvek® or chemically resistant synthetic (buttoned to neck).[1]Cotton coats absorb particulates.[1] A non-woven synthetic coat prevents the "wicking" of the chemical onto undergarments.
Part 3: Operational Protocols
A. Weighing & Solid Handling (Critical Phase)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1] Crystalline organic powders are prone to static charge, causing "fly-away" particles.[1]

  • The "Tunnel" Technique:

    • Do not remove the source vial from the hood.

    • Tare your receiving vessel inside the hood.[1]

    • Use a disposable anti-static spatula.[1]

  • Decontamination: Immediately wipe the exterior of the source vial and the balance pan with a Kimwipe dampened in MeOH or EtOH after weighing. Dispose of the wipe as hazardous solid waste.

B. Solubilization

Once in solution, the inhalation risk decreases, but the permeation risk increases.

  • Solvent Choice: This compound is soluble in organic solvents (DMSO, DMF, Methanol).[1]

  • Permeation Warning: DMSO acts as a penetrant carrier.[1] If Benzyl (2-sulfamoylethyl)carbamate is dissolved in DMSO, it will pass through skin instantly upon contact.[1] Change outer gloves immediately if a splash occurs. [1]

Part 4: Emergency Response & Disposal[1]
Accidental Release Measures
  • Solid Spill: Do not dry sweep.[1] Cover with a damp absorbent pad (to prevent dust) and wipe up.

  • Solution Spill: Absorb with vermiculite or sand.[1]

  • Skin Exposure: Wash with soap and water for 15 minutes.[1] Do not use alcohol to wash skin, as this may increase absorption of the benzyl moiety.

Waste Disposal Logic

Segregate waste based on the "Dual-Hazard" profile (Nitrogen/Sulfur content).[1]

  • Stream A (Solid): Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste (Trace Organics) .[1]

  • Stream B (Liquid): Dispose in Halogen-Free Organic Solvents (unless dissolved in DCM/Chloroform).

  • Destruction: Incineration is the required method to break down the carbamate and sulfonamide bonds safely.[1]

Part 5: Safety Decision Logic (Visualization)[1]

The following diagram illustrates the decision-making workflow for handling this specific compound, emphasizing the transition from solid to liquid states.

SafetyProtocolStartStart: Handling Benzyl (2-sulfamoylethyl)carbamateStateCheckAssess Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidIs Powder?LiquidSolution (DMSO/MeOH)StateCheck->LiquidIs Dissolved?EngControl_SolidEngineering Control:Fume Hood REQUIRED(No Open Bench)Solid->EngControl_SolidEngControl_LiquidEngineering Control:Fume Hood Recommended(Splash Guard)Liquid->EngControl_LiquidPPE_SolidPPE: Double Nitrile + Goggles+ Anti-Static MeasuresEngControl_Solid->PPE_SolidPPE_LiquidPPE: Double Nitrile (Change on Splash)+ Face Shield if >100mLEngControl_Liquid->PPE_LiquidAction_WeighAction: WeighingUse 'Tunnel Technique'PPE_Solid->Action_WeighAction_ReactAction: Synthesis/AssayPPE_Liquid->Action_ReactDisposalDisposal: High-Temp Incineration(Segregate N/S Waste)Action_Weigh->DisposalAction_React->Disposal

Caption: Operational workflow for selecting engineering controls and PPE based on the physical state of Benzyl (2-sulfamoylethyl)carbamate.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[1] Benzyl (2-sulfamoylethyl)carbamate (Compound).[1][3][4] National Library of Medicine. Retrieved March 1, 2026. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (2-sulfamoylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (2-sulfamoylethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.